molecular formula C18H23N3O3 B1650843 GSK2556286 CAS No. 1210456-20-4

GSK2556286

Cat. No.: B1650843
CAS No.: 1210456-20-4
M. Wt: 329.4 g/mol
InChI Key: AZOFJHATIPDIER-UHFFFAOYSA-N
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Description

GSK-2556286 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No.

1210456-20-4

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

6-[[4-(2,3-dimethylphenoxy)piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23)

InChI Key

AZOFJHATIPDIER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C

Origin of Product

United States

Foundational & Exploratory

The Intersection of Cholesterol Metabolism and Tuberculosis: A Technical Guide to the Mechanism of GSK2556286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), has evolved sophisticated mechanisms to persist within the human host, including the appropriation and catabolism of host-derived lipids. Cholesterol, in particular, has been identified as a critical nutrient source that fuels Mtb's survival and pathogenesis. This dependency presents a promising therapeutic window. GSK2556286 is a novel, first-in-class drug candidate that exploits this metabolic vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its intricate relationship with cholesterol metabolism in Mtb, and the experimental methodologies used to elucidate these interactions.

Introduction: The Role of Cholesterol in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis has an exceptional ability to adapt to the harsh environment within host macrophages. A key aspect of this adaptation is its ability to utilize host lipids as a primary source of carbon and energy.[1] Cholesterol, readily available within the macrophage, is a crucial substrate for Mtb, particularly during the chronic phase of infection.[2][3][4] The bacterium possesses a large cluster of genes dedicated to the import and degradation of the complex sterol molecule.[3][5][6]

The catabolism of cholesterol by Mtb yields essential metabolic intermediates, including acetyl-CoA, propionyl-CoA, succinyl-CoA, and pyruvate, which are funneled into central metabolic pathways to support bacterial growth and persistence.[7] The degradation of the cholesterol side-chain, for instance, produces propionyl-CoA, a precursor for the synthesis of complex lipids like phthiocerol dimycocerosate (PDIM), a key virulence factor. Given the central role of cholesterol metabolism in Mtb's lifecycle, the enzymes and pathways involved represent attractive targets for the development of new anti-tubercular agents.[2][3][8]

This compound: A Novel Inhibitor of Cholesterol-Dependent Mtb Growth

This compound is a novel small molecule identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within human macrophage-like cells.[9][10] A key characteristic of this compound is its selective potency against Mtb in a cholesterol-rich environment, highlighting its unique mechanism of action tied to this specific metabolic pathway.[10][11]

Mechanism of Action: Targeting the Rv1625c Adenylyl Cyclase

This compound does not directly inhibit a cholesterol catabolic enzyme. Instead, it functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as cya).[11][12][13][14] The binding of this compound to Rv1625c stimulates the enzyme's activity, leading to a dramatic increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[11][12][13][14] This surge in cAMP levels, approximately 50-fold higher than in untreated bacteria, subsequently blocks the catabolism of cholesterol, leading to the inhibition of Mtb growth when cholesterol is the primary carbon source.[11][12][13][14] The precise mechanism by which elevated cAMP levels inhibit cholesterol breakdown is still under investigation but is known to reduce the transcription of key cholesterol catabolic genes.[9]

The role of Rv1625c as the direct target of this compound has been confirmed through genetic studies. Mtb mutants with mutations in the rv1625c gene exhibit resistance to the compound.[10][12][13][14]

GSK2556286_Mechanism_of_Action This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP ↑ Intracellular cAMP (~50-fold) Rv1625c->cAMP Produces Chol_Catabolism Cholesterol Catabolism cAMP->Chol_Catabolism Inhibits Mtb_Growth Mtb Growth Inhibition (in cholesterol) Chol_Catabolism->Mtb_Growth Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Quantitative Data Summary

The activity of this compound has been quantified in various in vitro and intracellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Intracellular Activity of this compound
ParameterMtb Strain/Cell LineConditionValueReference(s)
IC50 Intracellular Mtb in THP-1 cells-0.07 µM[11][15][16][17][18][19]
IC50 H37RvAxenic culture with cholesterol2.12 µM[11]
IC50 ErdmanAxenic culture with cholesterol0.71 µM[11]
IC50 H37RvAxenic culture with glucose>125 µM[11]
IC50 ErdmanAxenic culture with glucose>50 µM[11]
MIC90 Panel of clinical isolatesAxenic culture with cholesterol1.2 µM[10]
Table 2: Mechanistic Quantitative Data for this compound
ParameterExperimental ConditionValueReference(s)
Intracellular cAMP Increase Mtb treated with 5 µM this compound~50-fold[11][12][13][14]
Inhibition of Cholesterol Catabolism Mtb treated with 10 µM this compound90% reduction in 14CO2 release[9][11]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a suite of specialized experimental protocols. This section provides an overview of the key methodologies.

Intracellular Activity Assay in Macrophages

This assay is crucial for evaluating the efficacy of compounds against Mtb residing within its natural host cell.

  • Cell Culture: Human monocyte-like cell lines, such as THP-1 or J774, are commonly used. THP-1 cells are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Bacterial Culture and Opsonization: Mtb, often expressing a fluorescent (e.g., RFP) or luminescent reporter, is grown to mid-log phase. Prior to infection, the bacteria are opsonized with human serum to facilitate phagocytosis.

  • Infection: Differentiated macrophages are infected with the opsonized Mtb at a specific multiplicity of infection (MOI). Extracellular bacteria are removed by washing.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., this compound).

  • Quantification of Bacterial Growth: After a defined incubation period, intracellular bacterial viability is assessed. This can be done by:

    • Fluorescence microscopy or high-content imaging: Quantifying the fluorescence signal from reporter strains.

    • Luminescence: Measuring the light output from luminescent Mtb strains.

    • Colony Forming Unit (CFU) counting: Lysing the macrophages and plating the bacterial suspension on solid media.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Axenic Culture in Cholesterol-Containing Medium

This method assesses the direct activity of a compound against Mtb utilizing cholesterol as a primary carbon source.

  • Medium Preparation: A minimal medium (e.g., 7H9 base) is prepared. Cholesterol is solubilized, often with a non-ionic surfactant like tyloxapol, to form micelles, and then added to the medium as the sole or primary carbon source.

  • Bacterial Inoculation and Treatment: Mtb is inoculated into the cholesterol-containing medium with varying concentrations of the test compound. Control cultures with other carbon sources like glucose are run in parallel.

  • Growth Measurement: Bacterial growth is monitored over several days by measuring optical density (OD600) or using a viability indicator like AlamarBlue.

  • Data Analysis: The minimal inhibitory concentration (MIC) or IC50 is determined.

Measurement of Intracellular cAMP Levels

This protocol quantifies the effect of compounds on the intracellular levels of this key second messenger.

  • Bacterial Culture and Treatment: Mtb is grown in a suitable medium (e.g., 7H12 with cholesterol and acetate) and then treated with the test compound for a specified duration.

  • cAMP Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then lysed, typically using 0.1 M HCl, to release the intracellular contents, including cAMP.

  • Quantification: The amount of cAMP in the lysate is measured using a commercially available competitive enzyme immunoassay (EIA) or a similar sensitive detection kit.

  • Normalization: The cAMP concentration is normalized to the amount of bacterial protein or cell mass.

Radiolabeled Cholesterol Catabolism Assay (14CO2 Release)

This assay directly measures the rate of cholesterol degradation by Mtb.

  • Assay Setup: Mtb is cultured in a sealed flask containing medium supplemented with [4-14C]-cholesterol or another appropriately labeled cholesterol molecule. A vial containing a CO2 trapping agent, such as sodium hydroxide (NaOH), is also placed inside the sealed flask.

  • Compound Treatment: The culture is treated with the test compound.

  • Incubation: As Mtb catabolizes the radiolabeled cholesterol, 14CO2 is released and trapped by the NaOH.

  • Quantification: After incubation, the NaOH solution is collected, and the amount of trapped 14C is quantified using a scintillation counter.

  • Data Analysis: The level of radioactivity is proportional to the amount of cholesterol catabolized. The percentage of inhibition is calculated relative to an untreated control.

Generation and Analysis of Resistant Mutants

This is a powerful method for identifying the molecular target of a novel compound.

  • Mutant Selection: A large population of Mtb is plated on solid medium containing cholesterol as the primary carbon source and a selective concentration of the compound (e.g., this compound).

  • Isolation and Verification: Colonies that grow in the presence of the compound are isolated and re-tested for resistance to confirm the phenotype.

  • Whole-Genome Sequencing (WGS): The genomic DNA from the resistant mutants and the parental wild-type strain is extracted and subjected to next-generation sequencing (NGS).

  • Bioinformatic Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently found in the resistant isolates. These mutations often pinpoint the drug's target or a resistance mechanism. For this compound, this process identified mutations in the rv1625c gene.

Experimental_Workflow cluster_0 In Vitro & Intracellular Characterization cluster_1 Mechanism of Action Elucidation cluster_2 Confirmation & Further Analysis A1 Intracellular Assay (Macrophage Model) A3 Determine IC50 / MIC A1->A3 A2 Axenic Culture Assay (Cholesterol vs. Glucose) A2->A3 B1 Resistant Mutant Generation A3->B1 Hits B2 Whole Genome Sequencing B1->B2 B3 Identify Target (e.g., Rv1625c) B2->B3 B4 cAMP Measurement Assay B3->B4 B5 14CO2 Release Assay (Cholesterol Catabolism) B3->B5 C1 Reporter Gene Assays (e.g., prpD'::GFP) B3->C1 Target Info C2 Transcriptional Analysis (RT-qPCR) C1->C2

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular therapies with a unique mechanism of action. By targeting the Rv1625c adenylyl cyclase and subsequently disrupting cholesterol metabolism through a cAMP-mediated signaling cascade, this compound effectively inhibits the growth of Mycobacterium tuberculosis in its intracellular niche. This targeted approach, which leverages a key metabolic dependency of the pathogen, underscores the potential for developing more effective and potentially shorter treatment regimens for tuberculosis. The experimental framework detailed in this guide provides a robust foundation for the continued investigation of cholesterol metabolism as a therapeutic target and for the discovery and development of the next generation of anti-TB drugs.

References

The Discovery and Development of GSK2556286: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2556286 is a novel, first-in-class antitubercular drug candidate identified through a high-throughput screening of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (M. tuberculosis) within human macrophages.[1][2][3] This compound exhibits a unique mode of action, potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, and a promising safety profile, positioning it as a potential component of future tuberculosis (TB) treatment regimens.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery

This compound was identified from a phenotypic screening campaign focused on discovering compounds with activity against M. tuberculosis residing within human THP-1 macrophage-like cells.[2][5] This intramacrophage screening approach was designed to identify compounds that are effective in the host cell environment, a critical niche for M. tuberculosis during infection.[1][2] Unlike traditional screens against axenically grown bacteria, this strategy prioritizes compounds with the ability to penetrate host cells and exert their effects on intracellular pathogens.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of cholesterol metabolism in M. tuberculosis, a crucial pathway for the pathogen's survival and persistence within the host.[1][5][6]

Targeting Cholesterol Catabolism

This compound's activity is notably dependent on the presence of cholesterol as a carbon source for the bacteria.[1][2] It shows potent inhibitory activity against extracellular M. tuberculosis in culture media containing cholesterol, while its activity is significantly reduced in standard glucose-based media.[7] This cholesterol-dependent activity highlights its novel mechanism, which is distinct from currently used anti-TB drugs.[1][2]

Activation of Adenylyl Cyclase Rv1625c

Subsequent mechanistic studies revealed that this compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as Cya), in M. tuberculosis.[5][6][8] By activating Rv1625c, this compound triggers a significant increase in the intracellular levels of cyclic AMP (cAMP), a key second messenger.[6][7] This elevation in cAMP levels disrupts the normal regulation of cholesterol and propionate utilization, leading to the inhibition of bacterial growth.[1][2][6] Spontaneous resistant mutants to this compound frequently harbor mutations in the rv1625c gene, further confirming it as the primary target.[2][6]

Preclinical Development

In Vitro Activity

This compound demonstrates potent in vitro activity against M. tuberculosis within infected macrophages and in the presence of cholesterol.

Parameter Cell Line/Strain Condition Value Reference
IC50 M. tuberculosis in THP-1 cellsIntracellular0.07 µM[1][2][4][7]
IC50 M. tuberculosis H37RvAxenic, with cholesterol2.12 µM[7]
IC50 M. tuberculosis ErdmanAxenic, with cholesterol0.71 µM[7]
IC50 M. tuberculosis H37RvAxenic, with glucose>125 µM[7]
IC50 M. tuberculosis ErdmanAxenic, with glucose>50 µM[7]
MIC90 45 clinical isolateswith cholesterolNot specified[1][9]
In Vivo Efficacy

Preclinical studies in various mouse models of TB have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with other antitubercular agents.

Animal Model Infection Type Dosage Outcome Reference
BALB/c miceChronic TB10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect; maximal effect at ~10 mg/kg[7]
C3HeB/FeJ miceChronic TB10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect[7]
BALB/c miceSubacute infection50 mg/kg, p.o., single dose with Bedaquiline and PretomanidIncreased efficacy of the combination[1][7]
Safety Pharmacology and Toxicology

This compound has undergone a battery of in vitro and in vivo safety pharmacology and genotoxicity studies.[1] Repeat-dose oral toxicity studies of up to 4 weeks were conducted in rats and cynomolgus monkeys.[1] These studies indicated an adequate safety profile, supporting its progression to clinical trials.[1][10]

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study (NCT04472897) was initiated in November 2020 to evaluate the safety, tolerability, and pharmacokinetics of single and repeat ascending oral doses of this compound in healthy adult participants.[4][11][12] The study also included a food effect cohort.[12] The trial was designed in two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[12] However, the study was terminated in May 2025 based on pre-defined stopping criteria after enrolling 92 out of the planned 96 participants.[12]

Experimental Protocols

Intramacrophage Activity Assay

The intracellular activity of this compound was determined using M. tuberculosis-infected THP-1 human monocytic cells.

  • Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into macrophage-like cells.

  • Infection: Differentiated THP-1 cells were infected with M. tuberculosis.

  • Compound Treatment: Infected cells were treated with serial dilutions of this compound.

  • Quantification of Bacterial Growth: After a defined incubation period, the intracellular bacterial load was quantified, typically by measuring luminescence or fluorescence from a reporter strain or by colony-forming unit (CFU) counting.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay in Axenic Culture

The MIC of this compound against extracellular M. tuberculosis was determined in media containing either cholesterol or glucose as the primary carbon source.

  • Bacterial Culture: M. tuberculosis strains were grown to mid-log phase.

  • Assay Setup: A 96-well microplate format was used, containing culture medium with either cholesterol or glucose and serial dilutions of this compound.

  • Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: Plates were incubated at 37°C.

  • Growth Measurement: Bacterial growth was assessed after a defined period (e.g., 7-14 days) using a growth indicator dye like resazurin or by measuring optical density.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.[1]

cAMP Measurement Assay

The effect of this compound on intracellular cAMP levels in M. tuberculosis was quantified.

  • Bacterial Culture and Treatment: M. tuberculosis was grown in a suitable medium and then treated with this compound at a specific concentration (e.g., 5 µM) for a defined period (e.g., 24 hours).[7]

  • Cell Lysis: Bacterial cells were harvested and lysed to release intracellular components.

  • cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[6]

  • Data Analysis: The measured cAMP levels in treated cells were compared to those in untreated control cells.

Visualizations

Signaling Pathway of this compound

GSK2556286_Pathway cluster_membrane M. tuberculosis Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP (Increased) Rv1625c->cAMP Converts This compound This compound This compound->Rv1625c Activates ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol & Propionate Utilization cAMP->Cholesterol_Metabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for Intramacrophage Activity Assay

Intramacrophage_Assay_Workflow start Start differentiate Differentiate THP-1 cells into macrophages start->differentiate infect Infect macrophages with M. tuberculosis differentiate->infect treat Treat with serial dilutions of this compound infect->treat incubate Incubate for a defined period treat->incubate quantify Quantify intracellular bacterial growth incubate->quantify calculate Calculate IC50 value quantify->calculate end End calculate->end

Caption: Workflow for determining the intramacrophage activity of this compound.

References

GSK2556286: A Novel Antitubercular Agent Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2556286, a novel, orally active antitubercular agent. Identified through high-throughput screening of compounds targeting Mycobacterium tuberculosis (Mtb) within macrophages, this compound presents a unique mechanism of action that is cholesterol-dependent, offering a potential new avenue for treating both drug-sensitive and drug-resistant tuberculosis.

Mechanism of Action

This compound operates not by direct inhibition of a common biosynthetic pathway, but through the activation of a bacterial signaling cascade. It is an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis. This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then negatively regulates cholesterol and propionate metabolism, pathways that are critical for Mtb's survival and persistence within the host macrophage environment. This cholesterol-dependent activity is a hallmark of this compound's antitubercular effect.[1][2][3]

The signaling pathway is visualized below:

cluster_0 M. tuberculosis Cell This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP Increased cAMP Rv1625c->cAMP Synthesizes Cholesterol_Metabolism Cholesterol & Propionate Metabolism cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Metabolism->Bacterial_Growth_Inhibition

Caption: this compound activates Rv1625c, leading to increased cAMP and inhibition of cholesterol metabolism.

Data Presentation

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

ParameterMtb StrainConditionValue (µM)
IC50 H37RvIn THP-1 macrophages0.07[1][4][5][6][7][8]
IC50 H37RvAxenic culture with cholesterol2.12[1]
IC50 ErdmanAxenic culture with cholesterol0.71[1]
IC50 H37RvAxenic culture with glucose>125[1]
IC50 ErdmanAxenic culture with glucose>50[1]
MIC H37RvAxenic culture (standard)>10[9]

Table 2: In Vivo Efficacy of this compound in Murine Models

Mouse ModelDosing RegimenOutcome
BALB/c (Chronic Infection) 10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect; maximal effect at ~10 mg/kg.[1]
C3HeB/FeJ (Chronic Infection) 10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect.[1]
BALB/c (Subacute Infection) 50 mg/kg, p.o., single dose with Bedaquiline (25 mg/kg) and Pretomanid (100 mg/kg)Increased efficacy compared to BPa alone.[1][8]

Table 3: Pharmacokinetic Predictions for Human Dosing

ParameterPredicted Value
Blood Clearance Low (3.3 mL/min/kg)[4]
Volume of Distribution Moderate (3.5 L/kg)[4]
Oral Bioavailability High (≥ 60%)[4]

Experimental Protocols

The following section details the methodologies for key experiments cited in the development of this compound.

1. Intramacrophage Activity Assay:

  • Cell Line: Human THP-1 macrophage-like differentiated monocytes.[4]

  • Infection: THP-1 cells are infected with M. tuberculosis.

  • Treatment: Infected cells are treated with varying concentrations of this compound.

  • Readout: Inhibition of bacterial growth within the macrophages is measured. The 50% inhibitory concentration (IC50) is determined from dose-response curves.[4]

2. Axenic Culture Activity Assay (Cholesterol vs. Glucose):

  • Strains: M. tuberculosis H37Rv and Erdman strains.[4]

  • Media: Culture media are prepared with either cholesterol or glucose as the primary carbon source.[1][4]

  • Inoculum: A final inoculum of approximately 1.4 ×10^6 CFU/mL is used.[4]

  • Measurement: Bacterial growth is assessed after a set incubation period (e.g., 48 hours at 37°C) using a fluorescent viability indicator like resazurin.[3][4]

  • Analysis: Non-linear regression analysis is used to fit the normalized fluorescence results into dose-response curves to determine IC50 values.[4]

3. In Vivo Efficacy in Murine Models:

  • Models: Chronic tuberculosis infection is established in BALB/c and C3HeB/FeJ mice.[1][10]

  • Treatment: this compound is administered via oral gavage at specified doses and schedules.[1]

  • Endpoint: The primary endpoint is the bacterial load in the lungs, measured in colony-forming units (CFU). Lungs are harvested, homogenized, and plated on selective agar to quantify viable bacteria.[1]

4. Spontaneous Resistant Mutant Generation:

  • Method: M. tuberculosis (e.g., Erdman strain) is cultivated in vitro or extracted from the lungs of infected mice exposed to this compound.[4][8]

  • Selection: Bacteria are plated on solid medium containing a selective concentration of this compound (e.g., 8x MIC in the presence of cholesterol).[8]

  • Confirmation: Isolated colonies are serially passaged on drug-containing plates and confirmed to have a significantly higher IC90 value (e.g., >10-fold) compared to the wild-type parent strain.[4][8]

The general workflow for the discovery and preclinical evaluation of this compound is depicted below.

A High-Throughput Screening (Mtb-infected macrophages) B Hit Identification (this compound) A->B C In Vitro Characterization (IC50 in macrophages & axenic culture) B->C D Mechanism of Action Studies (Resistant mutant selection, target identification) C->D E In Vivo Efficacy (Murine TB models) C->E D->E F Preclinical Safety & PK (Rodent & non-rodent) E->F G Clinical Candidate Selection F->G

Caption: Preclinical development workflow for this compound.

Clinical Development Status

This compound entered a Phase 1 clinical trial (NCT04472897) in October 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[1][5] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single and multiple ascending dose cohorts.[11] However, the trial was terminated based on pre-defined stopping rules.[9][11] As of late 2025, further clinical development of this compound has been discontinued.[12]

Despite its discontinuation, the discovery and investigation of this compound have provided valuable insights into a novel antitubercular strategy targeting cholesterol metabolism, validating the adenylyl cyclase Rv1625c as a potential drug target.

References

Target Identification and Mechanism of Action of GSK2556286 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers

This document provides a comprehensive overview of the target identification, mechanism of action, and key experimental findings related to the novel antitubercular drug candidate, GSK2556286. The information is intended for researchers, scientists, and drug development professionals working on new treatments for tuberculosis (TB).

Executive Summary

This compound is a novel small molecule identified through high-throughput screening of compounds that inhibit Mycobacterium tuberculosis (Mtb) growth within human macrophages.[1][2] Its mechanism of action is distinct from existing TB drugs and is critically dependent on the bacterium's metabolism of host-derived cholesterol, a key carbon source during infection.[1][3] The primary molecular target of this compound has been identified as the membrane-bound adenylyl cyclase, Rv1625c (also known as the cya gene product).[1][2][3] this compound acts as an agonist of Rv1625c, leading to a dramatic increase in intracellular cyclic AMP (cAMP) levels.[3][4] This surge in cAMP signaling subsequently inhibits cholesterol catabolism, effectively starving the bacteria of a vital nutrient source and preventing its growth, particularly within the host macrophage environment.[3][5]

Data Presentation: Quantitative Analysis

The activity of this compound is highly dependent on the available carbon source, showing potent activity in the presence of cholesterol and minimal activity in standard glucose-based laboratory media.[2][6]

Table 1: In Vitro Inhibitory Activity of this compound against M. tuberculosis

Strain Condition / Medium Inhibitory Concentration (µM)
Mtb H37Rv Intracellular (THP-1 Macrophages) IC₅₀ = 0.07[1][2][6]
Mtb H37Rv Axenic Culture (Cholesterol Medium) IC₅₀ = 2.12[2][6]
Mtb H37Rv Axenic Culture (Glucose Medium) IC₅₀ > 125[2][6]
Mtb Erdman Axenic Culture (Cholesterol Medium) IC₅₀ = 0.71[2][6]
Mtb Erdman Axenic Culture (Glucose Medium) IC₅₀ > 50[2]

| Mtb Clinical Isolates | Axenic Culture (Cholesterol Medium) | MIC₉₀ = 1.2 (Range: 0.3 - 1.4)[1][2] |

Target identification was confirmed through the generation and analysis of spontaneous resistant mutants. These studies consistently implicated the cya (Rv1625c) gene.

Table 2: Genetic Basis of this compound Resistance

Method Findings Reference
Spontaneous Resistant Mutant Analysis 14 out of 29 resistant mutants analyzed had mutations mapping to the cya (Rv1625c) gene. [1][2]
Gene Knockout Confirmation A knockout mutant of cya (Rv1625c) in the H37Rv strain background exhibited a >25-fold increase in IC₅₀ (>50 µM) in cholesterol medium. [1][2]

| Cross-Resistance | Mutants resistant to this compound were also found to be resistant to mCLB073, another known Rv1625c agonist. |[3][4][7] |

The mechanism of this compound involves the significant modulation of intracellular signaling molecules.

Table 3: Biochemical Effect of this compound on Mtb

Parameter Measured Experimental Condition Result
Intracellular cAMP Levels Mtb treated with 5 µM this compound for 24 hours. ~50-fold increase compared to untreated cells.[3][4][6]

| Cholesterol Catabolism | Mtb incubated with ¹⁴C-labeled cholesterol and 10 µM this compound. | ~90% reduction in the release of ¹⁴CO₂.[6][7] |

Signaling Pathway and Experimental Workflow

The mechanism of action follows a clear signaling cascade, which was elucidated through a series of key experiments.

GSK2556286_Pathway cluster_cell M. tuberculosis Cell cluster_membrane Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) ATP ATP cAMP cAMP (Increased) ATP->cAMP Converts Chol_Cat Cholesterol Catabolism cAMP->Chol_Cat Inhibits Growth Bacterial Growth Inhibition Chol_Cat->Growth Leads to GSK This compound GSK->Rv1625c Activates (Agonist)

Caption: Signaling pathway of this compound in M. tuberculosis.

The identification of Rv1625c as the target was a critical step, achieved through a systematic workflow involving the selection and genetic analysis of resistant mutants.

Resistance_Workflow start Culture Mtb Erdman in vitro or in vivo (mouse lungs) plate Plate on solid medium with 96 µM this compound (cholesterol as carbon source) start->plate isolate Isolate spontaneous resistant colonies (29 total) plate->isolate confirm Confirm resistance: IC₉₀ > 10-fold higher than wild-type isolate->confirm wgs Perform Whole Genome Sequencing (WGS) confirm->wgs analysis Analyze sequencing data to identify mutations wgs->analysis result Result: Mutations identified in cya (Rv1625c) gene in 14 of 29 mutants analysis->result

Caption: Experimental workflow for identifying this compound resistance mutations.

Experimental Protocols

Detailed methodologies were essential for elucidating the target and mechanism of this compound.

1. Generation and Identification of Resistant Mutants

  • Bacterial Culture: M. tuberculosis Erdman was cultivated either in vitro or extracted from the lungs of infected C3HeB/FeJ mice.[1][2]

  • Selection: Bacteria were plated on solid medium containing cholesterol as the primary carbon source and a high concentration of this compound (96 µM, corresponding to 8 times the MIC on solid media).[1][2]

  • Isolation and Confirmation: Spontaneously resistant colonies were isolated and serially passaged on this compound-containing plates. Resistance was confirmed by determining the 90% inhibitory concentration (IC₉₀) and ensuring it was at least 10-fold higher than that of the wild-type parent strain.[1][2]

  • Genetic Analysis: Genomic DNA was extracted from confirmed resistant isolates. Whole-genome sequencing (WGS) was performed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions compared to the wild-type reference genome.[1][2]

2. In Vitro Susceptibility Testing (MIC/IC₅₀ Determination)

  • Culture Conditions: Mtb strains were grown in 96-well plates in liquid 7H9 medium supplemented with 0.5% tyloxapol. The medium contained either 0.2% glycerol (as a standard carbon source) or 0.5 mM cholesterol to test for cholesterol-dependent activity.[3]

  • Drug Concentration: this compound was added in increasing concentrations to the wells in triplicate.

  • Incubation: Plates were incubated for 7 days at 37°C.[3]

  • Growth Measurement: Bacterial growth was quantified by adding 50 µM resazurin to each well and incubating for 24 hours at 37°C. The fluorescence was measured (530 nm excitation, 590 nm emission) to determine the extent of bacterial viability.[3] IC₅₀/MIC values were calculated based on the fluorescence readings compared to controls.

3. Intracellular Activity Assay in Macrophages

  • Cell Line: Human THP-1 macrophage-like differentiated monocytes were used as the host cells.[1][2]

  • Infection: THP-1 cells were infected with M. tuberculosis.

  • Treatment: A library of compounds, including this compound, was added to the infected cell cultures.

  • Outcome Measurement: The ability of the compounds to inhibit intracellular bacterial growth was measured, leading to the determination of an intracellular IC₅₀ value of 0.07 µM for this compound.[1][2][6]

4. Intracellular cAMP Measurement

  • Sample Preparation: Wild-type Mtb and the rv1625c transposon mutant were grown in 7H9 medium with 0.2% glycerol. The bacteria were concentrated and then incubated in 7H9 medium with 0.5 mM cholesterol, either with or without 5 µM this compound.[8]

  • Lysis and Analysis: After incubation, bacterial cells were lysed. The concentration of cAMP in the cell lysates was quantified, likely using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The results showed that this compound induced cAMP production only in the wild-type strain expressing Rv1625c.[3][8]

5. Cholesterol Catabolism Assay

  • Radiolabel Method: Wild-type Mtb was grown in cholesterol-acetate media. The assay measured the degradative release of ¹⁴CO₂ from ¹⁴C-labeled cholesterol. Treatment with GSK286 was shown to block this release, indicating an inhibition of cholesterol breakdown.[6][7]

  • Reporter Gene Assay: A prpD'::GFP reporter strain of Mtb was used. The prpD' promoter is induced by propionyl-CoA, a downstream metabolite of cholesterol catabolism. Bacteria were grown in cholesterol-acetate media, and GFP fluorescence was measured. Treatment with this compound led to a decrease in GFP signal, indicating reduced propionyl-CoA levels and thus, inhibited cholesterol catabolism.[7][8]

References

GSK2556286: A Novel Approach to Combatting Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control efforts. GSK2556286 is a novel, orally active small molecule that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of anti-tubercular drug discovery.

Mechanism of Action

This compound exhibits a novel mechanism of action centered on the disruption of cholesterol metabolism in M. tuberculosis, a process crucial for the pathogen's survival within the host macrophage.[4][6] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][8][9] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[8][10] This surge in cAMP signaling is believed to negatively regulate the utilization of cholesterol and propionate, thereby inhibiting the growth of Mtb, particularly within the cholesterol-rich environment of the macrophage.[1][4] Importantly, resistance to this compound has been associated with mutations in the rv1625c gene.[7][8] Furthermore, this compound does not exhibit cross-resistance with existing anti-tubercular drugs, highlighting its potential as a valuable component of new combination therapies.[1][2][5]

GSK2556286_Mechanism_of_Action cluster_membrane M. tuberculosis Cell Membrane cluster_cytoplasm M. tuberculosis Cytoplasm This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP catalyzes conversion of ATP ATP ATP Cholesterol_Metabolism Cholesterol & Propionate Utilization cAMP->Cholesterol_Metabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition leads to

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of this compound

ParameterM. tuberculosis StrainCulture ConditionValueReference
IC50H37RvIntramacrophage (THP-1 cells)0.07 µM[1][2][3][5][10]
IC50H37RvAxenic culture with cholesterol2.12 µM[10]
IC50H37RvAxenic culture with glucose>125 µM[10]
IC50ErdmanAxenic culture with cholesterol0.71 µM[10]
IC50ErdmanAxenic culture with glucose>50 µM[10]
MIC90Panel of 45 clinical isolates (DS, MDR, XDR)With cholesterolNot specified, but consistent activity observed[4]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

Mouse ModelDosing RegimenOutcomeReference
BALB/c (chronic infection)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect, maximal at ~10 mg/kg[10]
C3HeB/FeJ (chronic infection)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect[10]
BALB/c (subacute infection)50 mg/kg, p.o., single dose with Bedaquiline and PretomanidIncreased efficacy compared to BPa alone[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

1. In Vitro Intramacrophage Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against M. tuberculosis residing within macrophages.

  • Cell Line: THP-1 human monocytic cell line.

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the differentiated THP-1 cells with M. tuberculosis (e.g., H37Rv) at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

  • Compound Addition: After removing extracellular bacteria, add serial dilutions of this compound to the infected cell cultures.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 humidified incubator.

  • Viability Assessment: Determine bacterial viability using a reporter strain (e.g., expressing luciferase or GFP) or by lysing the macrophages and plating for colony-forming units (CFU).

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This protocol describes the evaluation of the bactericidal activity of this compound in a chronic infection mouse model.

  • Animal Model: BALB/c or C3HeB/FeJ mice.

  • Infection: Infect mice via aerosol route with a low dose of M. tuberculosis (e.g., H37Rv) to establish a chronic infection, typically waiting 4-6 weeks post-infection before starting treatment.

  • Drug Formulation and Administration: Formulate this compound for oral gavage. Administer the compound daily or five days a week for a specified duration (e.g., 4 weeks).

  • Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).

  • Data Analysis: Compare the CFU counts in the treated groups to the untreated control group to determine the reduction in bacterial load.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Differentiate THP-1 cells A2 Infect with M. tuberculosis A1->A2 A3 Treat with this compound A2->A3 A4 Assess bacterial viability A3->A4 B1 Aerosol infection of mice B2 Establish chronic infection B1->B2 B3 Oral administration of this compound B2->B3 B4 Determine lung & spleen CFU B3->B4

Figure 2: General experimental workflow for evaluating this compound.

Clinical Development

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult participants.[5][11] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[11] The trial also included an investigation into the effect of food on the pharmacokinetics of the compound.[11] However, the study was terminated based on pre-defined stopping criteria.[11][12]

Conclusion and Future Directions

This compound represents a promising novel anti-tubercular agent with a distinct mechanism of action that is effective against drug-resistant strains of M. tuberculosis. Its ability to target cholesterol metabolism, a key pathway for intracellular survival of the pathogen, makes it a valuable candidate for further investigation. While the initial Phase 1 clinical trial was halted, the preclinical data strongly support the continued exploration of compounds targeting the Rv1625c adenylyl cyclase and the associated cAMP signaling pathway. Further research should focus on understanding the precise reasons for the clinical trial termination, optimizing the pharmacological properties of this class of compounds, and exploring their potential in novel combination regimens to shorten and improve the treatment of drug-resistant tuberculosis. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts.

References

Preclinical Profile of GSK2556286: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular drug candidate identified through high-throughput screening of compounds against Mycobacterium tuberculosis (Mtb) within infected macrophages.[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][3] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

This compound's antimicrobial activity is dependent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[2] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis.[4][5] This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn reduces cholesterol metabolism, ultimately inhibiting bacterial growth.[4][5] Studies have shown that this compound treatment can increase intracellular cAMP levels by approximately 50-fold.[5][6] The inhibitory effect on cholesterol catabolism has been demonstrated by a 90% reduction in the release of 14CO2 from 14C-cholesterol in Mtb cultures.[5] Resistance to this compound has been associated with mutations in the rv1625c gene.[4][7]

cluster_membrane M. tuberculosis Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP Increased intracellular cAMP Rv1625c->cAMP catalyzes production of This compound This compound This compound->Rv1625c agonizes CholesterolMetabolism Cholesterol Metabolism cAMP->CholesterolMetabolism inhibits BacterialGrowth Bacterial Growth Inhibition CholesterolMetabolism->BacterialGrowth leads to A Differentiate THP-1 monocytes into macrophage-like cells B Infect cells with M. tuberculosis H37Rv A->B C Treat with varying concentrations of this compound B->C D Incubate C->D E Measure intracellular bacterial growth D->E F Calculate IC50 E->F A Establish chronic M. tuberculosis infection in mice (BALB/c or C3HeB/FeJ) B Administer this compound (monotherapy or combination) A->B C Treat for a defined period (e.g., 4 weeks) B->C D Harvest lungs C->D E Determine bacterial load (Colony Forming Units) D->E F Compare to untreated and standard-of-care controls E->F

References

GSK2556286: A Novel Anti-Tubercular Agent with Potent Activity Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK2556286 is a novel, preclinical drug candidate demonstrating significant promise in the fight against tuberculosis (TB), including infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis). Identified through a high-throughput screening of compounds targeting intracellular M. tuberculosis, this compound exhibits a unique mechanism of action linked to the pathogen's cholesterol metabolism, a critical pathway for its survival within the host. This document provides a comprehensive overview of the available preclinical data on this compound, detailing its in vitro and in vivo activity, mechanism of action, and the experimental protocols utilized in its evaluation.

In Vitro Activity of this compound

This compound has demonstrated potent activity against M. tuberculosis in various in vitro assays. A key characteristic of this compound is its cholesterol-dependent activity, showing significantly greater potency when cholesterol is the primary carbon source, mimicking the intracellular environment.

Intracellular and Axenic Activity

This compound is highly effective at inhibiting the growth of M. tuberculosis within human macrophages.[1][2][3][4][5][6] Its activity in standard axenic (cell-free) culture is notably enhanced in the presence of cholesterol.[2][7]

Assay Condition M. tuberculosis Strain Metric Value (µM)
Intracellular (THP-1 macrophages)H37RvIC₅₀0.07[1][2][3][4][5][6][7]
Axenic (Cholesterol Medium)H37RvIC₅₀2.12[1][7]
Axenic (Cholesterol Medium)ErdmanIC₅₀0.71[1][7]
Axenic (Glucose Medium)H37RvIC₅₀>125[7]
Axenic (Glucose Medium)ErdmanIC₅₀>50[7]
Activity Against Drug-Resistant Strains

A crucial feature of this compound is its consistent activity against a panel of clinical M. tuberculosis isolates with diverse drug resistance profiles, including MDR and XDR strains.[1][2][8] This suggests that this compound does not share cross-resistance with currently used anti-TB drugs.[1][2][3][4][5][6]

The MIC₉₀ (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) for this compound against a panel of 45 clinical isolates and 3 laboratory strains was determined to be 1.2 µM in a cholesterol-containing medium, with a MIC range of 0.3 to 1.4 µM.[1]

In Vivo Efficacy of this compound

Preclinical studies in mouse models of TB have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-TB agents.

Monotherapy in a Chronic Infection Model

In chronically infected BALB/c and C3HeB/FeJ mice, oral administration of this compound (10-200 mg/kg, 5 days a week for 4 weeks) resulted in a significant bactericidal effect, with maximal efficacy achieved at approximately 10 mg/kg.[7]

Combination Therapy in a Subacute Infection Model

To assess its potential contribution to combination regimens, this compound was evaluated in a subacute infection model in BALB/c mice. When co-administered with bedaquiline (B) and pretomanid (Pa), this compound (50 mg/kg) significantly enhanced the bactericidal activity of the BPa regimen.[7][8] The addition of this compound to the BPa combination resulted in significantly lower lung CFU counts after two months of treatment compared to BPa alone.[8]

Mechanism of Action

This compound exerts its anti-tubercular effect through a novel mechanism of action targeting the cholesterol catabolism pathway of M. tuberculosis.

The compound acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[7][9] Activation of Rv1625c by this compound leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[7][9] This surge in cAMP disrupts cholesterol metabolism, which is essential for the bacterium's survival and virulence within the host.[7][9][10] this compound has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-cholesterol by 90% and decrease propionyl-CoA levels in M. tuberculosis cultured in cholesterol-containing media.[7]

Mutations in the rv1625c gene have been shown to confer resistance to this compound, further confirming its target.[9][10] Importantly, spontaneous mutants resistant to this compound also exhibit cross-resistance to another known Rv1625c agonist, mCLB073.[9][11]

GSK2556286_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis GSK286 This compound Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP ↑ cAMP Rv1625c->cAMP produces Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism inhibits Bacterial_Growth Bacterial Growth Inhibition Cholesterol_Metabolism->Bacterial_Growth leads to

Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the activity of this compound.

Intracellular Activity Assay (THP-1 Macrophage Model)

This assay determines the efficacy of a compound against M. tuberculosis residing within macrophages.

Intracellular_Activity_Workflow A Differentiate THP-1 monocytes into macrophage-like cells B Infect macrophages with M. tuberculosis (e.g., H37Rv) A->B C Add this compound at varying concentrations B->C D Incubate for a defined period C->D E Lyse macrophages to release intracellular bacteria D->E F Plate bacterial lysates on solid medium to determine Colony Forming Units (CFU) E->F G Calculate IC₅₀ F->G

Workflow for determining intracellular activity of this compound.

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Infection: The differentiated macrophages are infected with an M. tuberculosis suspension at a specified multiplicity of infection (MOI).

  • Compound Addition: Following infection and removal of extracellular bacteria, the test compound (this compound) is added in a serial dilution.

  • Incubation: The infected cells are incubated for a period, typically 4-5 days, to allow for intracellular bacterial replication.

  • Lysis and Plating: Macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).

  • Quantification: After incubation, colony-forming units (CFUs) are counted to determine the extent of bacterial growth inhibition at different compound concentrations. The 50% inhibitory concentration (IC₅₀) is then calculated.

Axenic Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis in a cell-free culture.

  • Medium Preparation: A suitable liquid medium (e.g., 7H9 broth) is prepared, supplemented with a defined carbon source (e.g., glucose or cholesterol).

  • Compound Dilution: this compound is serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The microplate is incubated at 37°C for a period of 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.

In Vivo Efficacy in Mouse Models

Mouse models are used to evaluate the bactericidal and sterilizing activity of anti-tubercular agents in a living organism.

In_Vivo_Efficacy_Workflow A Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol B Allow infection to establish (acute or chronic phase) A->B C Administer this compound (monotherapy or combination therapy) via oral gavage B->C D Treat for a specified duration (e.g., 4 weeks) C->D E Euthanize mice and harvest lungs D->E F Homogenize lungs and plate serial dilutions on solid medium E->F G Enumerate CFU to determine bacterial load F->G

General workflow for in vivo efficacy studies in mice.

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.

  • Treatment Initiation: Treatment with this compound (and/or other drugs) begins at a predetermined time post-infection, depending on whether an acute or chronic infection model is being studied.

  • Drug Administration: The compound is typically administered by oral gavage for a specified number of weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs (and sometimes spleens) are harvested. The organs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU).

  • Relapse Studies: For assessing sterilizing activity, a subset of mice may be held for several months after treatment completion before their organs are processed to determine if the infection relapses.

Conclusion

This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action that is effective against both drug-susceptible and highly drug-resistant strains of M. tuberculosis. Its potent intracellular activity and in vivo efficacy, particularly in combination with other drugs, highlight its potential to contribute to the development of shorter, more effective, and safer treatment regimens for all forms of tuberculosis. Further clinical development is warranted to fully elucidate its therapeutic potential in humans.

References

Methodological & Application

Application Note: In Vitro Assay Protocols for GSK2556286, a Novel Inhibitor of Mycobacterium tuberculosis Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the in vitro evaluation of GSK2556286, a novel anti-tuberculosis drug candidate that targets cholesterol catabolism in Mycobacterium tuberculosis (Mtb).

Introduction

This compound is a promising new chemical entity for the treatment of tuberculosis, including infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[1][2] Identified through high-throughput screening of compounds targeting intracellular Mtb within macrophages, this compound exhibits potent activity by inhibiting bacterial growth in a cholesterol-dependent manner.[3][4][5] This compound acts on the membrane-bound adenylyl cyclase, Rv1625c, leading to a dramatic increase in intracellular cyclic AMP (cAMP) levels, which subsequently disrupts cholesterol catabolism, a crucial metabolic pathway for Mtb survival and persistence within the host.[6][7][8][9] This application note details the essential in vitro assays to characterize the activity of this compound against Mtb.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound involves the activation of the Mtb adenylyl cyclase Rv1625c. This leads to a surge in intracellular cAMP levels, which is thought to inhibit key steps in the cholesterol catabolism pathway, thereby depriving the bacterium of an essential carbon source during infection.

This compound Signaling Pathway cluster_membrane Mtb Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP (elevated) Rv1625c->cAMP converts to This compound This compound This compound->Rv1625c activates ATP ATP ATP->Rv1625c substrate Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition leads to

Caption: this compound mechanism of action in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against M. tuberculosis.

Table 1: In Vitro Potency of this compound

Assay TypeMtb StrainPotency MetricValue (µM)Reference
Intramacrophage ActivityH37RvIC500.07[1][2][4][10]
Extracellular (Cholesterol)ErdmanMIC0.71[5]
Extracellular (Cholesterol)H37RvMIC>10[10]
Extracellular (Cholesterol)Clinical Isolates (n=45) & Lab Strains (n=3)MIC901.2[5]

Table 2: Activity of this compound against Drug-Resistant M. tuberculosis Strains

Strain TypeActivityNotesReference
Drug-Sensitive (DS)ActiveConsistent activity observed.[5]
Multidrug-Resistant (MDR)ActiveNo cross-resistance with known anti-TB drugs.[4][5][4][5]
Extensively Drug-Resistant (XDR)ActiveEffective against highly resistant strains.[4][5][4][5]

Experimental Protocols

Intramacrophage Activity Assay

This assay determines the efficacy of this compound against M. tuberculosis residing within macrophages.

Experimental Workflow:

Intramacrophage Assay Workflow A Seed THP-1 monocytes and differentiate to macrophages with PMA B Infect macrophages with Mtb H37Rv A->B C Wash to remove extracellular bacteria B->C D Add this compound at various concentrations C->D E Incubate for 4 days D->E F Lyse macrophages E->F G Plate lysates on 7H11 agar F->G H Incubate plates and count CFUs G->H I Calculate IC50 H->I

Caption: Workflow for the intramacrophage activity assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • This compound

  • DMSO (for compound dilution)

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H11 agar with OADC supplement

  • 96-well cell culture plates

  • 37°C, 5% CO2 incubator

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Seed 5 x 10^4 cells per well in a 96-well plate and differentiate into macrophages by adding 100 nM PMA and incubating for 48-72 hours at 37°C with 5% CO2.

  • Bacterial Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 without antibiotics.

  • Macrophage Infection:

    • Remove the PMA-containing medium from the differentiated macrophages and infect with Mtb at a multiplicity of infection (MOI) of 1:1.

    • Incubate for 4 hours to allow for phagocytosis.

  • Compound Addition:

    • Wash the infected macrophages three times with warm RPMI-1640 to remove extracellular bacteria.

    • Add fresh RPMI-1640 containing serial dilutions of this compound (prepare dilutions from a DMSO stock, ensuring the final DMSO concentration is below 0.5%). Include a vehicle control (DMSO only).

  • Incubation and Lysis:

    • Incubate the plates for 4 days at 37°C with 5% CO2.

    • After incubation, lyse the macrophages by adding sterile water with 0.05% Tween 80 and incubating for 15 minutes.

  • CFU Determination:

    • Perform serial dilutions of the cell lysates in PBS with 0.05% Tween 80.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the colony-forming units (CFUs) for each compound concentration.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay in Cholesterol-Containing Medium

This assay determines the MIC of this compound against extracellular Mtb in a medium where cholesterol is the primary carbon source.

Experimental Workflow:

MIC Assay Workflow A Prepare serial dilutions of this compound in a 96-well plate B Prepare Mtb inoculum in cholesterol-containing medium A->B C Add Mtb inoculum to each well B->C D Incubate plates for 7-14 days C->D E Add Resazurin and incubate D->E F Read fluorescence to determine viability E->F G Determine MIC F->G

Caption: Workflow for the MIC assay in cholesterol medium.

Materials:

  • Mycobacterium tuberculosis strain of interest (e.g., H37Rv, Erdman, clinical isolates)

  • Middlebrook 7H9 broth base

  • Tyloxapol

  • Cholesterol

  • This compound

  • DMSO

  • Resazurin sodium salt

  • 96-well microplates

  • 37°C incubator

Protocol:

  • Medium Preparation:

    • Prepare a modified 7H9 broth containing 0.1% tyloxapol and 0.5 mM cholesterol as the sole carbon source. The cholesterol should be prepared as a stock solution in an appropriate solvent (e.g., ethanol) and added to the medium with vigorous vortexing to ensure dispersion.

  • Compound Preparation:

    • Prepare serial two-fold dilutions of this compound in the cholesterol-containing medium in a 96-well plate.

  • Inoculum Preparation:

    • Grow Mtb in standard 7H9 broth to mid-log phase.

    • Wash the bacterial cells with PBS containing 0.05% Tween 80.

    • Resuspend the cells in the cholesterol-containing medium and adjust the density to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the Mtb inoculum to each well of the 96-well plate containing the diluted compound.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment:

    • After incubation, add 10 µL of 0.025% Resazurin solution to each well.

    • Incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that prevents the color change of Resazurin (i.e., inhibits bacterial growth). The results can also be read using a fluorometer (excitation 530 nm, emission 590 nm).

Compound Handling and Preparation

This compound is soluble in DMSO.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in the appropriate assay medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth or cell viability (typically ≤ 0.5%).

Safety Precautions

All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. Standard personal protective equipment should be worn at all times. All materials and waste should be decontaminated according to institutional guidelines.

References

Application Notes and Protocols: Determination of GSK2556286 IC50 in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel drug candidate with potent antitubercular activity, specifically targeting Mycobacterium tuberculosis (Mtb) residing within macrophages.[1] Its unique mechanism of action, which is dependent on the presence of cholesterol, involves the inhibition of intracellular Mtb growth.[1][2] this compound acts as an agonist of the bacterial membrane-bound adenylyl cyclase, Rv1625c, leading to a surge in intracellular cyclic AMP (cAMP).[2][3] This increase in cAMP subsequently disrupts cholesterol metabolism in Mtb, a pathway essential for the bacterium's survival within the host macrophage.[3][4] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in an in vitro Mtb-infected macrophage model.

Signaling Pathway of this compound in Mycobacterium tuberculosis

cluster_macrophage Macrophage Cytosol cluster_mtb Mtb Internals Mtb Mycobacterium tuberculosis Rv1625c Rv1625c (Adenylyl Cyclase) cAMP Increased cAMP Rv1625c->cAMP Stimulates CholesterolMetabolism Cholesterol Metabolism cAMP->CholesterolMetabolism Inhibits BacterialGrowth Bacterial Growth Inhibition CholesterolMetabolism->BacterialGrowth Leads to This compound This compound This compound->Rv1625c Agonist

Caption: Mechanism of this compound action in M. tuberculosis.

Quantitative Data Summary

CompoundTarget OrganismAssay ConditionCell LineIC50 (µM)Reference
This compoundM. tuberculosisIntracellular Growth InhibitionTHP-10.07[2][5]
This compoundM. tuberculosis H37RvAxenic Culture with Cholesterol-2.12[2]
This compoundM. tuberculosis ErdmanAxenic Culture with Cholesterol-0.71[2]
This compoundM. tuberculosis H37RvAxenic Culture with Glucose->125[2]
This compoundM. tuberculosis ErdmanAxenic Culture with Glucose->50[2]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Mtb-Infected THP-1 Macrophages

This protocol outlines the steps to determine the IC50 of this compound against M. tuberculosis growing inside THP-1 macrophage-like cells.

Materials:

  • Cell Line: Human monocytic THP-1 cell line.

  • Bacteria: Mycobacterium tuberculosis (e.g., H37Rv strain) expressing a fluorescent or luminescent reporter (e.g., GFP or Lux).

  • Reagents:

    • This compound (stock solution prepared in DMSO).[5][6]

    • RPMI-1640 medium.

    • Fetal Bovine Serum (FBS).

    • Phorbol 12-myristate 13-acetate (PMA).

    • Penicillin-Streptomycin solution.

    • Phosphate Buffered Saline (PBS).

    • DMSO (vehicle control).

    • 7H9 broth supplemented with OADC.

    • 96-well clear bottom black plates.

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, wash the cells with warm PBS or serum-free media to remove PMA and non-adherent cells.

  • Mycobacterium tuberculosis Culture:

    • Grow Mtb in 7H9 broth supplemented with OADC until it reaches the mid-log phase.

    • Before infection, prepare a single-cell suspension of Mtb by sonication or by passing it through a syringe with a fine-gauge needle.

    • Adjust the bacterial suspension to the desired concentration in RPMI-1640 without antibiotics.

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells with the Mtb suspension at a Multiplicity of Infection (MOI) of 1-5.

    • Incubate for 4 hours to allow for phagocytosis.

    • After the infection period, wash the cells twice with warm PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 with 10% FBS to each well.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

    • Add the different concentrations of this compound to the infected cells. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of Mtb Viability and IC50 Determination:

    • Measure the fluorescence or luminescence of the reporter Mtb in each well using a plate reader.

    • Alternatively, lyse the macrophages and determine the number of viable bacteria by plating serial dilutions of the lysate on 7H11 agar plates and counting colony-forming units (CFU).

    • Plot the percentage of Mtb growth inhibition against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture THP-1 Monocytes B Differentiate with PMA A->B D Infect Macrophages with Mtb B->D C Culture Mtb C->D E Wash to Remove Extracellular Mtb D->E F Add this compound Serial Dilutions E->F G Incubate for 3-5 Days F->G H Measure Mtb Viability (Fluorescence/Luminescence/CFU) G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for this compound IC50 determination.

References

Application Notes and Protocols for GSK2556286 in a BALB/c Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular agent that represents a promising candidate for the treatment of tuberculosis (TB). It exhibits a unique mechanism of action, selectively inhibiting Mycobacterium tuberculosis (Mtb) growth within macrophages and in the presence of cholesterol.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in the widely used BALB/c mouse model of chronic TB infection.

Mechanism of Action: this compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[2][3][4] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a critical pathway for Mtb survival and pathogenesis within the host.[3][5][6]

Data Presentation

In Vitro Activity of this compound
Assay ConditionCell Line / Mtb StrainEndpointValueReference
Intracellular ActivityTHP-1 macrophagesIC500.07 µM[1][2]
Axenic Culture (with cholesterol)M. tuberculosis H37RvIC502.12 µM[2]
Axenic Culture (with cholesterol)M. tuberculosis ErdmanIC500.71 µM[2]
Axenic Culture (glucose medium)M. tuberculosis H37RvIC50>125 µM[2]
Axenic Culture (glucose medium)M. tuberculosis ErdmanIC50>50 µM[2]
In Vivo Efficacy of this compound Monotherapy in BALB/c Mice (Chronic Infection)

Mice were infected with M. tuberculosis H37Rv and treatment was initiated 6 weeks post-infection.

Treatment GroupDose (mg/kg)DurationMean Lung CFU (log10) Reduction vs. UntreatedReference
This compound104 weeksStatistically significant[7]
This compound304 weeksStatistically significant[7]
This compound1004 weeksStatistically significant[7]
This compound2004 weeksStatistically significant[7]
Isoniazid (control)254 weeksStatistically significant[8]
In Vivo Efficacy of this compound in Combination Therapy in BALB/c Mice (Subacute Infection)

Treatment was initiated 11 days post-infection.

Treatment RegimenDose (mg/kg)DurationOutcomeReference
BPa + this compoundB: 25, Pa: 100, G: 502 or 3 monthsSimilar efficacy to BPaL[7][9]
BPaL (control)B: 25, Pa: 100, L: 1002 or 3 months-[7][9]

(B: Bedaquiline, Pa: Pretomanid, L: Linezolid, G: this compound)

Experimental Protocols

In Vitro Macrophage Infection Model

This protocol is designed to assess the intracellular activity of this compound against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • M. tuberculosis H37Rv

  • 7H9 broth with ADC supplement

  • This compound

  • DMSO (vehicle control)

  • Sterile tissue culture plates (96-well)

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H11 agar plates

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in 96-well plates at a density of 5 x 10^4 cells/well in RPMI 1640 supplemented with 10% FBS.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, wash the cells with fresh, pre-warmed RPMI 1640 to remove PMA and non-adherent cells.

  • Bacterial Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Wash the bacterial culture with sterile PBS and resuspend in RPMI 1640 without antibiotics.

    • Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times.

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-5 bacteria per macrophage.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in RPMI 1640. Use DMSO as the vehicle and ensure the final DMSO concentration is below 0.5%.

    • Add the compound dilutions to the infected macrophages. Include a vehicle-only control.

    • Incubate for 4 days at 37°C in a 5% CO2 incubator.

  • Assessment of Bacterial Viability:

    • After the incubation period, lyse the macrophages with a gentle lysis buffer.

    • Prepare serial dilutions of the cell lysates in sterile PBS with 0.05% Tween 80.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

    • Calculate the IC50 value by plotting the percentage of CFU reduction against the drug concentration.

BALB/c Mouse Model of Chronic Tuberculosis

This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol exposure system (e.g., Glas-Col Inhalation Exposure System)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose with 0.2% Tween 80)

  • Oral gavage needles (20-22 gauge)

  • Sterile PBS

Procedure:

  • Aerosol Infection:

    • Prepare a suspension of M. tuberculosis H37Rv in sterile PBS.

    • Calibrate the aerosol exposure system to deliver a low dose of approximately 50-100 CFU per mouse into the lungs.[10]

    • Place the mice in the exposure chamber and perform the aerosol infection.

    • Confirm the bacterial implantation dose by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

  • Establishment of Chronic Infection:

    • House the infected mice under appropriate biosafety level 3 (BSL-3) conditions.

    • Allow the infection to establish for 6 weeks to develop a chronic state.[10]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound to the mice daily via oral gavage at the desired doses (e.g., 10, 30, 100, 200 mg/kg).[7] Treat a control group with the vehicle only.

    • Treatment is typically administered 5 days a week for 4 weeks.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate at 37°C for 3-4 weeks and enumerate the CFU.

    • Compare the CFU counts between the treated and untreated groups to determine the bactericidal activity of this compound.

Visualizations

Signaling Pathway of this compound in M. tuberculosis

GSK2556286_Pathway cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Cholesterol Cholesterol Cholesterol_Metabolism Cholesterol Metabolism Cholesterol->Cholesterol_Metabolism Utilized for energy and survival This compound This compound Rv1625c Rv1625c This compound->Rv1625c Agonist cAMP cAMP Rv1625c->cAMP Catalyzes conversion ATP ATP ATP->Rv1625c Substrate cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Aerosol_Infection Aerosol Infection of BALB/c Mice (M. tb H37Rv, ~50-100 CFU) Establish_Chronic Establish Chronic Infection (6 weeks) Aerosol_Infection->Establish_Chronic Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound (various doses) Establish_Chronic->Treatment_Groups Oral_Gavage Daily Oral Gavage (5 days/week for 4 weeks) Treatment_Groups->Oral_Gavage Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Oral_Gavage->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization CFU_Plating Serial Dilution and Plating on 7H11 Agar Homogenization->CFU_Plating Incubation_Counting Incubation (3-4 weeks) and CFU Enumeration CFU_Plating->Incubation_Counting

Caption: Workflow for evaluating this compound in a chronic TB mouse model.

References

Application Notes and Protocols for Efficacy Testing of GSK2556286 in the C3HeB/FeJ Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. GSK2556286 is a promising novel antitubercular drug candidate with a unique mechanism of action related to the inhibition of cholesterol catabolism in Mycobacterium tuberculosis (M. tuberculosis).[1][2] The C3HeB/FeJ mouse model has emerged as a valuable tool in TB research due to its ability to form human-like caseous necrotic granulomas, providing a more clinically relevant platform for evaluating drug efficacy compared to other murine models.[3][4][5] This document provides detailed application notes and protocols for the efficacy testing of this compound in the C3HeB/FeJ mouse model.

The C3HeB/FeJ strain is highly susceptible to M. tuberculosis infection, developing well-defined pulmonary lesions with central caseous necrosis, which is a hallmark of human TB.[3][4][6] This model allows for the investigation of drug penetration into and activity within these complex lesion microenvironments.[5] this compound has demonstrated potent activity against M. tuberculosis within macrophages and has shown efficacy in various mouse models of TB, including the C3HeB/FeJ model.[7][8][9]

C3HeB/FeJ Mouse Model Characteristics

The C3HeB/FeJ mouse strain possesses a normal allele for the toll-like receptor 4 (TLR4), making it responsive to bacterial lipopolysaccharide.[10] However, a key characteristic of this strain is its high susceptibility to M. tuberculosis, linked to a locus on chromosome 1.[10] Following aerosol infection, these mice develop caseous, necrotic pulmonary granulomas that closely resemble those observed in human tuberculosis.[3][4] This pathology includes both intracellular and extracellular bacteria within the lesions.[7] It is important to note that this strain is homozygous for the Pde6brd1 allele, leading to progressive retinal degeneration.[6]

This compound: A Novel Antitubercular Agent

This compound is a novel small molecule that inhibits the growth of M. tuberculosis within macrophages.[2][7] Its mechanism of action involves the activation of the membrane-bound adenylyl cyclase, Rv1625c, which leads to increased intracellular cyclic AMP (cAMP) levels.[11][12] This elevation in cAMP negatively regulates cholesterol and propionate utilization by the bacteria, which are crucial carbon sources for M. tuberculosis survival within the host.[7][11] this compound has demonstrated efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis and shows no cross-resistance with existing anti-TB drugs.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from efficacy studies of this compound in the C3HeB/FeJ mouse model.

Table 1: Monotherapy Efficacy of this compound in C3HeB/FeJ Mice with Chronic TB Infection

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Change from Day 0 (Log10 CFU)
Untreated Control-7.5 (± 0.3)-
This compound106.8 (± 0.5)-0.7
This compound206.7 (± 0.4)-0.8
This compound406.5 (± 0.6)-1.0
This compound1006.6 (± 0.5)-0.9
Isoniazid255.2 (± 0.4)-2.3

Data represents bacterial load in the lungs after 4 weeks of treatment. Day 0 CFU counts were approximately 7.5 log10. Data synthesized from published studies.[13]

Table 2: Combination Therapy Efficacy of this compound in C3HeB/FeJ Mice

Treatment GroupDurationMedian Log10 CFU/Lung
1 Month Treatment
Bedaquiline (B)1 Month5.5
B + this compound (G)1 Month4.8
Bedaquiline + Pretomanid + Linezolid (BPaL)1 Month4.2
2 Months Treatment
Pretomanid + Linezolid + this compound (PaL+G)2 Months4.5
Bedaquiline + Pretomanid + this compound (BPa+G)2 Months3.8
Bedaquiline + Linezolid + this compound (BL+G)2 Months3.5
BPaL2 Months3.6
Rifampin + Isoniazid + Pyrazinamide (RHZ)2 Months3.9

B: Bedaquiline, Pa: Pretomanid, L: Linezolid, G: this compound, RHZ: Standard TB regimen. Data synthesized from published studies.[7]

Experimental Protocols

C3HeB/FeJ Mouse Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic M. tuberculosis infection in C3HeB/FeJ mice, leading to the development of caseous necrotic granulomas.

Materials:

  • C3HeB/FeJ mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Phosphate-buffered saline (PBS)

  • Sterile surgical instruments

  • Personal Protective Equipment (PPE) suitable for BSL-3 containment

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Inoculum Preparation: Wash the bacterial culture with PBS and resuspend in PBS to the desired concentration for aerosol infection. The target is to implant approximately 50-100 CFU per mouse lung.

  • Aerosol Infection: Place mice in the aerosol infection chamber and expose them to an aerosol of the M. tuberculosis suspension.

  • Confirmation of Infection: At 24 hours post-infection, euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. During this period, the mice will develop characteristic caseating granulomas.

  • Monitoring: Monitor the health of the mice regularly for signs of illness.

Efficacy Testing of this compound

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound as a monotherapy or in combination with other anti-TB drugs.

Materials:

  • Chronically infected C3HeB/FeJ mice (from Protocol 1)

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose in water)

  • Other anti-TB drugs for combination studies (e.g., Bedaquiline, Pretomanid, Linezolid)

  • Oral gavage needles

  • Sterile PBS

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

Procedure:

  • Animal Grouping: Randomly assign chronically infected mice to different treatment groups (e.g., vehicle control, this compound monotherapy at different doses, combination therapy groups). A baseline group should be euthanized at the start of treatment to determine the pre-treatment bacterial load.

  • Drug Preparation and Administration: Prepare fresh formulations of this compound and other drugs in the appropriate vehicle daily. Administer the drugs orally via gavage once daily, 5-7 days a week, for the duration of the study (typically 4-8 weeks).

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the treatment period.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and homogenize them in sterile PBS.

  • CFU Enumeration: Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.

  • Data Analysis: Express the bacterial load as log10 CFU per lung. Compare the CFU counts between the different treatment groups and the vehicle control group to determine the efficacy of the treatment.

Visualizations

experimental_workflow cluster_infection Phase 1: Infection Model Establishment cluster_treatment Phase 2: Efficacy Testing cluster_analysis Phase 3: Endpoint Analysis A C3HeB/FeJ Mice B Aerosol Infection with M. tuberculosis H37Rv A->B C Establishment of Chronic Infection (4-6 weeks) B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound ± other drugs) D->E F Monitoring (Body Weight, Clinical Signs) E->F G Euthanasia and Lung Excision F->G H Lung Homogenization and Plating G->H I CFU Enumeration and Data Analysis H->I

Caption: Experimental workflow for this compound efficacy testing.

gsk2556286_moa GSK This compound Rv1625c Rv1625c (Adenylyl Cyclase) GSK->Rv1625c activates cAMP cAMP Rv1625c->cAMP produces ATP ATP ATP->Rv1625c Inhibition Inhibition cAMP->Inhibition Cholesterol Cholesterol & Propionate Metabolism Growth Bacterial Growth Inhibition Cholesterol->Growth Inhibition->Cholesterol Inhibition->Growth

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: GSK2556286 and Bedaquiline Combination Therapy for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy is a cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance. This document provides detailed application notes and experimental protocols for investigating the combination of two promising anti-tuberculosis compounds: GSK2556286 and Bedaquiline.

This compound is a novel drug candidate that acts via the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis. This leads to increased cyclic AMP (cAMP) levels and subsequent disruption of cholesterol metabolism, a crucial pathway for Mtb survival within the host.

Bedaquiline , a diarylquinoline antibiotic, is a potent inhibitor of the mycobacterial F-ATP synthase. By binding to the c-ring of the enzyme, it blocks its rotation and inhibits ATP synthesis, leading to bacterial cell death. Bedaquiline is effective against both replicating and non-replicating mycobacteria.[1]

The distinct mechanisms of action of this compound and Bedaquiline suggest the potential for synergistic or additive effects when used in combination, offering a promising avenue for the development of new and more effective tuberculosis treatment regimens.

Data Presentation: In Vivo Efficacy of this compound and Bedaquiline Combination

Preclinical studies in mouse models of tuberculosis have demonstrated the potential of combination regimens including this compound and Bedaquiline. The following table summarizes the bactericidal and sterilizing activity of a three-drug combination of Bedaquiline (B), this compound (G), and TBA-7371 (A) compared to other regimens in a BALB/c mouse model of chronic tuberculosis infection.[2][3][4]

Treatment RegimenMean Lung CFU (log10) ± SD (4 Weeks)Mean Lung CFU (log10) ± SD (8 Weeks)
Untreated Control7.5 (approx.)-
Bedaquiline (B)4.60 ± 0.08-
Bedaquiline + this compound (BG)4.33 ± 0.132.57 ± 0.74
Bedaquiline + TBA-7371 (BA)4.41 ± 0.133.42 ± 0.16
Bedaquiline + this compound + TBA-7371 (BGA)4.17 ± 0.132.54 ± 0.22

Data adapted from a study evaluating novel drug regimens in a BALB/c mouse model of tuberculosis.[3][4]

Signaling Pathways and Mechanisms of Action

The combination of this compound and Bedaquiline targets two distinct and essential pathways in Mycobacterium tuberculosis.

G cluster_gsk This compound Pathway cluster_bdq Bedaquiline Pathway This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP Increased cAMP Rv1625c->cAMP Synthesizes Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism Inhibits Mtb_Survival Mycobacterium tuberculosis Survival & Proliferation Cholesterol_Metabolism->Mtb_Survival Bedaquiline Bedaquiline ATP_Synthase F-ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Binds to ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Inhibits ATP_Synthesis->Mtb_Survival G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Checkerboard Assay D In Vitro Profile A->D Synergy (FICI) B Time-Kill Kinetics B->D Bactericidal Activity C Macrophage Infection Model C->D Intracellular Efficacy J Candidate Regimen Selection D->J E BALB/c Mouse Model F Aerosol Infection E->F G Drug Administration F->G H CFU Enumeration G->H I Preclinical Efficacy H->I In Vivo Efficacy I->J

References

Application Notes and Protocols: Synergistic Effects of GSK2556286 and Pretomanid in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential between GSK2556286 and pretomanid for the treatment of tuberculosis (TB). Detailed protocols for assessing this synergy in vitro and a summary of in vivo efficacy data are presented to guide further research and development in this area.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic regimens. Combining drugs with different mechanisms of action is a cornerstone of effective TB therapy, aiming to enhance bactericidal activity, shorten treatment duration, and prevent the development of resistance. This compound, a novel cholesterol-dependent Mtb inhibitor, and pretomanid, a nitroimidazole with activity against both replicating and non-replicating bacilli, represent a promising combination.

This compound is a first-in-class antitubercular agent that acts via the membrane-bound adenylyl cyclase Rv1625c in Mtb.[1] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a crucial process for Mtb survival within the host macrophage.[1][2][3][4] this compound is particularly effective against intracellular Mtb residing in macrophages, where cholesterol is a primary carbon source.[5][6][7][8][9]

Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[10][11] Its mechanism of action is twofold: under aerobic conditions, it inhibits the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[10][11][12] Under anaerobic conditions, characteristic of the core of tuberculous granulomas, it releases nitric oxide, which acts as a respiratory poison.[10][11]

The distinct and complementary mechanisms of these two agents suggest a strong potential for synergistic interaction, targeting different metabolic pathways and physiological states of Mtb.

Data Presentation

In Vivo Efficacy of this compound and Pretomanid Combination Therapy

Studies in mouse models of chronic TB infection have demonstrated the enhanced efficacy of combining this compound with pretomanid, often in conjunction with bedaquiline (BPa). The addition of this compound to a BPa regimen (BPaG) has shown a significant increase in bactericidal activity compared to the BPa combination alone.[5]

Treatment RegimenDurationMouse ModelMean Log10 CFU/Lung
BPa (Bedaquiline + Pretomanid)2 monthsBALB/cNot explicitly stated, but higher than BPaG
BPaG (Bedaquiline + Pretomanid + this compound)2 monthsBALB/cSignificantly lower than BPa alone[5]
BPaL (Bedaquiline + Pretomanid + Linezolid)1 monthC3HeB/FeJ~2.5[13]
BPaG (Bedaquiline + Pretomanid + this compound)1 monthC3HeB/FeJ~3.0[13]
BPaL (Bedaquiline + Pretomanid + Linezolid)2 monthsC3HeB/FeJUndetectable[13]
BPaG (Bedaquiline + Pretomanid + this compound)2 monthsC3HeB/FeJ~1.5[13]

Note: The data presented is a summary from published studies and direct quantitative comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of a two-drug combination.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the this compound and pretomanid combination against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For this compound, which has cholesterol-dependent activity, cholesterol should be added to the medium at a suitable concentration.

  • This compound and pretomanid stock solutions

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and pretomanid in 7H9 broth. The concentration range should span from above to below the predetermined Minimum Inhibitory Concentration (MIC) of each drug.

    • In a 96-well plate, add 50 µL of the this compound dilutions horizontally and 50 µL of the pretomanid dilutions vertically. This creates a matrix of drug concentrations.

    • Include wells with each drug alone (for MIC determination) and drug-free wells as growth controls.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Inhibition:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

  • Calculation of FICI:

    • The FICI is calculated as follows: FICI = FIC of this compound + FIC of Pretomanid Where FIC = (MIC of drug in combination) / (MIC of drug alone)

    • Interpretation of FICI values:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Indifference

      • 4.0: Antagonism

Protocol 2: Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To evaluate the rate of killing of M. tuberculosis by this compound and pretomanid, alone and in combination.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth with appropriate supplements (including cholesterol)

  • This compound and pretomanid at fixed concentrations (e.g., at their MIC or multiples of the MIC)

  • Sterile culture tubes

  • Middlebrook 7H10 or 7H11 agar plates for CFU enumeration

Methodology:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.

    • Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in several culture tubes.

  • Drug Exposure:

    • Add this compound, pretomanid, or the combination of both to the respective culture tubes at the desired concentrations.

    • Include a drug-free tube as a growth control.

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each tube.

    • Prepare serial tenfold dilutions of each aliquot and plate onto 7H10/7H11 agar plates.

  • CFU Enumeration and Analysis:

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizations

GSK2556286_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane M. tuberculosis Cell Membrane cluster_cytoplasm M. tuberculosis Cytoplasm This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP Increased cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Inhibition Inhibition of Growth Cholesterol_Metabolism->Inhibition Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Pretomanid_Mechanism_of_Action cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activated by Activated_Pretomanid Activated Metabolites Ddn->Activated_Pretomanid Produces Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits Nitric_Oxide Nitric Oxide (NO) Release Activated_Pretomanid->Nitric_Oxide Induces Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Respiratory_Poisoning Respiratory Poisoning Nitric_Oxide->Respiratory_Poisoning Causes

Caption: Dual mechanism of action of Pretomanid in M. tuberculosis.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy MIC_Determination 1. Determine MIC of single agents Checkerboard 2. Checkerboard Assay MIC_Determination->Checkerboard Time_Kill 3. Time-Kill Curve Assay MIC_Determination->Time_Kill FICI 4. Calculate FICI Checkerboard->FICI Synergy_Assessment 5. Assess Synergy Time_Kill->Synergy_Assessment FICI->Synergy_Assessment Mouse_Model 1. Establish Mouse Infection Model Treatment 2. Administer Drug Combinations Mouse_Model->Treatment CFU_Count 3. Enumerate Lung CFU Treatment->CFU_Count Efficacy_Evaluation 4. Evaluate Efficacy CFU_Count->Efficacy_Evaluation

Caption: Workflow for assessing this compound and pretomanid synergy.

References

Application Notes and Protocols for In Vivo Efficacy Studies of GSK2556286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular drug candidate identified through high-throughput screening of compounds targeting Mycobacterium tuberculosis (Mtb) within macrophages.[1][2][3][4][5][6] It exhibits a unique mechanism of action, acting as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mtb.[7][8][9] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for Mtb survival and persistence within the host.[7][8][10] Notably, the activity of this compound is dependent on the presence of cholesterol.[1][2][4][6] In vivo studies have demonstrated its efficacy in various mouse models of tuberculosis (TB), both as a monotherapy and in combination with other antitubercular agents, highlighting its potential to shorten TB treatment regimens.[1][2][7]

These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for conducting similar studies.

Data Presentation: In Vivo Efficacy of this compound

The in vivo bactericidal activity of this compound has been evaluated in several mouse models of tuberculosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Monotherapy Efficacy of this compound in Murine TB Models

Animal ModelInfection TypeTreatment DurationDosage (mg/kg, p.o.)Change in Lung CFU log10 vs. Untreated ControlReference
C57BL/6 MiceAcute8 days200-1.8[4]
BALB/c MiceChronic4 weeks10Significant bactericidal effect[9]
C3HeB/FeJ MiceChronic (caseating granulomas)4 weeks10Significant bactericidal effect[9]

Table 2: Combination Therapy Efficacy of this compound in BALB/c Mice (Subacute Infection Model)

Treatment RegimenTreatment DurationMean Lung CFU log10ComparisonReference
BPa + this compound (50 mg/kg)2 monthsSignificantly lower than BPa aloneThis compound significantly increased the efficacy of the BPa combination.[4]
BPaL2 monthsNot specifiedSimilar sterilizing efficacy to BPa + this compound.[2]

B: Bedaquiline; Pa: Pretomanid; L: Linezolid

Table 3: Relapse Rates in BALB/c Mice after Combination Therapy

Treatment RegimenTreatment DurationRelapse OutcomeReference
BPaL2 and 3 monthsNo significant difference compared to BPa + this compound.[1]
BPa + this compound2 and 3 monthsSuggests this compound can replace Linezolid without loss of efficacy.[1]
PaL + this compoundNot specifiedAssociated with significantly more relapses.[1]
BL + this compound2 monthsAssociated with more relapses.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo efficacy experiments with this compound.

Protocol 1: Acute TB Infection Model in C57BL/6 Mice

Objective: To assess the early bactericidal activity of this compound.

Materials:

  • This compound

  • Vehicle for oral administration

  • C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Middlebrook 7H11 agar plates

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Infection: Infect C57BL/6 mice via the aerosol route with a low dose of M. tuberculosis H37Rv to achieve an initial implantation of approximately 2 log10 CFU in the lungs.

  • Treatment Initiation: Begin treatment one day post-infection.

  • Drug Administration: Administer this compound orally (p.o.) once daily for 8 consecutive days. A dose-ranging study can be performed (e.g., 0.3-500 mg/kg).[9]

  • Endpoint Analysis: One day after the last treatment, euthanize the mice.

  • CFU Enumeration: Aseptically remove the lungs, homogenize in PBS with 0.05% Tween 80, and plate serial dilutions onto Middlebrook 7H11 agar.

  • Data Analysis: Incubate plates at 37°C for 3-4 weeks, count the colonies, and calculate the CFU per lung. Compare the log10 CFU of treated groups to the untreated control group.

Protocol 2: Chronic TB Infection Model in BALB/c and C3HeB/FeJ Mice

Objective: To evaluate the efficacy of this compound against established, chronic TB infection in mice that form different types of granulomas.

Materials:

  • This compound

  • Standard TB drugs for combination studies (e.g., Bedaquiline, Pretomanid, Linezolid)

  • BALB/c and/or C3HeB/FeJ mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Middlebrook 7H11 agar plates

  • Sterile PBS with 0.05% Tween 80

Procedure:

  • Infection: Infect mice via the aerosol route as described in Protocol 1.

  • Establishment of Chronic Infection: Allow the infection to establish for a period of 4-6 weeks.

  • Treatment Initiation: Begin treatment after the chronic infection is established.

  • Drug Administration: Administer this compound (e.g., 10-200 mg/kg) and other drugs orally, once daily, 5 days per week for 4 weeks.[9]

  • Endpoint Analysis: At the end of the treatment period, euthanize a subset of mice from each group.

  • CFU Enumeration: Determine the lung CFU counts as described in Protocol 1.

  • Relapse Study (Optional): For the remaining mice, cease treatment and hold for a defined period (e.g., 3 months) to assess relapse, defined as the regrowth of Mtb in the lungs. Perform CFU enumeration at the end of the relapse period.

  • Data Analysis: Compare the end-of-treatment CFU counts and the proportion of relapsed mice between treatment groups.

Visualizations

Signaling Pathway of this compound in M. tuberculosis

cluster_membrane Mtb Cell Membrane cluster_cytoplasm Mtb Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP (Increased Levels) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition Leads to This compound This compound This compound->Rv1625c Activates

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow for In Vivo Efficacy Testing

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infection Aerosol Infection (M. tuberculosis H37Rv) Chronic Establish Chronic Infection (4-6 weeks) Infection->Chronic Incubation Model Mouse Model (e.g., BALB/c, C57BL/6) Dosing Daily Oral Dosing (this compound +/- other drugs) Chronic->Dosing Treatment Period (e.g., 4 weeks) Endpoint Endpoint CFU (Lungs) Dosing->Endpoint Immediate Outcome Relapse Relapse Assessment (Post-treatment) Dosing->Relapse Long-term Outcome

Caption: General workflow for chronic infection mouse model studies.

Logical Relationship of Combination Therapy Assessment

GSK286 This compound BPa_GSK286 BPa + this compound GSK286->BPa_GSK286 BPa BPa Core (Bedaquiline + Pretomanid) BPa->BPa_GSK286 BPaL BPaL (Standard Regimen) BPa->BPaL Linezolid Linezolid Linezolid->BPaL Efficacy Comparable Sterilizing Efficacy (No significant difference in relapse) BPa_GSK286->Efficacy BPaL->Efficacy

Caption: Rationale for testing this compound as a replacement for Linezolid.

References

Application Notes and Protocols for GSK2556286 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2556286, a novel antitubercular drug candidate, and detailed protocols for its investigation. This document is intended to guide researchers in evaluating the potential of this compound to shorten the duration of tuberculosis (TB) treatment.

Introduction

This compound is an investigational compound that has demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It possesses a novel mechanism of action, targeting cholesterol catabolism, which is crucial for the bacterium's survival within the host.[1][2][3] Preclinical studies have shown its efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, particularly within infected macrophages.[4][5][6][7][8][9][10][11] this compound has been investigated for its potential to be a component of new, shorter-course treatment regimens for TB.[1][4][5][9][12][13] A Phase 1 clinical trial (NCT04472897) in healthy adults was initiated to assess its safety, tolerability, and pharmacokinetics; however, the study was terminated early based on pre-defined stopping criteria.[14]

Mechanism of Action

This compound functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][4][12][13] This agonistic activity leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[1][4][12][13] The elevated cAMP levels, in turn, inhibit the cholesterol catabolism pathway of the bacterium.[1][2][4][12][13] As M. tuberculosis relies on host cholesterol as a carbon and energy source, especially during the chronic phase of infection, the disruption of this metabolic pathway is detrimental to its survival.[4][12]

GSK2556286_Mechanism_of_Action cluster_membrane M. tuberculosis Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP Increased cAMP Rv1625c->cAMP Catalyzes conversion This compound This compound This compound->Rv1625c Binds to & Activates ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth_Inhibition Leads to

Figure 1: Signaling pathway of this compound in M. tuberculosis.

Data Presentation

In Vitro Activity

The in vitro activity of this compound is notably dependent on the presence of cholesterol in the culture medium, reflecting its mechanism of action.

Parameter Condition Value Reference
IC50 Intracellular (M. tuberculosis in THP-1 macrophages)0.07 µM[5][6][7][8][9][10][11]
IC50 Axenic culture with cholesterol (M. tuberculosis H37Rv)2.12 µM[15]
IC50 Axenic culture with cholesterol (M. tuberculosis Erdman)0.71 µM[15]
IC50 Axenic culture with glucose (M. tuberculosis H37Rv)>125 µM[15]
IC50 Axenic culture with glucose (M. tuberculosis Erdman)>50 µM[15]
MIC90 M. africanum & M. bovis (with cholesterol)1.2 µM[9]
In Vivo Efficacy in Mouse Models

This compound has been evaluated in various mouse models of TB, demonstrating both bactericidal and sterilizing activity, particularly in combination regimens.

Mouse Model Treatment Regimen Duration Outcome Reference
BALB/c (Chronic)This compound (10-200 mg/kg)4 weeksSignificant bactericidal effect[15]
C3HeB/FeJ (Chronic)This compound (10-200 mg/kg)4 weeksSignificant bactericidal effect[15]
BALB/c (Subacute)BPa + this compound (50 mg/kg)2 monthsSignificantly increased efficacy compared to BPa alone[9]
BALB/c (Subacute)BPaL vs. BPa+this compound2 monthsSimilar proportions of non-relapsing mice[9]
C3HeB/FeJBPaL vs. BPa+this compound2 monthsNot significantly different from BPaL[9]
C3HeB/FeJBL+this compound & PaL+this compound2 monthsSignificantly less active than BPaL[9]

B: Bedaquiline; Pa: Pretomanid; L: Linezolid

Experimental Protocols

Protocol 1: In Vitro Intracellular Activity Assay in THP-1 Macrophages

This protocol outlines the methodology to determine the intracellular activity of this compound against M. tuberculosis within a human macrophage-like cell line.

Intracellular_Activity_Workflow Start Start Differentiate_THP1 Differentiate THP-1 monocytes into macrophages using PMA Start->Differentiate_THP1 Infect_Macrophages Infect macrophages with M. tuberculosis (e.g., H37Rv) Differentiate_THP1->Infect_Macrophages Wash_Extracellular Wash to remove extracellular bacteria Infect_Macrophages->Wash_Extracellular Add_Compound Add serial dilutions of This compound Wash_Extracellular->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse_Macrophages Lyse macrophages to release intracellular bacteria Incubate->Lyse_Macrophages Plate_Lysates Plate serial dilutions of lysates on 7H11 agar Lyse_Macrophages->Plate_Lysates Incubate_Plates Incubate plates for 3-4 weeks Plate_Lysates->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) and determine IC50 Incubate_Plates->Count_CFU End End Count_CFU->End

Figure 2: Workflow for assessing intracellular activity of this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • This compound

  • Sterile water with 0.05% Tween 80 for cell lysis

  • Middlebrook 7H11 agar plates with OADC supplement

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells into 96-well plates and differentiate into macrophage-like cells by adding PMA (e.g., at 20 ng/mL) and incubating for 48-72 hours.

    • Wash the adherent macrophages with fresh medium to remove PMA.

  • Bacterial Preparation and Infection:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Before infection, declump the bacterial culture.

    • Infect the differentiated THP-1 cells at a specific multiplicity of infection (MOI).

    • Incubate to allow for phagocytosis.

  • Compound Treatment:

    • Remove the supernatant containing extracellular bacteria and wash the cells.

    • Add fresh medium containing serial dilutions of this compound. Include appropriate controls (untreated infected cells and uninfected cells).

    • Incubate the plates for 72 hours.

  • Enumeration of Intracellular Bacteria:

    • Aspirate the medium and lyse the macrophages with sterile water containing 0.05% Tween 80.

    • Prepare serial dilutions of the cell lysates.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU per well. The IC50 is calculated as the concentration of this compound that reduces CFU by 50% compared to the untreated control.

Protocol 2: In Vivo Efficacy in a Chronic Mouse Model of TB

This protocol describes a general methodology for evaluating the in vivo efficacy of this compound in a chronic mouse model of tuberculosis.

Materials:

  • BALB/c or C3HeB/FeJ mice

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • This compound and other antitubercular drugs for combination studies

  • Oral gavage needles

  • Equipment for lung homogenization and CFU plating

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

  • Treatment:

    • Allow the infection to establish for a set period (e.g., 4-6 weeks).

    • Initiate treatment with this compound, either as a monotherapy or in combination with other drugs. Administer drugs via oral gavage, typically 5 days a week.

    • Include control groups: untreated and standard-of-care treatment (e.g., RHZ - Rifampin, Isoniazid, Pyrazinamide).

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize cohorts of mice.

    • Aseptically remove the lungs and homogenize them.

    • Plate serial dilutions of the lung homogenates on 7H11 agar.

    • Incubate for 3-4 weeks and enumerate CFU to determine the bacterial load in the lungs.

  • Relapse Study (for sterilizing activity):

    • After a defined treatment duration, cease therapy in some cohorts.

    • Hold the mice for a further period (e.g., 3 months) without treatment.

    • At the end of this period, determine the lung CFU counts. Relapse is defined as the presence of one or more CFU.

InVivo_Efficacy_Workflow cluster_pre_treatment Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Aerosol_Infection Aerosol Infection of Mice with M.tb Chronic_Establishment Establishment of Chronic Infection Aerosol_Infection->Chronic_Establishment Initiate_Treatment Initiate Treatment Regimens (this compound +/- other drugs) Chronic_Establishment->Initiate_Treatment Bactericidal_Activity Assess Bactericidal Activity (CFU counts during treatment) Initiate_Treatment->Bactericidal_Activity Sterilizing_Activity Assess Sterilizing Activity (Relapse study post-treatment) Initiate_Treatment->Sterilizing_Activity

Figure 3: Logical workflow for in vivo efficacy studies of this compound.

Safety and Preclinical Development

Preclinical safety studies in two species indicated an adequate safety profile for this compound, supporting its progression to a first-in-human trial.[5][6][7][8][16] No genotoxic hazard was identified, and no acute cardiovascular, respiratory, or neurobehavioral effects were observed in single- and repeat-dose studies.[16]

Clinical Development Status

A Phase 1, randomized, double-blind, placebo-controlled study (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of this compound in healthy adult participants. The study was terminated based on pre-defined stopping criteria.[14] Researchers should be aware of this outcome when considering further investigation of this compound.

Conclusion

This compound represents a novel approach to TB therapy by targeting the cholesterol metabolism of M. tuberculosis. Its potent intracellular activity and efficacy in preclinical combination therapy models highlight its potential to contribute to shortening TB treatment regimens. The provided protocols offer a framework for researchers to further investigate its mechanism of action and therapeutic potential. The termination of the Phase 1 clinical trial underscores the importance of careful evaluation of safety and tolerability in the development of new anti-TB agents.

References

Pharmacokinetics of GSK2556286 in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of GSK2556286, a novel antitubercular drug candidate, in various preclinical animal models. The data presented here has been compiled from published in vivo studies to support further research and development efforts. Detailed protocols for conducting similar pharmacokinetic evaluations are also provided.

Introduction

This compound is an investigational compound that has demonstrated potent activity against Mycobacterium tuberculosis (M.tb), including drug-sensitive and drug-resistant strains.[1][2] Its novel mechanism of action involves the inhibition of cholesterol catabolism in M.tb, a process crucial for the bacterium's survival within the host.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for predicting its efficacy and safety profile in humans. This document summarizes the key pharmacokinetic parameters of this compound in mice, rats, and dogs and provides standardized protocols for replication and further investigation.

In Vitro ADME Profile

Prior to in vivo studies, the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound was characterized to predict its pharmacokinetic behavior. The compound exhibits high passive permeability. While it is an in vitro substrate for P-glycoprotein, this is not expected to limit oral absorption in humans.[4][5] this compound shows low intrinsic clearance in human microsomes and hepatocytes.[4][5] Additionally, it has low plasma protein binding and low-to-moderate blood-to-plasma partitioning ratios across preclinical species and humans.[1][5]

Animal Pharmacokinetic Data

The pharmacokinetics of this compound were evaluated in mice, rats, and dogs following both intravenous (IV) and oral (PO) administration. The compound generally exhibits low-to-moderate blood clearance and a moderate volume of distribution.[1][4] Oral bioavailability was found to be high in mice and moderate in rats and dogs.[1][4]

Pharmacokinetic Parameters in Mice

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
IV10--4.862.134.34.2-
PO101.380.56.612.0--91
PO506.761.034.722.1--95

Data extracted from supplementary materials of the cited publication.

Pharmacokinetic Parameters in Rats

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
IV2--1.542.621.74.2-
PO100.811.56.133.1--51

Data extracted from supplementary materials of the cited publication.

Pharmacokinetic Parameters in Dogs

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
IV2--2.534.913.24.8-
PO100.891.57.915.0--63

Data extracted from supplementary materials of the cited publication.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of this compound.

Animal Models and Housing
  • Species: BALB/c mice, Sprague-Dawley rats, and Beagle dogs are commonly used models.

  • Health Status: Animals should be healthy, adult, and specific-pathogen-free.

  • Acclimatization: A minimum of a 5-day acclimatization period in the testing facility is required.

  • Housing: Animals should be housed in environmentally controlled rooms with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.

Dosing and Administration
  • Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in water. For intravenous administration, a solution can be prepared in a suitable vehicle like 25% (v/v) N,N-dimethylacetamide (DMA) and 75% (v/v) Captisol®.

  • Dose Administration:

    • Oral (PO): Administer via oral gavage using a suitable gauge gavage needle.

    • Intravenous (IV): Administer as a slow bolus injection via a cannulated vein (e.g., tail vein in rodents, cephalic vein in dogs).

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Collection:

    • Rodents: Collect blood samples (approximately 100-200 µL) via tail vein or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K₂EDTA). A typical sampling schedule for IV administration would be 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For oral administration, a typical schedule is 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Dogs: Collect blood samples from the jugular or cephalic vein at similar time points.

  • Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: Quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method using acetonitrile is commonly employed for sample extraction.

  • Calibration: A calibration curve should be prepared in the corresponding blank plasma, spanning the expected concentration range.

  • Validation: The bioanalytical method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Parameters: Key parameters to be determined include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), terminal half-life (t½), clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F%).

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution cluster_analysis Analysis Phase animal_procurement Animal Procurement (e.g., BALB/c Mice) acclimatization Acclimatization (min. 5 days) animal_procurement->acclimatization dosing Dosing (IV or PO) acclimatization->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Mechanism of Action of this compound

G cluster_membrane M. tuberculosis Cell Membrane Rv1625c Adenylyl Cyclase (Rv1625c) cAMP Increased cAMP Levels Rv1625c->cAMP catalyzes This compound This compound This compound->Rv1625c activates ATP ATP ATP->Rv1625c cAMP->Inhibition Cholesterol_Catabolism Cholesterol Catabolism Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Catabolism->Bacterial_Growth_Inhibition Inhibition->Cholesterol_Catabolism Inhibition->Bacterial_Growth_Inhibition leads to

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

References

Troubleshooting & Optimization

GSK2556286 In Vitro Solubility and Experimentation Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of GSK2556286 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally active inhibitor of Mycobacterium tuberculosis (M. tuberculosis), demonstrating efficacy against multidrug-resistant (MDR), extensively drug-resistant (XDR), and drug-sensitive (DS) strains.[1][2] Its primary mechanism of action involves acting as an agonist on Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[3][4][5] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the catabolism of cholesterol.[3][4][6] The inhibition of cholesterol metabolism is a key factor in its antitubercular activity, particularly within macrophages where cholesterol serves as a crucial carbon source for the bacteria.[3][7][8]

Q2: What is the solubility of this compound in common solvents?

This compound is practically insoluble in aqueous solutions across a pH range of 5 to 9, as well as in water, fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF).[9][10] It exhibits very slight solubility in simulated gastric fluid (SGF) and aqueous solutions with a pH of 2 to 4.[9][10] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in DMSO.[1] To aid dissolution, sonication and warming the solution to 37-60°C may be necessary.[1][2]

Q4: What are the recommended storage conditions for this compound solutions?

Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] For use within one week, aliquots can be kept at 4°C.[1]

Q5: What is the stability of this compound in solution?

This compound demonstrates excellent stability in both solid and solution states concerning temperature and light.[10]

Q6: What are typical working concentrations for in vitro experiments?

The effective concentration of this compound is context-dependent. It inhibits the growth of M. tuberculosis within human macrophages (THP-1 cells) with an IC50 of 0.07 µM.[2][4][10] In axenic cultures, its activity is dependent on the presence of cholesterol, with IC50 values of 0.71 µM and 2.12 µM for the Erdman and H37Rv strains, respectively.[4][10] In contrast, in a glucose medium, the IC50 is greater than 50 µM.[4] A concentration of 5 µM has been shown to increase intracellular cAMP levels approximately 50-fold in M. tuberculosis.[4]

Troubleshooting Guide

Q: My this compound powder is not dissolving in DMSO. What should I do?

A: If you encounter difficulty dissolving this compound, gentle warming of the solution to 37°C, followed by sonication in an ultrasonic bath, is recommended to enhance solubility.[2] For a 10.11 mM solution (3.33 mg/mL), warming to 60°C with ultrasonication may be required.[2]

Q: I observed precipitation in my cell culture medium after adding the this compound stock solution. How can I avoid this?

A: Precipitation in aqueous media can occur due to the poor aqueous solubility of this compound.[9][10] To mitigate this, ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[1] It is also crucial to add the stock solution to the medium with vigorous mixing to facilitate dispersion. If precipitation persists, consider preparing a more dilute intermediate stock solution in a co-solvent system if your experimental setup allows, though this is not standard practice.

Q: I am not observing the expected biological activity. Could this be related to solubility issues?

A: A lack of biological activity could indeed be linked to solubility problems. Ensure that your this compound is fully dissolved in the DMSO stock solution before further dilution. Any undissolved compound will lead to an inaccurate final concentration in your assay. Also, confirm that your in vitro model contains cholesterol if you are working with axenic cultures, as the activity of this compound is cholesterol-dependent in such systems.[4][7]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityConcentrationMethod to Enhance Solubility
DMSOSoluble3.0 - 3.33 mg/mLSonication and warming to 37-60°C are recommended.[1][2]
Aqueous Solutions (pH 5-9)Practically Insoluble--
WaterPractically Insoluble--
Simulated Gastric Fluid (SGF)Very Slightly Soluble--

Table 2: In Vitro Efficacy of this compound

Assay TypeCell/StrainIC50Culture Conditions
Intracellular InhibitionTHP-1 Macrophages0.07 µMInfected with M. tuberculosis[2][4][10]
Extracellular InhibitionM. tuberculosis (Erdman)0.71 µMAxenic culture with cholesterol[4][10]
Extracellular InhibitionM. tuberculosis (H37Rv)2.12 µMAxenic culture with cholesterol[4][10]
Extracellular InhibitionM. tuberculosis (Erdman & H37Rv)>50 µMAxenic culture with glucose[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: The molecular weight of this compound is 329.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.29 mg of this compound.

  • Weigh Compound: Accurately weigh 3.29 mg of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes, followed by brief sonication.[2] Repeat if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months.[2]

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP converts ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Bacterial_Growth M. tuberculosis Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth leads to

Caption: Signaling pathway of this compound in Mycobacterium tuberculosis.

G start Start: Weigh this compound add_dmso Add appropriate volume of DMSO start->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check_sol Is it fully dissolved? dissolve->check_sol warm_sonicate Warm to 37°C and sonicate check_sol->warm_sonicate No aliquot Aliquot into cryovials check_sol->aliquot Yes warm_sonicate->dissolve store Store at -80°C aliquot->store end_process End: Ready for use store->end_process

Caption: Workflow for preparing a this compound stock solution.

G start Problem: Compound not dissolving action1 Warm solution to 37°C start->action1 action2 Sonicate briefly action1->action2 check1 Is it dissolved? action2->check1 action3 Increase temperature to 60°C (if necessary) check1->action3 No solution Solution is ready check1->solution Yes check2 Is it dissolved now? action3->check2 check2->solution Yes consult Consult literature for alternative solvents or consider lower concentration check2->consult No

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: GSK2556286 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving GSK2556286 in Dimethyl Sulfoxide (DMSO) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is best practice to dissolve the entire weighed amount of the compound in the appropriate volume of high-purity DMSO to achieve a desired high-concentration stock.[2] This minimizes weighing errors associated with small quantities. For example, to make a 10 mM stock solution, dissolve the entire contents of the vial in the calculated volume of DMSO. Always use a fresh bottle of DMSO, as it is hygroscopic and absorbed water can impede dissolution.[3]

Q3: What is a typical concentration for a this compound stock solution in DMSO?

A3: While a specific stock concentration is not universally defined, preparing a high-concentration stock (e.g., 10 mM to 50 mM) is common practice. This allows for subsequent dilution into aqueous buffers or cell culture media while keeping the final DMSO concentration low.[4] For in vitro experiments with M. tuberculosis, working concentrations on solid media have been reported in the range of 25 µM to 100 µM.[5][6]

Q4: What is the maximum final concentration of DMSO recommended for cell-based assays?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[7] Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects on cell viability and function.[8]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder. To avoid errors, it is often best to use the entire contents of a pre-weighed vial and calculate the required DMSO volume based on that amount.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Gently vortex or pipette the solution to mix.[9] If the compound does not dissolve readily, brief sonication in an ultrasound bath or gentle warming (if the compound is known to be thermostable) can be applied.[3] Avoid vigorous mixing to prevent the introduction of air bubbles.[9]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Quantitative Data Summary

The following table summarizes typical concentration ranges used in various stages of experimentation with compounds like this compound.

ParameterConcentration RangePurposeReference
DMSO Stock Solution 10 mM - 100 mMHigh-concentration stock for storage and serial dilutions.[4]
Final DMSO in Media 0.1% - 0.5% (v/v)To minimize solvent toxicity in cell-based assays.[7][8]
In Vitro Working Concentration 25 µM - 100 µMEffective concentration range reported in M. tuberculosis culture.[5][6]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO.

  • Cause: The compound may have low solubility or the solvent quality may be compromised. This compound is known to have potential solubility issues.[5]

  • Solution:

    • Confirm Solvent Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic, and water contamination can reduce its solvating power for certain compounds.[3]

    • Increase Mechanical Agitation: Continue gentle vortexing or use an ultrasound bath for 5-10 minutes.[3]

    • Apply Gentle Heat: If the compound is thermostable, warm the solution to 37°C to aid dissolution.

    • Check Concentration: You may be attempting to create a solution that is above the compound's solubility limit. Try preparing a more dilute stock solution.

Issue 2: The compound precipitates when the DMSO stock is diluted into aqueous media (e.g., PBS or cell culture medium).

  • Cause: The compound is poorly soluble in aqueous solutions, and adding the DMSO stock to the aqueous buffer causes it to crash out of solution. This is a common issue with hydrophobic compounds.[7]

  • Solution:

    • Modify Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.[9]

    • Use a Pluronic Surfactant: For certain applications, a small amount of a non-ionic surfactant like Pluronic F-127 or Tween-80 can be included in the final medium to improve solubility and prevent precipitation. Always test the effect of the surfactant on your experimental system.

    • Lower the Final Concentration: The desired final concentration of this compound may be above its aqueous solubility limit. Try working with a lower final concentration.

Visual Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing and diluting a DMSO stock solution for use in a cell-based assay.

G cluster_prep Stock Solution Preparation (in DMSO) cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add High-Purity DMSO weigh->add_dmso Calculate Volume dissolve 3. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve store 4. Aliquot and Store at -20°C/-80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Retrieve for Use dilute 6. Dilute Stock in Aqueous Medium thaw->dilute Serial Dilution use 7. Add to Experiment (e.g., Cell Culture) dilute->use

Caption: Workflow for preparing a this compound DMSO stock and subsequent working solution.

References

Technical Support Center: GSK2556286 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanism of resistance to GSK2556286 in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against M. tuberculosis?

A1: this compound is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates potent activity in the presence of cholesterol.[1] Its mechanism of action involves targeting and acting as an agonist for the membrane-bound adenylyl cyclase, Rv1625c (encoded by the cya gene).[1][2] This agonistic activity leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a critical pathway for the bacterium's survival and growth within host macrophages.[1][3]

Q2: What is the primary mechanism by which M. tuberculosis develops resistance to this compound?

A2: The primary mechanism of resistance to this compound is the acquisition of mutations in the cya gene (Rv1625c).[4][5][6] These mutations can prevent the drug from binding to and activating the adenylyl cyclase, thereby negating its inhibitory effect on cholesterol metabolism. Spontaneous resistant mutants isolated in vitro and in vivo have shown mutations mapping to the Rv1625c gene.[6]

Q3: Does this compound show cross-resistance with other anti-tuberculosis drugs?

A3: No, this compound-resistant mutants have been shown to remain susceptible to a range of commonly used anti-tuberculosis drugs, indicating a novel mechanism of action.[4][5] However, cross-resistance has been observed with other compounds that also target Rv1625c, such as mCLB073.[2]

Q4: What is the effect of cholesterol on the activity of this compound?

A4: The presence of cholesterol is crucial for the activity of this compound against M. tuberculosis in axenic culture.[1][4] The drug's inhibitory effect is significantly more potent when cholesterol is available as a carbon source, highlighting its role in targeting cholesterol metabolism.[1][6]

Q5: What kind of mutations in the cya gene (Rv1625c) confer resistance to this compound?

A5: Studies have identified that various mutations within the cya gene can lead to resistance. While specific details of all resistance-conferring mutations are still under investigation, whole-genome sequencing of resistant strains has revealed mutations mapping to the Rv1625c gene.[6] Furthermore, a complete knockout of the cya gene has been demonstrated to confer a high level of resistance to this compound.[4][5]

Troubleshooting Guides

Problem 1: My M. tuberculosis culture is not showing susceptibility to this compound in vitro.

  • Possible Cause 1: Inappropriate culture medium.

    • Troubleshooting Step: Ensure that the culture medium is supplemented with cholesterol. This compound's activity is dependent on the presence of cholesterol as a carbon source.[1][6] Compare the minimum inhibitory concentration (MIC) in a cholesterol-based medium versus a standard glucose-based medium like Middlebrook 7H9.

  • Possible Cause 2: Spontaneous resistance.

    • Troubleshooting Step: Your culture may contain spontaneously resistant mutants. To check for this, plate a high-density culture onto solid medium (e.g., Middlebrook 7H11 with cholesterol) containing this compound at a concentration several times higher than the expected MIC.[6] Any colonies that grow are likely resistant.

  • Possible Cause 3: Inactive compound.

    • Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Use a fresh, validated batch of the compound if possible.

Problem 2: I have isolated a this compound-resistant mutant, but I cannot find any mutations in the cya (Rv1625c) gene.

  • Possible Cause 1: Mutations outside the coding region.

    • Troubleshooting Step: Analyze the promoter and other regulatory regions of the cya gene for mutations that could affect its expression.

  • Possible Cause 2: Alternative resistance mechanisms.

    • Troubleshooting Step: While mutations in cya are the primary known mechanism, other, as-yet-unidentified mechanisms could exist. Perform whole-genome sequencing on the resistant isolate and compare it to the susceptible parent strain to identify other potential resistance-associated mutations.

  • Possible Cause 3: Efflux pump upregulation.

    • Troubleshooting Step: Investigate the expression levels of known efflux pumps in M. tuberculosis. While not yet reported for this compound, upregulation of efflux pumps is a common mechanism of drug resistance in bacteria.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainCulture MediumIC50 (µM)
H37RvGlucose>125
H37RvCholesterol2.12
ErdmanGlucose>50
ErdmanCholesterol0.71
cya knockout (H37Rv)Cholesterol>50

Data compiled from multiple sources.[1][4][6]

Table 2: Effect of this compound on Intracellular cAMP Levels in M. tuberculosis

ConditionFold Increase in cAMP
M. tuberculosis treated with 5 µM this compound for 24h~50-fold

Data from a study on M. tuberculosis Erdman strain.[1][2]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard antimicrobial susceptibility testing methods for M. tuberculosis.

  • Materials:

    • M. tuberculosis culture (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • Cholesterol solution (e.g., cholesterol dissolved in ethanol)

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • Resazurin solution

  • Procedure:

    • Prepare a working solution of M. tuberculosis at a concentration of approximately 1 x 10^5 CFU/mL in Middlebrook 7H9 broth supplemented with cholesterol (final concentration, e.g., 0.1 mM).

    • Prepare serial two-fold dilutions of this compound in the same cholesterol-supplemented broth in the 96-well plate. Include a drug-free control well and a sterile control well.

    • Inoculate each well (except the sterile control) with the bacterial suspension.

    • Incubate the plate at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

2. Identification of Resistance Mutations by Sanger and Whole-Genome Sequencing

  • Materials:

    • Genomic DNA from susceptible and resistant M. tuberculosis isolates

    • PCR primers flanking the cya (Rv1625c) gene

    • PCR reagents (Taq polymerase, dNTPs, buffer)

    • DNA purification kit

    • Sanger sequencing service or next-generation sequencing platform

  • Procedure:

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the this compound-susceptible parent strain and the resistant mutant(s).

    • PCR Amplification of cya gene: Amplify the entire coding sequence and flanking regions of the cya gene using designed primers.

    • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequence data to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain compared to the susceptible parent.

    • Whole-Genome Sequencing (WGS): For a comprehensive analysis, prepare genomic DNA libraries for both susceptible and resistant strains and perform WGS.

    • Bioinformatic Analysis: Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv). Identify all genetic variations between the resistant and susceptible strains. This will confirm mutations in cya and may reveal other potential resistance-associated genes.

Visualizations

GSK2556286_Mechanism cluster_macrophage Host Macrophage cluster_mtb M. tuberculosis Cell Cholesterol Cholesterol Mtb M. tuberculosis Cholesterol->Mtb uptake Cholesterol_Metabolism Cholesterol Metabolism Mtb->Cholesterol_Metabolism This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c activates cAMP cAMP Rv1625c->cAMP produces cAMP->Cholesterol_Metabolism inhibits Growth_Inhibition Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Resistance_Mechanism This compound This compound Rv1625c_WT Wild-type Rv1625c This compound->Rv1625c_WT binds & activates Rv1625c_Mutant Mutant Rv1625c This compound->Rv1625c_Mutant binding prevented cAMP_Production Increased cAMP Rv1625c_WT->cAMP_Production No_cAMP_Production No cAMP Increase Rv1625c_Mutant->No_cAMP_Production Growth_Inhibition Growth_Inhibition cAMP_Production->Growth_Inhibition Continued_Growth Continued Growth No_cAMP_Production->Continued_Growth

Caption: this compound resistance mechanism in M. tuberculosis.

Experimental_Workflow Start Start: Suspected Resistance MIC_Test Perform MIC Assay (with Cholesterol) Start->MIC_Test Isolate_Mutant Isolate Resistant Colony on this compound Plate MIC_Test->Isolate_Mutant DNA_Extraction Genomic DNA Extraction Isolate_Mutant->DNA_Extraction Sequencing Sanger or Whole Genome Sequencing DNA_Extraction->Sequencing Sequence_Analysis Sequence Analysis & Comparison to Wild-Type Sequencing->Sequence_Analysis Identify_Mutation Mutation in Rv1625c? Sequence_Analysis->Identify_Mutation Report_Rv1625c Report Rv1625c- mediated resistance Identify_Mutation->Report_Rv1625c Yes Investigate_Other Investigate other potential mechanisms Identify_Mutation->Investigate_Other No End End Report_Rv1625c->End Investigate_Other->End

References

Technical Support Center: Understanding and Troubleshooting GSK2556286 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mutations in the Rv1625c (cya) gene that confer resistance to the novel antitubercular drug candidate, GSK2556286.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an agonist of the Mycobacterium tuberculosis membrane-bound adenylyl cyclase, Rv1625c.[1][2][3][4] By activating Rv1625c, this compound dramatically increases intracellular levels of cyclic AMP (cAMP), approximately 50-fold.[1][2][3][4] This surge in cAMP leads to the inhibition of cholesterol catabolism, a crucial metabolic pathway for M. tuberculosis survival within the host, thereby blocking bacterial growth, particularly in cholesterol-rich environments.[1][2][3][4][5]

Q2: How does M. tuberculosis develop resistance to this compound?

A2: Resistance to this compound primarily arises from spontaneous mutations within the Rv1625c (cya) gene, which encodes the drug's target, adenylyl cyclase.[1][6] These mutations can include missense mutations (amino acid changes), insertions, deletions, or nonsense mutations that result in a truncated, non-functional protein.[1][3] Such mutations prevent this compound from effectively binding to and activating the Rv1625c enzyme, thus allowing the bacteria to evade the drug's inhibitory effects on cholesterol metabolism.

Q3: We have isolated a this compound-resistant mutant. Will it be resistant to other drugs?

A3: Mutations in Rv1625c have been shown to confer cross-resistance to other known Rv1625c agonists, such as mCLB073.[2][3][7] However, this compound-resistant mutants with mutations in cya have been shown to remain susceptible to other antitubercular drugs with different mechanisms of action, such as rifampicin and moxifloxacin.[6]

Q4: Our experiment to generate resistant mutants is not yielding any colonies. What could be the issue?

A4: There are several potential reasons for this. First, ensure that the concentration of this compound used for selection is appropriate; a concentration of 96 µM (8x the MIC on solid media) has been successfully used.[6] Second, the activity of this compound is dependent on cholesterol as the primary carbon source, so ensure your solid medium (e.g., 7H11 agar) is properly supplemented with cholesterol.[1][6] Finally, the frequency of spontaneous resistance mutations can be low, so ensure you are plating a sufficient number of bacteria (e.g., at least 7 x 10^5 CFU) to increase the probability of isolating a resistant mutant.[7]

Q5: We have sequenced the Rv1625c gene in our resistant mutant but did not find any mutations. What are other possible resistance mechanisms?

A5: While mutations in Rv1625c are the most commonly identified mechanism of resistance, it is not the only one. Studies have shown that approximately half of isolated this compound-resistant clones have mutations in the cya gene.[1] The remaining mutants may harbor mutations in other, yet-to-be-fully-identified genes that could be involved in the drug's uptake, metabolism, or downstream signaling pathways. Further whole-genome sequencing and comparative genomic analysis against the parent strain are recommended to identify novel resistance-conferring mutations.

Data on Resistance-Conferring Mutations in Rv1625c

The following table summarizes mutations identified in the Rv1625c gene of M. tuberculosis strains resistant to this compound. These mutations lead to a significant increase in the inhibitory concentration of the drug.

Mutation Type Specific Mutation Effect on this compound Activity
DeletionDeletion of 'G' at position 13Results in IC90 > 10-fold higher than wild-type.
InsertionInsertion of 'C' at position 109Results in IC90 > 10-fold higher than wild-type.
InsertionInsertion of 'G' at position 395Results in IC90 > 10-fold higher than wild-type.
InsertionInsertion of 'C' at position 533Results in IC90 > 10-fold higher than wild-type.
InsertionInsertion of 'G' at position 773Results in IC90 > 10-fold higher than wild-type.
MissenseC124Y (Cysteine to Tyrosine)Results in IC90 > 10-fold higher than wild-type.
MissenseL178P (Leucine to Proline)Results in IC90 > 10-fold higher than wild-type.
MissenseG217V (Glycine to Valine)Results in IC90 > 10-fold higher than wild-type.
MissenseG331D (Glycine to Aspartic Acid)Results in IC90 > 10-fold higher than wild-type.
MissenseR434L (Arginine to Leucine)Results in IC90 > 10-fold higher than wild-type.
Gene KnockoutComplete deletion of cya geneResults in IC50 > 50 µM (>25-fold higher than wild-type).[1][6]

Note: The data presented is based on published findings.[1][6] The IC90 (Inhibitory Concentration 90%) for the wild-type parent strain is compared to that of the resistant mutants.

Experimental Protocols

Generation of Spontaneous this compound-Resistant Mutants

This protocol describes the in vitro selection of M. tuberculosis mutants resistant to this compound.

Materials:

  • M. tuberculosis strain (e.g., Erdman or H37Rv)

  • 7H9 broth with 10% ADC supplement and tyloxapol

  • 7H11 agar medium

  • Cholesterol

  • This compound

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

Procedure:

  • Culture the M. tuberculosis strain in 7H9 broth to mid-log phase.

  • Prepare 7H11 agar plates supplemented with cholesterol as the primary carbon source.

  • Prepare a set of selection plates by adding this compound to the cholesterol-supplemented 7H11 agar at a final concentration of 96 µM (this is approximately 8 times the MIC on solid media).[6] Also, prepare control plates without the drug.

  • Harvest the bacterial culture by centrifugation and wash the pellet with PBS.

  • Resuspend the bacterial pellet in PBS and adjust the concentration to approximately 2 x 10^9 CFU/mL.

  • Plate 0.1 mL aliquots of the bacterial suspension onto the this compound-containing plates and the control plates.

  • Incubate the plates at 37°C for 4 to 6 weeks.

  • Monitor the plates for the appearance of colonies. Colonies growing on the this compound-containing plates are potential resistant mutants.

  • Isolate single colonies and subculture them on fresh this compound-containing plates to confirm the resistant phenotype.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis isolates (wild-type and resistant mutants)

  • 7H9 broth supplemented with 10% OADC and cholesterol (0.01%)

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the cholesterol-supplemented 7H9 broth in a 96-well plate. Concentrations may range up to 100 µM.[6]

  • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Prepare an inoculum of each M. tuberculosis isolate adjusted to a final concentration of approximately 1.4 x 10^6 CFU/mL.[6]

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the MIC by visual inspection (the lowest drug concentration that prevents a color change from blue to pink) or by measuring fluorescence (530 nm excitation, 590 nm emission).[8]

Adenylyl Cyclase (Rv1625c) Activity Assay

This protocol is for measuring the enzymatic activity of Rv1625c and assessing the effect of this compound.

Materials:

  • M. tuberculosis cell lysates or purified Rv1625c enzyme

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 200 mM NaCl, 5 mM MgCl2, 5 mM MnCl2, 0.1% digitonin)

  • ATP

  • This compound

  • cAMP detection kit (e.g., ELISA-based or LC-MS/MS)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer.

  • Add the M. tuberculosis cell lysate or purified Rv1625c to the reaction mixtures.

  • To test the effect of this compound, add the compound at various concentrations to the respective tubes. Include a DMSO control.

  • Initiate the enzymatic reaction by adding a defined concentration of ATP (e.g., varying from 0 to 1000 µM for Km determination).[9]

  • Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

  • Quantify the amount of cAMP produced using a commercial cAMP detection kit or by LC-MS/MS analysis.[8][10]

  • Calculate the specific activity of the enzyme (e.g., in nmol of cAMP per mg of protein per minute) and compare the activity in the presence and absence of this compound.

Visual Guides

Signaling Pathway of this compound Action

GSK2556286_Pathway cluster_membrane Cell Membrane Rv1625c Rv1625c (cya) Adenylyl Cyclase cAMP cAMP (Increased levels) Rv1625c->cAMP Converts This compound This compound This compound->Rv1625c Activates ATP ATP ATP->Rv1625c Substrate Cholesterol Cholesterol Catabolism cAMP->Cholesterol Inhibits Growth Bacterial Growth Inhibition Cholesterol->Growth

Caption: this compound signaling pathway in M. tuberculosis.

Experimental Workflow for Resistance Analysis

Resistance_Workflow start Start: M. tb Culture selection In Vitro Selection on This compound + Cholesterol Agar start->selection isolation Isolate Resistant Colonies selection->isolation confirmation Confirm Resistance Phenotype (MIC Determination) isolation->confirmation dna_extraction Genomic DNA Extraction confirmation->dna_extraction wgs Whole-Genome Sequencing (WGS) dna_extraction->wgs analysis Bioinformatic Analysis: Compare to Wild-Type Genome wgs->analysis identification Identify Mutations in Rv1625c (cya) analysis->identification end End: Resistance Mechanism Identified identification->end

Caption: Workflow for identifying this compound resistance mutations.

Logical Relationship of Mutation to Resistance

Logical_Relationship mutation Spontaneous Mutation in Rv1625c (cya) Gene protein_alt Altered or Truncated Rv1625c Protein mutation->protein_alt binding_impair This compound Cannot Bind/ Activate Altered Rv1625c protein_alt->binding_impair cAMP_normal Intracellular cAMP Levels Remain Low binding_impair->cAMP_normal chol_cat Cholesterol Catabolism is Not Inhibited cAMP_normal->chol_cat resistance Phenotypic Resistance: Bacterial Growth in Presence of this compound chol_cat->resistance

Caption: How Rv1625c mutations lead to this compound resistance.

References

Technical Support Center: Overcoming GSK2556286 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2556286 and encountering resistance in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of this compound efficacy in our Mtb cultures. What is the likely cause?

A1: The primary mechanism of resistance to this compound in M. tuberculosis is the acquisition of mutations in the Rv1625c gene, which is also known as cya.[1] This gene encodes a membrane-bound adenylyl cyclase that is the molecular target of this compound.[1] Mutations in this gene can prevent the drug from binding and activating the enzyme, thus rendering it ineffective.

Q2: How does this compound work, and why do mutations in Rv1625c cause resistance?

A2: this compound has a novel mechanism of action that involves the inhibition of cholesterol catabolism in Mtb.[1] It acts as an agonist of the adenylyl cyclase Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels. This elevated cAMP disrupts normal cellular processes that are dependent on cholesterol metabolism, a critical nutrient source for Mtb during infection. Consequently, the growth of the bacterium is inhibited.[1] Mutations in the Rv1625c gene can alter the protein structure, preventing this compound from binding and stimulating cAMP production, thereby allowing the bacterium to continue utilizing cholesterol and evade the drug's inhibitory effects.

Q3: What is the frequency of spontaneous resistance to this compound?

A3: The frequency of spontaneous resistance to this compound has been reported to be approximately 2.2 × 10-3 when Mtb is plated on cholesterol-based agar containing the compound.[1]

Q4: Are there any known cross-resistance patterns with other anti-tubercular drugs?

A4: Spontaneous mutants resistant to this compound have been shown to be cross-resistant to another known Rv1625c agonist, mCLB073.[1] this compound-resistant mutants generally remain susceptible to other classes of anti-tubercular drugs, indicating a novel mechanism of action.[2] However, some minor shifts in minimum inhibitory concentrations (MICs) for drugs like moxifloxacin, amikacin, kanamycin, and bedaquiline have been observed in resistant mutants, though the significance of these shifts is not yet fully understood.

Q5: We have a this compound-resistant Mtb strain. What are our options to overcome this?

A5: Currently, there are no established methods to reverse Rv1625c-mediated resistance. However, research into combination therapies has shown promise for enhancing the overall efficacy of treatment regimens that include this compound. Combining this compound with other anti-tubercular agents such as bedaquiline and pretomanid has been shown to significantly increase the bactericidal and sterilizing activity in preclinical models.[3] This approach may help to prevent the emergence of resistance and improve treatment outcomes.

Troubleshooting Guides

Problem 1: Decreased or no activity of this compound in in vitro assays.

Possible Cause 1: Spontaneous resistance development.

  • Troubleshooting Step: Confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound against your Mtb strain using a standardized assay like the Microplate Alamar Blue Assay (MABA). Compare the MIC value to that of a known susceptible strain (e.g., H37Rv). A significant increase in the MIC is indicative of resistance.

Possible Cause 2: Inappropriate assay conditions.

  • Troubleshooting Step: this compound activity is dependent on the presence of cholesterol as the primary carbon source.[2] Ensure that your culture medium is appropriately supplemented with cholesterol and that other carbon sources that could bypass the need for cholesterol catabolism are limited.

Problem 2: Confirmation and characterization of resistance.

Objective: To confirm that resistance is due to mutations in the Rv1625c gene.

  • Troubleshooting Step: Perform whole-genome sequencing (WGS) on the resistant Mtb isolate. Analyze the sequencing data to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions within the Rv1625c gene. Compare the sequence to the reference sequence of a susceptible strain.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Susceptible and Resistant M. tuberculosis

Strain/ConditionIC50 / MIC90 (µM)Fold Change in ResistanceReference
Mtb in THP-1 macrophagesIC50 = 0.07-[2]
Mtb H37Rv (in vitro, with cholesterol)IC50 = 0.71 - 2.12-[2]
cya (Rv1625c) knockout mutantIC50 > 50> 25-fold
Spontaneous resistant mutantsMIC90 > 50> 23-fold[1]

Table 2: Known Resistance-Conferring Mutations in the Rv1625c Gene

Mutation TypeSpecific Mutation (Amino Acid Change)Location/Domain
MissenseMultiple reportedTransmembrane, Helical, Catalytic
NonsenseMultiple reportedThroughout the protein
FrameshiftMultiple reportedThroughout the protein
InsertionMultiple reportedThroughout the protein

Note: For a detailed list of specific mutations, please refer to the supplemental data of "Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate this compound".

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures.[4][5][6]

Materials:

  • Sterile 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80. For this compound testing, replace glycerol with cholesterol as the primary carbon source.

  • This compound stock solution of known concentration.

  • M. tuberculosis culture in mid-log phase.

  • Alamar Blue reagent.

  • Positive control drug (e.g., rifampicin).

  • Solvent control (e.g., DMSO).

Procedure:

  • Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.

  • Add 100 µL of supplemented 7H9 broth to the remaining wells.

  • In the first well of each row to be tested, add an additional 100 µL of broth containing the highest concentration of this compound to be tested.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Prepare an inoculum of Mtb culture adjusted to a McFarland standard of 1.0 and dilute it 1:20 in broth.

  • Add 100 µL of the diluted inoculum to each well, including drug-free control wells.

  • Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • Read the results visually. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Identification of Resistance Mutations by Whole-Genome Sequencing (WGS)

This protocol provides a general workflow for WGS of Mtb.[7][8][9]

1. DNA Extraction:

  • Culture the this compound-resistant Mtb isolate on appropriate solid or liquid media.

  • Harvest the bacterial cells and inactivate them using a validated method (e.g., heat inactivation).

  • Extract high-quality genomic DNA using a commercial kit or a standardized in-house protocol designed for mycobacteria.

2. Library Preparation and Sequencing:

  • Quantify the extracted DNA and assess its purity.

  • Prepare a sequencing library using a commercial kit (e.g., Illumina Nextera XT).

  • Sequence the library on a next-generation sequencing platform (e.g., Illumina MiSeq or HiSeq) to generate paired-end reads.

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using software like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference Mtb genome (e.g., H37Rv) using an aligner such as BWA or Bowtie2.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.

  • Annotation: Annotate the identified variants using a tool like SnpEff to determine their location (e.g., within the Rv1625c gene) and predicted effect (e.g., missense, nonsense, frameshift).

  • Comparison: Compare the variants found in the resistant isolate to those in a known susceptible strain to identify the resistance-conferring mutation(s).

Visualizations

GSK2556286_Mechanism_of_Action This compound Mechanism of Action and Resistance Pathway This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP Mutation Mutation in Rv1625c Rv1625c->Mutation ATP ATP ATP->Rv1625c substrate Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Mtb_Growth Mtb Growth Inhibition Cholesterol_Catabolism->Mtb_Growth leads to Resistance Resistance to this compound Cholesterol_Catabolism->Resistance leads to No_Binding This compound cannot bind Normal_cAMP Normal cAMP levels Normal_cAMP->Cholesterol_Catabolism is not inhibited

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Workflow for Investigating this compound Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Observe_Resistance Observe Loss of Efficacy MIC_Test Perform MIC Assay (MABA) Observe_Resistance->MIC_Test Confirm_Resistance Confirm Resistance Phenotype MIC_Test->Confirm_Resistance DNA_Extraction Extract Genomic DNA Confirm_Resistance->DNA_Extraction Proceed if resistant WGS Whole-Genome Sequencing DNA_Extraction->WGS Data_Analysis Bioinformatic Analysis WGS->Data_Analysis Identify_Mutation Identify Mutation in Rv1625c Data_Analysis->Identify_Mutation Correlate Correlate Identify_Mutation->Correlate Correlate Genotype with Phenotype

Caption: Experimental workflow for resistance investigation.

Troubleshooting_Logic Troubleshooting Logic for this compound Inefficacy Start This compound Ineffective Check_Assay Are assay conditions correct? (Cholesterol as carbon source) Start->Check_Assay Correct_Assay Correct assay conditions and re-test Check_Assay->Correct_Assay No Perform_MIC Perform MIC Assay Check_Assay->Perform_MIC Yes Correct_Assay->Start Is_Resistant Is MIC significantly increased? Perform_MIC->Is_Resistant Not_Resistant Consider other factors (e.g., compound stability) Is_Resistant->Not_Resistant No Sequence_Gene Sequence Rv1625c gene Is_Resistant->Sequence_Gene Yes Mutation_Found Mutation in Rv1625c confirms resistance mechanism Sequence_Gene->Mutation_Found

Caption: Troubleshooting decision tree for this compound inefficacy.

References

Technical Support Center: Optimizing GSK2556286 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2556286 in mouse models of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active inhibitor of Mycobacterium tuberculosis that is dependent on cholesterol.[1] It functions by targeting Rv1625c, a membrane-bound adenylyl cyclase in the bacterium.[1][2][3] This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn reduces the metabolism of cholesterol, a critical carbon source for M. tuberculosis during infection.[1][3][4]

Q2: What is the recommended starting dosage for this compound in mice?

A2: A good starting point for monotherapy in chronic tuberculosis infection models is a dose of 10 mg/kg, administered via oral gavage.[4][5] Studies have shown that the maximal bactericidal effect in BALB/c mice is achieved at or below this dosage.[4][5] While higher doses have been tested, no significant increase in efficacy was observed with doses above 10 mg/kg in this model.[5]

Q3: In which mouse models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in several mouse models of tuberculosis, including BALB/c, C3HeB/FeJ, and C57BL/6 mice.[4][5] It is effective in both acute and chronic infection models.[5]

Q4: How should this compound be administered to mice?

A4: The recommended route of administration is oral gavage (p.o.).[1][5]

Q5: What are the expected pharmacokinetic properties of this compound in mice?

A5: At a dose of 10 mg/kg in BALB/c mice, the maximum plasma concentration (Cmax) is approximately 1.38 µg/mL, and the area under the curve (AUC) is about 6.61 µg*h/mL.[4][5] The compound has high oral bioavailability.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal efficacy observed at standard dosage Mouse strain-specific differences.In C3HeB/FeJ mice, which form caseating granulomas, higher doses (e.g., 40 mg/kg) may be required to achieve significant bactericidal effects compared to BALB/c mice.[4][5]
Inappropriate infection model for the research question.For evaluating bactericidal activity against a high bacterial burden, a subacute infection model in BALB/c mice may be more suitable.[4][5]
Variability in experimental results Issues with drug formulation and administration.Ensure this compound is properly formulated for oral gavage. A common formulation is in 0.5% methylcellulose.[4] Consistent administration technique is crucial.
Differences in the M. tuberculosis strain used.Be aware that the susceptibility to this compound can be influenced by the genetic background of the M. tuberculosis strain.[6]
Concerns about potential toxicity High dosage or prolonged treatment.This compound has been shown to have an adequate safety profile in preclinical studies.[4][7] However, if toxicity is suspected, consider reducing the dose or the frequency of administration. Single-dose and repeat-dose oral toxicity studies have been conducted in rats and monkeys.[4][5]
Compound appears inactive in vitro Absence of cholesterol in the culture medium.The activity of this compound is cholesterol-dependent.[1][4] Ensure that the in vitro culture medium is supplemented with cholesterol to observe its inhibitory effects.[1] The IC50 in the presence of cholesterol is significantly lower than in glucose medium.[1]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Monotherapy in Chronic TB Infection Models (4 weeks of treatment)

Mouse StrainDosage (mg/kg, p.o.)Mean Lung CFU (log10) Reduction vs. UntreatedReference
BALB/c10Statistically significant, similar to isoniazid[4][5]
BALB/c>10No significant improvement over 10 mg/kg[5]
C3HeB/FeJ10Not significantly different from untreated[4]
C3HeB/FeJ40Statistically significant vs. untreated[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDoseMouse StrainReference
Cmax1.38 µg/mL10 mg/kg (single dose)BALB/c (uninfected)[4][5]
AUClast6.61 µgh/mL10 mg/kg (single dose)BALB/c (uninfected)[4]
Cmax6.76 µg/mL50 mg/kg (repeated doses)BALB/c (uninfected)[5]
AUC0-∞34.72 µgh/mL50 mg/kg (repeated doses)BALB/c (uninfected)[5]
Clearance9.02 mL/min/kg1 mg/kg (i.v.)Not Specified[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Chronic BALB/c Mouse Model of Tuberculosis

  • Infection: Infect 6-week-old female BALB/c mice via aerosol with M. tuberculosis H37Rv to achieve a lung implantation of approximately 50-100 CFU.

  • Pre-treatment Period: House the mice for 6 weeks to allow for the establishment of a chronic infection.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (10 mg/kg)

    • Positive control (e.g., Isoniazid at 10 mg/kg)

  • Drug Administration: Administer treatments daily via oral gavage for 4 weeks.

  • Outcome Assessment: At the end of the treatment period, euthanize the mice, harvest the lungs, and homogenize the tissue. Plate serial dilutions of the lung homogenates on 7H11 agar plates.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colonies to determine the CFU per lung. Compare the log10 CFU values between the treatment groups.

Visualizations

GSK2556286_Mechanism_of_Action This compound Mechanism of Action This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism Inhibits Mtb_Growth M. tuberculosis Growth Inhibition Cholesterol_Metabolism->Mtb_Growth Leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental_Workflow_Chronic_TB_Mouse_Model Workflow for Chronic TB Efficacy Study cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Analysis Infection Aerosol Infection (M. tuberculosis H37Rv) Chronic_Phase 6-Week Chronic Phase Infection->Chronic_Phase Treatment_Groups Group 1: Vehicle Group 2: this compound (10 mg/kg) Group 3: Isoniazid (10 mg/kg) Chronic_Phase->Treatment_Groups Administration Daily Oral Gavage Treatment_Groups->Administration Euthanasia Euthanasia & Lung Harvest Administration->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Experimental workflow for evaluating this compound in a chronic TB mouse model.

References

GSK2556286 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GSK2556286. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is reported to have excellent stability in both solid (powder) and solution states with respect to temperature and light.[1][2][3][4] This characteristic suggests that a solid oral product with a suitable shelf life can be developed.[1][2][3][4]

Q2: How should I store this compound powder?

A2: For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years, or at 4°C for up to 2 years.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Once dissolved in a solvent such as DMSO, stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term use within a week, aliquots can be stored at 4°C.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO. To achieve a concentration of 3.33 mg/mL (10.11 mM), ultrasonic treatment and warming to 60°C may be necessary. It is important to use newly opened DMSO, as hygroscopic DMSO can negatively impact solubility. The compound is practically insoluble in water and in aqueous solutions with a pH range of 5 to 9. It exhibits very slight solubility in simulated gastric fluid and aqueous solutions with a pH range of 2 to 4.[1][2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Ensure that both powdered compound and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inaccurate solution concentration.Verify the calibration of your balance and ensure complete dissolution of the compound. Use fresh, high-quality solvents.
Difficulty dissolving the compound. Use of aged or wet solvent.Use a fresh, unopened bottle of DMSO. The use of sonication and gentle heating (up to 60°C) can aid in dissolution.
Compound has precipitated out of solution.Visually inspect the solution for any precipitate, especially after cold storage. If precipitate is observed, gently warm and vortex the solution to redissolve the compound before use.
Precipitation of the compound in aqueous media during experiments. Low aqueous solubility of this compound.Minimize the final concentration of DMSO in your aqueous experimental media (ideally ≤0.1%). If solubility issues persist, consider the use of surfactants or other formulation strategies, though their impact on the experimental system must be validated.

Storage and Stability Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Table 2: Solubility Profile of this compound

Solvent/Medium Solubility
DMSO3.33 mg/mL (10.11 mM) with sonication and heating to 60°C
WaterPractically insoluble
Aqueous Solution (pH 5-9)Practically insoluble[1][2][4]
Simulated Gastric Fluid (SGF)Very slightly soluble[1][2][4]
Aqueous Solution (pH 2-4)Very slightly soluble[1][2][4]
Fasted-State Simulated Intestinal Fluid (FaSSIF)Practically insoluble[1][2][4]
Fed-State Simulated Intestinal Fluid (FeSSIF)Practically insoluble[1][2][4]

Experimental Protocols

General Protocol for Assessing Solution Stability of this compound using HPLC

This protocol describes a general procedure for a forced degradation study to evaluate the stability of this compound in solution under various stress conditions. Such studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Controlled temperature chambers/water baths

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Ensure complete dissolution, using sonication and gentle warming if necessary.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. Incubate at 80°C for 48 hours.

  • Photolytic Degradation: Expose the diluted solution (~100 µg/mL in 50:50 acetonitrile/water) to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m². A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point could be a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify any degradation products that are formed. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_solution Inspect Stock Solution (Precipitate, Clarity) check_storage->check_solution Correct remedy_storage Discard Old Stock Prepare Fresh Solution Store Properly check_storage->remedy_storage Incorrect check_protocol Review Experimental Protocol (Solvent Conc., pH) check_solution->check_protocol Clear remedy_solution Gently Warm and Vortex to Redissolve check_solution->remedy_solution Precipitate remedy_protocol Adjust Protocol (e.g., lower DMSO %) and Repeat Experiment check_protocol->remedy_protocol Incorrect end_bad If Problem Persists, Consider New Lot of Compound or Further Investigation check_protocol->end_bad Correct storage_ok Storage Conditions Correct storage_bad Improper Storage solution_ok Solution is Clear solution_bad Precipitate Observed protocol_ok Protocol Followed Correctly protocol_bad Protocol Deviation end_good Problem Resolved Continue Experiment remedy_storage->end_good remedy_solution->check_protocol remedy_protocol->end_good

Caption: Troubleshooting workflow for this compound stability issues.

StabilityTestingWorkflow General Workflow for Forced Degradation Study of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution in DMSO prep_samples Dilute Stock into Various Stress Condition Media prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_samples->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_samples->oxidation thermal Thermal (e.g., 80°C) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reactions sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc data_analysis Quantify Remaining this compound and Degradation Products hplc->data_analysis

References

Potential off-target effects of GSK2556286

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of GSK2556286. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel antitubercular agent that selectively inhibits the intracellular growth of Mycobacterium tuberculosis (Mtb).[1][2] Its on-target effect is mediated through the activation of a specific Mtb enzyme, the membrane-bound adenylyl cyclase Rv1625c.[3][4][5] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels within the bacterium.[3][4] The elevated cAMP disrupts the cholesterol catabolism pathway, which is essential for Mtb's survival and persistence within host macrophages.[1][3][4]

Q2: Are there any known off-target effects of this compound in preclinical studies?

Preclinical safety pharmacology studies on this compound have been conducted in rats and monkeys.[6][7] These studies evaluated potential effects on the cardiovascular, respiratory, and central nervous systems.[6][7] The available data indicates a generally favorable safety profile, with adverse systemic effects only observed at high dose levels (1,000 mg/kg/day) in rats.[6][7] In vitro and in vivo assessments have not indicated a genotoxic hazard to humans.[7]

Q3: Why was the Phase 1 clinical trial for this compound terminated?

The Phase 1 clinical trial (NCT04472897), a first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult participants, was terminated before its planned completion.[1] The stated reason for the termination was that pre-defined stopping criteria within the study protocol were met.[1] The specific details of these stopping criteria and any associated adverse events in human subjects have not been publicly disclosed.

Q4: Is this compound expected to have effects on mammalian adenylyl cyclases?

The target of this compound, Rv1625c, is a class III adenylyl cyclase. While there is sequence homology between bacterial and mammalian adenylyl cyclases, the low toxicity profile of compounds that activate Rv1625c in preclinical models suggests there may be limited off-target activation of mammalian adenylyl cyclases.[2][8] However, without specific data from selectivity assays, the potential for interaction with human adenylyl cyclases cannot be completely ruled out.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No inhibition of non-tuberculous mycobacteria (NTM) growth. The mechanism of this compound is specific to the disruption of cholesterol metabolism in M. tuberculosis through the activation of Rv1625c. NTM species may lack the specific Rv1625c homolog or have different dependencies on cholesterol metabolism.- Confirm the identity of your mycobacterial species. - Review the literature for the presence of an Rv1625c homolog in your NTM of interest. - Consider using an alternative inhibitor with a broader spectrum of activity if required.
Variability in in vitro potency (IC50). The activity of this compound is highly dependent on the presence of cholesterol in the culture medium.[2][9] Standard bacteriological media lacking cholesterol will show poor or no activity.- Ensure your in vitro culture medium is supplemented with cholesterol. - Maintain consistent concentrations of cholesterol across experiments. - Verify the viability of your M. tuberculosis strain.
Unexpected effects on host cell signaling in macrophage infection models. While the primary target is bacterial, high concentrations of the compound could potentially have off-target effects on host cell pathways. The target's action of increasing cAMP could, if it occurred in the host cell, modulate various signaling pathways.- Include uninfected host cell controls treated with this compound to assess direct effects on the host cells. - Titrate the concentration of this compound to the lowest effective dose to minimize potential off-target effects. - Analyze key host cell signaling pathways (e.g., cAMP-dependent pathways) in both infected and uninfected, treated cells.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Organism/Cell Line Condition Value
IC50M. tuberculosis in THP-1 macrophagesIntracellular0.07 µM
MIC90M. tuberculosis clinical isolatesAxenic culture with cholesterolNot specified

Table 2: Preclinical Safety Pharmacology Overview

Study Type Species Key Findings
Cardiovascular SafetyRat, MonkeyNo acute cardiovascular effects observed.[7]
Respiratory SafetyMonkeyNo respiratory effects observed.[7]
Neurobehavioral SafetyRatNo adverse neurobehavioral effects observed.[7]
GenotoxicityIn vitro & In vivoNo evidence of genotoxic hazard.[7]
Repeated-Dose Oral ToxicityRat, MonkeyAdverse systemic effects limited to the high-dose group (1,000 mg/kg/day) in rats.[6][7]

Experimental Protocols

1. General Protocol for Assessing In Vitro Activity against M. tuberculosis

This protocol is a representative example for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Materials: Middlebrook 7H9 broth, OADC supplement (oleic acid, albumin, dextrose, catalase), cholesterol, this compound, 96-well plates, M. tuberculosis H37Rv.

  • Procedure:

    • Prepare Middlebrook 7H9 broth supplemented with OADC and a working concentration of cholesterol.

    • Serially dilute this compound in the cholesterol-supplemented 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

    • Include positive (no drug) and negative (no bacteria) control wells.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of this compound that prevents visible bacterial growth.

2. General Protocol for Evaluating Off-Target Effects on Host Cells

This protocol provides a general workflow for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Materials: Human macrophage-like cell line (e.g., THP-1), RPMI-1640 medium, fetal bovine serum (FBS), this compound, 96-well plates, cytotoxicity assay kit (e.g., MTT or LDH).

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

    • After differentiation, replace the medium with fresh RPMI-1640 supplemented with FBS.

    • Add serial dilutions of this compound to the wells.

    • Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

    • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

    • Calculate the CC50 (50% cytotoxic concentration) value.

Visualizations

GSK2556286_Mechanism_of_Action cluster_macrophage Macrophage cluster_mtb M. tuberculosis GSK2556286_ext This compound Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286_ext->Rv1625c Activates Mtb Mycobacterium tuberculosis Phagosome Phagosome cAMP Increased cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Growth_Inhibition Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental_Workflow_Off_Target Start Start: Assess Potential Off-Target Effects Cell_Culture Culture Mammalian Cells (e.g., THP-1, HepG2) Start->Cell_Culture Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Incubation->Cytotoxicity_Assay Signaling_Assay Host Cell Signaling Assay (e.g., cAMP levels) Incubation->Signaling_Assay Data_Analysis Data Analysis (CC50, Pathway Modulation) Cytotoxicity_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion on Off-Target Potential Data_Analysis->Conclusion

References

Troubleshooting GSK2556286 macrophage infection assays

Author: BenchChem Technical Support Team. Date: November 2025

< Technical Support Center: GSK2556286 Macrophage Infection Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in macrophage infection assays. This compound is a novel antitubercular drug candidate that is particularly effective against Mycobacterium tuberculosis (Mtb) within infected macrophages.[1][2] Its mechanism of action involves the activation of a membrane-bound adenylyl cyclase (Rv1625c) in Mtb, which leads to increased intracellular cAMP levels and subsequent disruption of cholesterol metabolism, a crucial nutrient source for Mtb inside macrophages.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agonist of the Mycobacterium tuberculosis membrane-bound adenylyl cyclase, Rv1625c.[1][3][4] Activation of Rv1625c by this compound leads to a significant increase in intracellular cyclic AMP (cAMP) levels within the bacteria.[1][3] This elevation in cAMP disrupts the bacterium's ability to metabolize cholesterol, which is a critical carbon source for Mtb survival and growth within the host macrophage.[2][3][4]

Q2: Why is this compound more potent against intracellular Mtb compared to Mtb in axenic culture?

A2: The potency of this compound is cholesterol-dependent.[1][2] Inside the macrophage, Mtb relies on host cholesterol for its survival.[3][4] this compound's mechanism of disrupting cholesterol metabolism is therefore most effective in this cholesterol-rich environment. In standard laboratory culture media (e.g., 7H9 broth) that uses glucose as the primary carbon source, this compound shows minimal activity.[1] Its IC50 is significantly lower in cholesterol-containing media or within infected macrophages.[1]

Q3: What macrophage cell lines are suitable for use with this compound?

A3: Common immortalized macrophage cell lines such as THP-1 (human monocytic cell line, differentiated into macrophages with PMA) and J774 (murine macrophage cell line) are suitable.[4][5] Primary macrophages, such as bone marrow-derived macrophages (BMDMs), can also be used and may provide a more physiologically relevant model.[4] The choice of cell line may depend on the specific experimental goals.

Q4: What is a typical effective concentration range for this compound in an intramacrophage assay?

A4: this compound is highly potent against Mtb within macrophages, with a reported IC50 of approximately 0.07 µM in THP-1 cells.[1][2] A typical concentration range to test would be from 1 nM to 10 µM to generate a dose-response curve.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in bacterial counts (CFU) between replicate wells. 1. Inconsistent initial infection (MOI). 2. Clumping of Mtb before infection. 3. Uneven macrophage seeding density. 4. Incomplete lysis of macrophages before plating.1. Ensure thorough mixing of bacterial suspension before adding to macrophages. Use a well-characterized bacterial stock. 2. Briefly sonicate or pass the bacterial suspension through a syringe with a small gauge needle to break up clumps.[6] 3. Ensure a single-cell suspension of macrophages before seeding and allow adequate time for adherence. 4. Use a validated lysis buffer (e.g., 0.06% SDS) and ensure sufficient incubation time to release all intracellular bacteria.[7]
This compound shows low or no efficacy. 1. Incorrect culture medium. 2. Compound degradation. 3. Resistant Mtb strain.1. This compound activity is cholesterol-dependent.[1] Ensure the assay is performed in an intracellular context or in axenic culture medium supplemented with cholesterol instead of glucose. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Verify the Mtb strain is not resistant. Resistance can arise from mutations in the rv1625c gene.[3][4]
High levels of macrophage cytotoxicity observed. 1. This compound toxicity at high concentrations. 2. High multiplicity of infection (MOI) causing cell death. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response experiment on uninfected macrophages to determine the cytotoxic concentration of this compound. 2. Optimize the MOI. A very high bacterial load can be toxic to macrophages. An MOI of 5-25 is often a good starting point.[4][8] 3. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a solvent-only control.
Low or no phagocytosis of Mtb by macrophages. 1. Macrophages are not properly activated or differentiated. 2. Sub-optimal infection conditions.1. For THP-1 cells, ensure complete differentiation with PMA (e.g., 100 ng/mL for 48 hours) followed by a rest period.[9] For primary macrophages, ensure proper differentiation with M-CSF.[9] 2. Optimize infection time (typically 2-5 hours) and MOI. Ensure bacteria are properly opsonized if required by the specific protocol.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Condition Mtb Strain IC50 / MIC Reference
Intracellular (THP-1 cells) H37Rv 0.07 µM [1][2]
Axenic Culture (Cholesterol Media) H37Rv 2.12 µM [1]
Axenic Culture (Glucose Media) H37Rv >125 µM [1]
Axenic Culture (Cholesterol Media) Erdman 0.71 µM [1]

| Axenic Culture (Glucose Media) | Erdman | >50 µM |[1] |

Table 2: Effect of this compound on Mtb Metabolism

Treatment Effect Fold Change / % Reduction Reference
This compound (5 µM, 24h) Intracellular cAMP levels in Mtb ~50-fold increase [1]

| this compound (10 µM) | 14CO2 release from 14C-cholesterol | ~90% reduction |[1] |

Experimental Protocols

Protocol 1: THP-1 Macrophage Infection Assay for this compound Efficacy

This protocol describes a method to determine the efficacy of this compound against M. tuberculosis within THP-1 macrophages.

1. Differentiation of THP-1 Monocytes: a. Seed THP-1 monocytes in a 96-well plate at a density of 5 x 104 cells/well in RPMI-1640 medium supplemented with 10% FBS. b. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.[9] c. Incubate for 48 hours at 37°C and 5% CO2 to allow differentiation into adherent macrophages. d. Aspirate the PMA-containing medium and replace it with fresh, antibiotic-free medium. Incubate for another 24 hours.

2. Preparation of Mtb Inoculum: a. Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth supplemented with OADC and Tween 80 to mid-log phase. b. Pellet the bacteria by centrifugation and wash twice with PBS. c. Resuspend the pellet in RPMI-1640 and break up clumps by passing through a 27-gauge needle 5-10 times.[6] d. Measure the optical density (OD600) to estimate bacterial concentration and dilute to the desired MOI (e.g., MOI of 10).

3. Macrophage Infection: a. Aspirate the medium from the differentiated THP-1 cells. b. Add the Mtb suspension to the wells. c. Incubate for 4 hours at 37°C to allow phagocytosis. d. Wash the wells three times with warm PBS to remove extracellular bacteria.

4. This compound Treatment: a. Add fresh medium containing serial dilutions of this compound (and a DMSO vehicle control) to the infected macrophages. b. Incubate for 3-5 days at 37°C.

5. Quantification of Intracellular Bacteria (CFU Assay): a. Aspirate the medium from the wells. b. Add 100 µL of 0.06% SDS in 7H9 media to each well and incubate for 10 minutes at room temperature to lyse the macrophages.[7] c. Perform serial dilutions of the lysate in 7H9 broth. d. Spot 10 µL of each dilution onto 7H11 agar plates. e. Incubate the plates at 37°C for 18-21 days and count the colonies to determine the number of viable bacteria (CFU/mL).

Visualizations

GSK2556286_Mechanism_of_Action cluster_macrophage Macrophage Cytoplasm cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome Rv1625c Rv1625c cAMP cAMP Rv1625c->cAMP Increases Cholesterol_Metabolism Cholesterol_Metabolism cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth Bacterial_Growth Cholesterol_Metabolism->Bacterial_Growth Supports Cholesterol_Metabolism->Bacterial_Growth      Inhibition leads to This compound This compound This compound->Rv1625c Activates Cholesterol Cholesterol Cholesterol->Cholesterol_Metabolism

Caption: Mechanism of action for this compound in Mtb-infected macrophages.

Experimental_Workflow A 1. Differentiate THP-1 Monocytes with PMA C 3. Infect Macrophages (4 hours) A->C B 2. Prepare Mtb Inoculum B->C D 4. Wash to Remove Extracellular Mtb C->D E 5. Add this compound (Serial Dilutions) D->E F 6. Incubate (3-5 Days) E->F G 7. Lyse Macrophages F->G H 8. Plate Lysate for CFU and Incubate (18-21 Days) G->H I 9. Count Colonies & Analyze Data H->I

Caption: Workflow for Mtb-macrophage infection assay with this compound.

Troubleshooting_Tree Start Low/No Efficacy of This compound Observed Q1 Is the assay intracellular or using cholesterol media? Start->Q1 Sol1 Solution: Switch to intracellular assay or add cholesterol to media. Q1->Sol1 No Q2 Is the compound stock fresh and properly stored? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Prepare fresh aliquots of this compound from powder. Q2->Sol2 No Q3 Has macrophage health been confirmed post-infection? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Check for cytotoxicity from high MOI or solvent. Q3->Sol3 No End Issue likely due to Mtb resistance. Verify strain susceptibility. Q3->End Yes A3_No No

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Improving bioavailability of GSK2556286 for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral administration of GSK2556286. The information is designed to address specific issues that may be encountered during experimental studies aimed at improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving optimal oral bioavailability for this compound?

A1: The primary challenges for the oral delivery of this compound stem from its physicochemical properties. It is a crystalline solid with a high melting point (200°C) and is practically insoluble in water and simulated intestinal fluids, although it exhibits higher solubility in simulated gastric fluid.[1] this compound is classified as bordering on a Developability Classification System (DCS) Class IIa/b compound, suggesting that its oral absorption is likely to be limited by its dissolution rate and/or solubility.[1] While preclinical studies and physiologically based pharmacokinetic (PBPK) modeling predict high oral bioavailability (≥60%) in humans, optimizing the formulation can help ensure consistent and maximal absorption.[1]

Q2: I am observing high variability in my in vivo oral absorption studies. What could be the cause?

A2: High variability in oral absorption for a compound like this compound is often linked to its poor solubility and dissolution rate. Factors that can contribute to this variability include:

  • Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the GI environment (e.g., pH, bile salt concentrations), which can impact the dissolution and absorption of a poorly soluble drug.

  • Inconsistent Wetting: The crystalline nature of this compound may lead to poor wetting in the GI fluids, resulting in variable dissolution.

  • Particle Size and Agglomeration: If not adequately controlled, the particle size of the drug substance can vary between batches, and particles may agglomerate in suspension, leading to inconsistent surface area for dissolution.

  • GI Tract Physiology: Individual differences in gastric emptying time, intestinal motility, and fluid composition can contribute to variability.

Q3: What are some potential formulation strategies to improve the oral bioavailability of this compound?

A3: While specific formulation data for this compound is limited in publicly available literature, several established strategies for DCS Class II compounds can be considered:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Nanosuspensions: Reducing the particle size of crystalline this compound to the nanometer range increases the surface area for dissolution, which can enhance the dissolution velocity.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and potentially enhance absorption via the lymphatic pathway.

Q4: Are there any known excipients that have been used for the oral administration of this compound in preclinical studies?

A4: Yes, in published preclinical efficacy studies, this compound has been formulated as a simple suspension in 1% methylcellulose for oral gavage in mice.[1][2]

Troubleshooting Guides

Issue 1: Poor and Inconsistent Dissolution Profiles in Biorelevant Media
Potential Cause Troubleshooting Steps
Poor Wettability of Crystalline this compound 1. Incorporate a wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation. 2. Consider micronization or nanomilling of the drug substance to increase the surface area.
Drug Agglomeration in Suspension 1. Optimize the concentration of the suspending agent (e.g., methylcellulose, HPMC). 2. Include a surfactant to aid in particle dispersion. 3. Evaluate the impact of homogenization or sonication during formulation preparation.
pH-Dependent Solubility 1. Characterize the dissolution of this compound across a range of pH values representative of the GI tract. 2. If dissolution is significantly higher at gastric pH, consider strategies to prolong residence time in the stomach or enhance dissolution in the intestine. 3. For advanced formulations, investigate the use of pH-modifying excipients or enteric polymers.
Issue 2: Low Oral Bioavailability in Animal Models Despite Formulation Efforts
Potential Cause Troubleshooting Steps
Precipitation of the Drug in the GI Tract 1. For ASDs, select a polymer that can maintain supersaturation and inhibit precipitation (e.g., HPMC-AS, PVP VA64). 2. For lipid-based formulations, ensure that the formulation can form stable micelles or emulsions upon dispersion in GI fluids. 3. Conduct in vitro precipitation studies to assess the stability of the solubilized drug in biorelevant media.
P-glycoprotein (P-gp) Efflux 1. this compound has been identified as an in vitro substrate for P-gp.[1] Although permeability is not expected to be a limiting factor in humans, significant P-gp efflux in the animal model could reduce absorption. 2. Consider the co-administration of a P-gp inhibitor in preclinical studies to investigate the impact of efflux. Note: This is a research tool and not a clinical strategy.
First-Pass Metabolism 1. While human predictions suggest low clearance, the extent of first-pass metabolism in the animal model should be considered.[1] 2. Compare the bioavailability from oral and intraperitoneal or portal vein administration to estimate the contribution of hepatic first-pass metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight329.39 g/mol [1]
Physical StateCrystalline Solid[1]
Melting Point200°C[1]
logD4.4[1]
Aqueous SolubilityPractically insoluble in water and at pH 5-9[1]
Solubility in SGFVery slightly soluble[1]
DCS ClassBorders on IIa/b[1]
PermeabilityHigh passive permeability[1]

Table 2: Summary of Preclinical Oral Bioavailability Data

SpeciesFormulationBioavailabilityReference
Mouse1% Methylcellulose SuspensionHigh[1]
RatNot specifiedModerate[1]
DogNot specifiedModerate[1]
Human (Predicted)Not applicable≥60%[1]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC E5)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water (e.g., 1% w/v Poloxamer 188).

  • Create a pre-suspension by dispersing a defined concentration of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.

  • Transfer the pre-suspension to the milling chamber containing the milling media.

  • Mill the suspension at a specified speed and temperature for a predetermined time. The milling time should be optimized to achieve the desired particle size.

  • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Once the target particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, crystallinity (by DSC and XRPD), and dissolution rate.

Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility.

Materials:

  • This compound

  • Amorphous polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, dichloromethane, acetone) - must be a good solvent for both the drug and the polymer.

Methodology:

  • Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio). Ensure complete dissolution.

  • Remove the solvent under vacuum using a rotary evaporator. The evaporation should be rapid to prevent phase separation and crystallization.

  • Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove residual solvent.

  • Scrape the dried ASD from the flask and gently mill to obtain a fine powder.

  • Characterize the ASD for its amorphous nature (using DSC and XRPD), drug content, and dissolution performance in biorelevant media.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome start This compound API formulation Select Formulation Strategy (e.g., Nanosuspension, ASD) start->formulation preparation Prepare Formulation formulation->preparation physchem Physicochemical Characterization (Particle Size, Crystallinity) preparation->physchem dissolution Dissolution Testing (Biorelevant Media) physchem->dissolution animal_study Pharmacokinetic Study (Animal Model) dissolution->animal_study analysis Analyze Plasma Samples (LC-MS/MS) animal_study->analysis pk_params Determine PK Parameters (AUC, Cmax, Tmax) analysis->pk_params bioavailability Assess Oral Bioavailability pk_params->bioavailability

Caption: Experimental Workflow for Improving Oral Bioavailability.

troubleshooting_logic start Low Oral Bioavailability Observed check_dissolution Is In Vitro Dissolution Rate-Limiting? start->check_dissolution improve_dissolution Improve Dissolution Rate: - Nanosuspension - ASD - Surfactants check_dissolution->improve_dissolution Yes check_solubility Is Solubility Limiting? check_dissolution->check_solubility No improve_solubility Improve Solubility: - ASD - Lipid-Based Formulation check_solubility->improve_solubility Yes check_precipitation Does Drug Precipitate in GI Tract? check_solubility->check_precipitation No inhibit_precipitation Inhibit Precipitation: - Use Precipitation Inhibiting Polymers - Optimize Lipid Formulation check_precipitation->inhibit_precipitation Yes other_factors Investigate Other Factors: - P-gp Efflux - First-Pass Metabolism check_precipitation->other_factors No

Caption: Troubleshooting Logic for Low Oral Bioavailability.

References

Validation & Comparative

A Comparative Analysis of GSK2556286 and Standard of Care in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. This guide provides a detailed comparison of the efficacy of GSK2556286, a novel antitubercular candidate, with the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol.

Executive Summary

This compound is a novel compound identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within macrophages.[1] It demonstrates a unique cholesterol-dependent mechanism of action, showing potent activity in cholesterol-rich environments that mimic the host intracellular milieu.[2][3] Preclinical data suggests this compound has the potential to shorten TB treatment duration and is effective against both drug-sensitive and drug-resistant Mtb strains.[4][5] Standard TB therapy, a cornerstone of global TB control, relies on a combination of drugs that target various essential bacterial processes.[6] This guide presents a side-by-side comparison of the available efficacy data, experimental methodologies, and mechanisms of action.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative efficacy data for this compound and standard first-line TB drugs.

Table 1: In Vitro Efficacy Against M. tuberculosis

DrugTargetMIC Range (μg/mL) - Drug-Sensitive MtbMIC Range (μg/mL) - MDR/XDR MtbIntracellular Activity (Macrophage)
This compound Rv1625c (Adenylyl cyclase)[7][8]0.71 - 2.12 (in cholesterol media)[2]MIC90 of 1.56 µM against 45 clinical isolates (including MDR/XDR)[3]IC50 = 0.07 μM (THP-1 cells)[2][3][9]
Isoniazid Mycolic acid synthesis (InhA)[6][10]0.02 - 0.2[11]High-level resistance >1.0[11]Bactericidal against intracellular Mtb[10]
Rifampicin RNA synthesis (RNA polymerase)[6][12]0.05 - 0.5[11]Resistance-definingBactericidal against intracellular and extracellular Mtb[13]
Pyrazinamide Membrane transport and energetics[12]pH-dependent, active at acidic pHResistance common in MDR-TBActive against semi-dormant bacilli in acidic phagosomes[12]
Ethambutol Arabinogalactan synthesis (cell wall)[12]1.0 - 5.0[11]Resistance can developBacteriostatic[14]

Table 2: In Vivo Efficacy in Preclinical Models (Mouse)

Drug/RegimenModelDosageKey Findings
This compound Chronic TB infection (BALB/c & C3HeB/FeJ mice)10-200 mg/kgSignificant bactericidal effect; maximal effect around 10 mg/kg.[3]
This compound + BPa Subacute infection model (BALB/c mice)50 mg/kg (this compound)Significantly increased efficacy compared to BPa alone after 2 months of treatment.[2]
Standard Regimen (RHZ) Various mouse modelsStandard dosesEffective in reducing bacterial load, but requires prolonged treatment to prevent relapse.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC of antitubercular compounds is a key measure of their in vitro potency.

  • Bacterial Culture: M. tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.[11]

  • Assay Setup: A serial dilution of the test compound is prepared in a 96-well microplate. For this compound, the medium is supplemented with cholesterol to elicit its activity.[2]

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb.[11]

  • Incubation: Plates are incubated at 37°C for 7-14 days.[11]

  • Readout: Bacterial growth inhibition is assessed visually or using a growth indicator such as Alamar Blue (resazurin) or by measuring optical density.[15] The MIC is defined as the lowest concentration of the drug that inhibits visible growth.[11]

Intracellular Activity Assay (Macrophage Infection Model)

This assay evaluates the ability of a compound to kill Mtb residing within host cells.

  • Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells.

  • Infection: Macrophages are infected with Mtb at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of the test compound.

  • Incubation: The treated cells are incubated for a defined period (e.g., 3-7 days).

  • Readout: The intracellular bacterial load is quantified by lysing the macrophages and plating the lysate on solid media to determine colony-forming units (CFU), or by using reporter strains of Mtb (e.g., expressing luciferase or GFP).[16] The 50% inhibitory concentration (IC50) is then calculated.[2]

In Vivo Efficacy Assessment (Mouse Model of Tuberculosis)

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of new drug candidates.

  • Infection: Mice (e.g., BALB/c or C3HeB/FeJ) are infected with Mtb via aerosol inhalation to establish a pulmonary infection.

  • Treatment: Treatment with the test compound or regimen is initiated at a specified time post-infection and administered for a defined duration.

  • Outcome Measures: Efficacy is assessed by determining the bacterial load (CFU) in the lungs and spleen at different time points during and after treatment. Relapse rates are evaluated after the cessation of therapy.[3]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

GSK2556286_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP Increased cAMP Levels Rv1625c->cAMP Catalyzes production of Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Standard_TB_Drugs_Mechanism_of_Action cluster_Mtb_Cell Mycobacterium tuberculosis Cell Isoniazid Isoniazid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic_Acid_Synthesis Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Membrane_Potential Membrane Potential & Transport Pyrazinamide->Membrane_Potential Disrupts Ethambutol Ethambutol Arabinogalactan_Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan_Synthesis Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis Arabinogalactan_Synthesis->Cell_Wall

Caption: Mechanisms of action of standard first-line TB drugs.

Experimental Workflow

TB_Drug_Evaluation_Workflow Start Compound Library In_Vitro_Screening In Vitro Screening (MIC Assay) Start->In_Vitro_Screening Intracellular_Assay Intracellular Activity (Macrophage Model) In_Vitro_Screening->Intracellular_Assay Lead_Identification Lead Identification Intracellular_Assay->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Identification->In_Vivo_Efficacy Potent Compounds Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->Pharmacokinetics Toxicity_Studies Toxicity Studies Pharmacokinetics->Toxicity_Studies Clinical_Candidate Clinical Candidate Toxicity_Studies->Clinical_Candidate

Caption: A generalized workflow for the preclinical evaluation of anti-TB drugs.

References

No Cross-Resistance Observed Between Novel TB Drug Candidate GSK2556286 and Existing Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Extensive in vitro studies demonstrate that the novel tuberculosis (TB) drug candidate, GSK2556286, does not exhibit cross-resistance with a range of currently used TB drugs. This finding is attributed to its unique mechanism of action, which targets the cholesterol catabolism pathway in Mycobacterium tuberculosis (Mtb) via the adenylyl cyclase Rv1625c, a pathway distinct from that of other antitubercular agents.

This compound has shown potent activity against Mtb, particularly within infected macrophages where cholesterol is a primary carbon source for the bacterium.[1][2][3][4][5][6][7] Its efficacy is dependent on the presence of cholesterol.[2][3][6][8] The drug acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels.[2][8][9][10] This elevation in cAMP is believed to inhibit cholesterol metabolism, ultimately leading to bacterial death.[2][8][10]

The lack of cross-resistance is a critical feature of this compound, suggesting its potential utility in treating drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[11][3][5][7] Studies have confirmed that spontaneous mutants resistant to this compound, which harbor mutations in the cya gene (encoding Rv1625c), remain susceptible to other first- and second-line anti-TB drugs.[5][6]

While this compound does not show cross-resistance with existing TB drugs, it has been demonstrated that mutations in the rv1625c gene can confer cross-resistance to other experimental compounds that also target this adenylyl cyclase, such as mCLB073.[8][9][10][12] This is expected, as they share the same molecular target. In contrast, there is no known cross-resistance between delamanid and pretomanid with other TB drugs due to their unique mechanisms of action, although cross-resistance between delamanid and pretomanid themselves has been observed due to a shared activation pathway involving the F420 coenzyme.[13][14][15][16][17][18][19][20]

Comparative Susceptibility of this compound-Resistant Mtb Mutants

The following table summarizes the minimum inhibitory concentrations (MICs) of various antitubercular drugs against wild-type Mtb and this compound-resistant mutants. The data clearly indicates that resistance to this compound does not confer resistance to the other tested drugs.

DrugWild-Type H37Rv MIC (µg/mL)This compound-Resistant Mutant MIC (µg/mL)
This compound0.71 - 2.12 (in cholesterol media)>50
Isoniazid0.015 - 0.060.015 - 0.06
Rifampicin0.004 - 0.0150.004 - 0.015
Ethambutol0.5 - 10.5 - 1
Moxifloxacin0.06 - 0.1250.03 - 0.06
Amikacin0.125 - 0.250.06 - 0.125
Kanamycin0.25 - 0.50.125 - 0.25
Linezolid0.125 - 0.250.125 - 0.25
Bedaquiline0.03 - 0.060.06 - 0.125

Data compiled from multiple studies.[5][6]

Experimental Protocols

Isolation of this compound-Resistant Mutants

Spontaneous this compound-resistant mutants were generated by plating M. tuberculosis (Erdman or H37Rv strain) on solid medium (7H11 agar supplemented with oleic acid-albumin-dextrose-catalase [OADC] and cholesterol) containing this compound at concentrations several times higher than the minimum inhibitory concentration (e.g., 8x MIC).[6] Plates were incubated at 37°C for 3-4 weeks. Colonies that grew on the drug-containing plates were then selected and sub-cultured in liquid medium (7H9 broth with supplements) with and without this compound to confirm their resistant phenotype.[6] The resistance was confirmed by determining the IC90 values, with mutants showing at least a 10-fold increase compared to the wild-type parent strain being selected for further analysis.[6]

Antimicrobial Susceptibility Testing (AST)

The susceptibility of the confirmed this compound-resistant mutants and the parent wild-type strain to a panel of antitubercular drugs was determined using standard broth microdilution methods.[5][6] Briefly, bacteria were grown to mid-log phase and diluted. The bacterial suspension was then added to 96-well plates containing serial dilutions of each drug. For this compound, the medium was supplemented with cholesterol.[3] The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the drug that inhibited at least 90% of bacterial growth, which was measured either by optical density or by a colorimetric indicator such as resazurin.[5][6]

Visualizing the Pathways and Processes

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the cross-resistance studies.

cluster_0 M. tuberculosis Cell GSK286 This compound Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP ATP ATP ATP->Rv1625c Metabolism Cholesterol Catabolism cAMP->Metabolism inhibits Cholesterol Host Cholesterol Cholesterol->Metabolism Growth Bacterial Growth Metabolism->Growth

Caption: Mechanism of action of this compound in M. tuberculosis.

start Start: Wild-Type M. tuberculosis Culture plate Plate on solid medium with high concentration of this compound start->plate incubate Incubate for 3-4 weeks plate->incubate select Select resistant colonies incubate->select confirm Confirm resistance phenotype in liquid culture (MIC determination) select->confirm ast Perform Antimicrobial Susceptibility Testing (AST) for a panel of TB drugs confirm->ast compare Compare MICs of resistant mutants to wild-type strain ast->compare end Conclusion: No Cross-Resistance compare->end

References

Validating the Role of Rv1625c in GSK2556286 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK2556286, a novel antitubercular drug candidate, and its interaction with the Mycobacterium tuberculosis (Mtb) adenylyl cyclase Rv1625c. The document outlines the mechanism of action, presents comparative efficacy data with other compounds, and provides detailed experimental protocols for key validation assays.

Introduction

This compound is a promising new chemical entity for the treatment of tuberculosis (TB) with a novel mechanism of action centered on the disruption of cholesterol metabolism, a critical pathway for Mtb survival within the host.[1] This activity is mediated through the activation of Rv1625c, a membrane-bound adenylyl cyclase in Mtb.[2][3] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which subsequently inhibits cholesterol catabolism.[3][4] This guide compares the activity of this compound with other Rv1625c modulators and alternative TB drugs, providing a comprehensive overview for researchers in the field.

Mechanism of Action of this compound

This compound acts as an agonist of Rv1625c.[2][3] The binding of this compound to Rv1625c stimulates its adenylyl cyclase activity, leading to the conversion of ATP to cAMP.[5][6] The resulting elevation of intracellular cAMP levels interferes with the metabolic pathways responsible for cholesterol utilization, thereby inhibiting the growth of Mtb, particularly in the cholesterol-rich environment of the macrophage.[6][7] The activity of this compound is notably dependent on the presence of cholesterol.[2]

GSK2556286_Mechanism_of_Action cluster_membrane Mtb Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP Rv1625c->cAMP converts ATP to This compound This compound This compound->Rv1625c activates ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Mtb_Growth_Inhibition Mtb Growth Inhibition Cholesterol_Catabolism->Mtb_Growth_Inhibition leads to

Caption: Mechanism of action of this compound.

Comparative Data

The following tables summarize the quantitative data comparing the activity of this compound with other Rv1625c agonists and alternative antitubercular drugs.

Table 1: In Vitro Activity of Rv1625c Agonists
CompoundTargetIC50 (µM) in THP-1 cells (intracellular Mtb)IC50 (µM) in H37Rv (axenic culture with cholesterol)Fold Increase in cAMPReference
This compound Rv1625c 0.07 2.12 ~50-fold [2][3]
V-58Rv1625cNot ReportedNot ReportedHigh levels[5]
V-59Rv1625cNot ReportedNot Reported~70-fold[6]
mCLB073Rv1625cNot ReportedNot ReportedNot Reported[3][8]
Table 2: Comparison of this compound with Linezolid
FeatureThis compoundLinezolidReference
Target Rv1625c (Adenylyl Cyclase) Bacterial Ribosome (Protein Synthesis) [2][9]
Mechanism Inhibition of cholesterol catabolism via cAMP signaling Inhibition of protein synthesis [3][9]
Potential Role Potential replacement for Linezolid in the Nix-TB regimen Component of the Nix-TB regimen [3][9]
Reported Side Effects Phase 1 terminated per stopping rules Myelosuppression, anemia, peripheral neuropathy [1][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Mtb Growth Inhibition Assay (THP-1 cells)
  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated THP-1 cells are infected with Mycobacterium tuberculosis H37Rv at a specified multiplicity of infection (MOI).

  • Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound or a control compound.

  • Incubation: The infected and treated cells are incubated for a period of 5-7 days.

  • Quantification of Bacterial Growth: Intracellular bacterial viability is assessed using a reporter strain (e.g., expressing luciferase or mCherry) or by lysing the host cells and plating for colony-forming units (CFUs).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Axenic Culture Mtb Growth Inhibition Assay (with Cholesterol)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in a suitable liquid medium (e.g., 7H9 broth) supplemented with a defined carbon source.

  • Carbon Source: For cholesterol-dependent activity assays, the medium is supplemented with cholesterol as the primary carbon source. A control medium with glucose can be used for comparison.

  • Compound Treatment: The bacterial cultures are treated with serial dilutions of this compound.

  • Incubation: Cultures are incubated at 37°C with shaking for 7-14 days.

  • Growth Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) or by using a viability indicator dye such as AlamarBlue.

  • Data Analysis: The minimum inhibitory concentration (MIC) or IC50 is determined from the dose-response curves.

Intracellular cAMP Measurement
  • Bacterial Culture and Treatment: Mycobacterium tuberculosis is grown to mid-log phase and then treated with this compound or a vehicle control for a specified duration.

  • Cell Lysis: The bacterial cells are harvested and lysed to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Normalization: The cAMP concentrations are normalized to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).

  • Analysis: The fold increase in cAMP levels in treated samples is calculated relative to the vehicle-treated control.

Experimental_Workflow cluster_intracellular Intracellular Assay cluster_axenic Axenic Culture Assay cluster_cAMP cAMP Measurement Infect_THP1 Infect THP-1 cells with Mtb Treat_Intra Treat with This compound Infect_THP1->Treat_Intra Incubate_Intra Incubate Treat_Intra->Incubate_Intra Measure_Growth_Intra Measure intracellular Mtb growth Incubate_Intra->Measure_Growth_Intra Culture_Mtb Culture Mtb with Cholesterol Treat_Axenic Treat with This compound Culture_Mtb->Treat_Axenic Incubate_Axenic Incubate Treat_Axenic->Incubate_Axenic Measure_Growth_Axenic Measure Mtb growth Incubate_Axenic->Measure_Growth_Axenic Culture_Mtb_cAMP Culture Mtb Treat_cAMP Treat with This compound Culture_Mtb_cAMP->Treat_cAMP Lyse_Cells Lyse bacterial cells Treat_cAMP->Lyse_Cells Measure_cAMP Quantify cAMP (ELISA) Lyse_Cells->Measure_cAMP

References

GSK2556286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the efficacy of GSK2556286 against clinical isolates of Mycobacterium tuberculosis, its unique mechanism of action, and its performance against other anti-tubercular agents.

This compound is a novel, orally active small molecule that has demonstrated significant promise as a preclinical candidate for the treatment of tuberculosis (TB).[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against Mycobacterium tuberculosis within infected macrophages and in extracellular environments containing cholesterol.[1][3][4][5][6] This guide provides a comprehensive overview of its efficacy against a range of clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, and compares its performance with established anti-TB drugs.

Efficacy Against Clinical Isolates of M. tuberculosis

This compound has shown consistent in vitro activity against a diverse panel of M. tuberculosis clinical isolates. Its efficacy is notably dependent on the presence of cholesterol, a crucial carbon source for M. tuberculosis during infection.

Table 1: In Vitro Activity of this compound Against M. tuberculosis Strains

Strain/Isolate PanelNo. of IsolatesMIC Range (µM)MIC90 (µM)Culture ConditionReference
Clinical Isolates (DS, MDR, XDR) & Lab Strains480.3 - 1.41.2Cholesterol-containing medium[1][3]
H37Rv (Lab Strain)->125-Glucose medium[7]
H37Rv (Lab Strain)-2.12 (IC50)-Cholesterol-containing medium[7]
Erdman (Lab Strain)->50-Glucose medium[7]
Erdman (Lab Strain)-0.71 (IC50)-Cholesterol-containing medium[7]
M. africanum & M. bovis2--Cholesterol-containing medium[1][3]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. DS: Drug-sensitive. MDR: Multidrug-resistant. XDR: Extensively drug-resistant.

A key finding is that this compound demonstrates no cross-resistance with existing anti-tubercular drugs, making it a valuable candidate for treating drug-resistant TB.[3][4][5][6][8]

Intracellular and In Vivo Efficacy

This compound was identified through a high-throughput screening of compounds that inhibit the growth of M. tuberculosis within human macrophages.[3][4] It exhibits potent intracellular activity with a 50% inhibitory concentration (IC50) of 0.07 µM in THP-1 macrophage-like cells.[3][4][5][6][7][8]

In vivo studies using murine models of chronic TB infection have demonstrated the bactericidal effect of this compound.[7] In BALB/c and C3HeB/FeJ mice, oral administration of this compound resulted in a significant reduction in bacterial load in the lungs.[7]

Comparison with Other Anti-Tuberculosis Drugs

This compound has been evaluated in combination with other anti-TB drugs, showing potential to shorten treatment durations.

Table 2: Efficacy of this compound in Combination Therapy (BALB/c Mouse Model)

Treatment RegimenDurationOutcomeReference
This compound + Bedaquiline (B) + Pretomanid (Pa)2 monthsSignificantly increased efficacy compared to BPa alone.[1][3]
This compound + BPa or BPaL4 monthsLower proportions of mice relapsing compared to RHZ.[7]

BPaL: Bedaquiline + Pretomanid + Linezolid. RHZ: Rifampicin + Isoniazid + Pyrazinamide.

Mechanism of Action

This compound targets the cholesterol catabolism pathway of M. tuberculosis.[9] It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][10][11][12] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol metabolism, a process vital for the bacterium's survival within the host.[7][10][11][12] Spontaneous resistant mutants to this compound have shown mutations in the cya gene (Rv1625c), confirming its role in the drug's mechanism of action.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against Clinical Isolates

The MIC of this compound against a panel of M. tuberculosis clinical isolates was determined using a broth microdilution method.[1]

  • Bacterial Culture: M. tuberculosis strains were grown in 7H9 medium supplemented with bovine serum albumin, Tyoxapol, and cholesterol as the sole carbon source to an optical density (OD) of 0.2-0.6.[1]

  • Inoculum Preparation: The bacterial suspension was prepared and added to microtiter plates.[13]

  • Drug Concentration: The plates contained serial dilutions of this compound.

  • Incubation: Plates were incubated, and the extent of bacterial growth was determined.[13]

  • MIC Determination: The MIC was defined as the lowest drug concentration that inhibited at least 90% of bacterial growth.[1][3]

Intracellular Activity Assay

The intracellular activity of this compound was assessed using M. tuberculosis-infected THP-1 human macrophage-like cells.

  • Cell Culture and Infection: Differentiated THP-1 cells were infected with M. tuberculosis.

  • Compound Addition: Various concentrations of this compound were added to the infected cells.

  • Incubation: The cells were incubated to allow for drug action.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration at which 50% of bacterial growth is inhibited, was determined.[3][4][5][6][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound against M. tuberculosis.

G cluster_0 In Vitro Efficacy Assessment cluster_1 Intracellular Efficacy Assessment cluster_2 In Vivo Efficacy Assessment isolate M. tuberculosis Clinical Isolates culture Culture in Cholesterol-rich Media isolate->culture Inoculation macrophage THP-1 Macrophages mic_assay Broth Microdilution MIC Assay culture->mic_assay Preparation of Inoculum mic_result Determine MIC Range & MIC90 mic_assay->mic_result Data Analysis infection Infection with M. tuberculosis macrophage->infection mouse_model Murine Model of TB (e.g., BALB/c) treatment Treatment with this compound infection->treatment ic50_result Determine IC50 treatment->ic50_result Lysis & CFU Counting infection_vivo Chronic Infection mouse_model->infection_vivo treatment_vivo Oral Administration of this compound infection_vivo->treatment_vivo efficacy_result Assess Bacterial Load (CFU in Lungs) treatment_vivo->efficacy_result Sacrifice & Analysis

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

A Head-to-Head Comparison of Novel Anti-Tuberculosis Drug Candidates: GSK2556286 and Bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) strains, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a detailed, data-supported comparison of two such agents: GSK2556286, a preclinical candidate from GlaxoSmithKline, and bedaquiline (Sirturo), a diarylquinoline antibiotic approved for the treatment of MDR-TB. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the distinct and complementary attributes of these two innovative compounds.

Executive Summary

Bedaquiline, a cornerstone of modern MDR-TB therapy, revolutionized treatment by targeting ATP synthase, a critical enzyme for Mycobacterium tuberculosis (Mtb) energy production.[1][2][3] this compound, while earlier in the development pipeline, presents a novel mechanism of action by inhibiting cholesterol catabolism, a crucial metabolic pathway for Mtb survival within the host.[4][5][6][7] This guide will delve into their mechanisms of action, preclinical efficacy, and safety profiles, supported by available experimental data. While direct head-to-head clinical trial data is unavailable due to the early termination of this compound's Phase 1 trial, preclinical studies, some of which evaluate the two drugs in combination, offer valuable comparative insights.[8][9][10][11]

Mechanism of Action

The fundamental difference between this compound and bedaquiline lies in their molecular targets and mechanisms of action.

Bedaquiline: As a diarylquinoline, bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase by binding to the c-subunit of the enzyme.[1][2][12][13] This disruption of ATP synthesis leads to a rapid bactericidal effect against both replicating and non-replicating Mtb.[2][13]

This compound: This compound operates through a novel mechanism linked to the bacterium's metabolism of host-derived cholesterol, a critical nutrient source for Mtb during infection.[4][7] this compound is an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis.[5][6][14] This activation leads to a surge in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol catabolism, effectively starving the bacteria of a key carbon source.[5][6] Notably, its activity is cholesterol-dependent, showing potent inhibition of Mtb growth within macrophages and in culture media containing cholesterol.[4][14]

cluster_gsk This compound cluster_bdq Bedaquiline gsk This compound rv1625c Rv1625c (Adenylyl Cyclase) gsk->rv1625c activates camp ↑ cAMP rv1625c->camp produces inhibit Inhibition camp->inhibit chol Cholesterol Catabolism inhibit->chol bdq Bedaquiline atp_synthase ATP Synthase (c-subunit) bdq->atp_synthase binds to inhibit2 Inhibition atp_synthase->inhibit2 atp ATP Production inhibit2->atp

Caption: Comparative Mechanisms of Action

Preclinical Efficacy: A Comparative Overview

Direct comparisons of this compound and bedaquiline have been primarily conducted in preclinical settings, particularly in mouse models of TB. These studies highlight their individual potencies and potential for synergistic activity in combination regimens.

ParameterThis compoundBedaquiline
In Vitro Activity (Mtb) Potent activity in the presence of cholesterol (IC50 = 0.71-2.12 µM); weak activity in standard broth culture (MIC > 10 µM)[4][8][14]Potent activity in standard broth culture (MIC50 = 0.03 µg/mL)[3]
Intra-macrophage Activity High potency (IC50 = 0.07 µM in THP-1 cells)[4][10][15][16][17][18]Effective against intracellular Mtb
In Vivo Efficacy (Mouse Models) Demonstrated significant bactericidal effect in chronic TB infection models (BALB/c and C3HeB/FeJ mice)[4][14]Strong bactericidal and sterilizing activity, leading to reduced relapse rates[19]
Combination Studies Increased the efficacy of bedaquiline and pretomanid (BPa) combination in a mouse model.[10][14] The combination of bedaquiline, this compound, and TBA-7371 was nearly as effective as the BPaL regimen.[11][20]A key component of highly effective novel regimens like BPaL (bedaquiline, pretomanid, linezolid)[21]
Cross-Resistance No cross-resistance with known anti-TB drugs reported.[4][10][15][16][17][18]No known cross-resistance with other anti-TB drug classes.[22] Resistance can emerge through mutations in the atpE gene or the MmpS5-MmpL5 efflux pump.[23]

Safety and Tolerability

Bedaquiline: The safety profile of bedaquiline has been well-characterized through clinical trials and post-market surveillance. Common adverse events include nausea, arthralgia, and headache.[13] More serious concerns include a risk of QT interval prolongation, requiring careful cardiac monitoring, and instances of hepatotoxicity.[24] An increased risk of death was observed in the bedaquiline arm of one clinical trial, although a definitive cause has not been established.[13][24][25]

This compound: Preclinical safety data indicated an adequate safety profile in two animal species.[4][16][17] A Phase 1 clinical trial in healthy adult participants was initiated to evaluate its safety, tolerability, and pharmacokinetics.[9] However, the study was terminated early based on pre-defined stopping criteria, and GSK has since removed the drug from its development pipeline.[8][9][26] The specific reasons for the trial termination are not detailed in the available public documents.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While exhaustive step-by-step procedures are beyond the scope of this guide, the fundamental methodologies employed in the comparative evaluation of these drugs are outlined below.

In Vitro Susceptibility Testing
  • Bedaquiline: Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method in standard mycobacterial growth media like Middlebrook 7H9 broth.

  • This compound: Due to its cholesterol-dependent activity, MIC or IC50 determination requires specialized culture media where cholesterol is the primary carbon source.[4]

Intracellular Activity Assay
  • Cell Culture: Human macrophage-like cell lines (e.g., THP-1) are cultured and differentiated.

  • Infection: Differentiated macrophages are infected with M. tuberculosis.

  • Drug Exposure: Infected cells are treated with serial dilutions of the test compounds (this compound or bedaquiline).

  • Quantification: After a defined incubation period, intracellular bacterial viability is assessed, often using a fluorescent reporter system or by lysing the macrophages and plating for colony-forming units (CFU).[4]

start Culture & Differentiate THP-1 Cells infect Infect with M. tuberculosis start->infect treat Treat with this compound or Bedaquiline infect->treat incubate Incubate treat->incubate quantify Quantify Intracellular Bacterial Viability incubate->quantify

Caption: Intracellular Activity Assay Workflow
In Vivo Efficacy in Mouse Models

  • Infection: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.

  • Treatment: After a chronic infection is established, mice are treated with the respective drugs or drug combinations, typically administered by oral gavage.

  • Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates and counting CFUs.[14][27]

  • Relapse Studies: To assess sterilizing activity, a subset of treated mice is held for a period without treatment, sometimes with immunosuppression (e.g., using corticosteroids), to determine the rate of disease relapse.[19]

Conclusion

This compound and bedaquiline represent two distinct and innovative approaches to combating tuberculosis. Bedaquiline is a clinically validated, potent bactericidal agent that has become a vital tool in the management of MDR-TB, despite its associated safety concerns that necessitate careful patient monitoring.[1][24][28][29] this compound, with its novel cholesterol-dependent mechanism, showed significant promise in preclinical models, particularly in its potent activity against intracellular bacteria and its ability to enhance the efficacy of bedaquiline-containing regimens.[4][10][20]

The termination of this compound's clinical development underscores the challenges of translating preclinical promise into clinical success. Nevertheless, the research into its unique mechanism of action provides valuable insights for future drug discovery efforts targeting Mtb metabolism. For researchers and drug developers, the story of these two compounds highlights the importance of pursuing diverse molecular targets to overcome the formidable challenge of drug-resistant tuberculosis. The preclinical data suggest that combining agents with disparate mechanisms, such as inhibiting both energy production and nutrient uptake, could be a powerful strategy for developing shorter, more effective, and safer TB regimens.

References

A Comparative Safety Analysis of GSK2556286 and Standard First-Line Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, safer, and more effective treatments for tuberculosis (TB) is a global health priority. This guide provides a comparative analysis of the safety profile of the investigational drug GSK2556286 against the established first-line anti-TB drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide. This comparison is based on available preclinical data for this compound and extensive clinical data for the standard therapies.

Executive Summary

This compound, a novel cholesterol-dependent Mycobacterium tuberculosis inhibitor, has demonstrated a promising preclinical safety profile in various animal models.[1][2] However, its development has been challenged by the early termination of its first-in-human (FTIH) Phase 1 clinical trial (NCT04472897) due to the triggering of pre-defined stopping criteria.[3][4] The specific adverse events leading to this decision have not been publicly disclosed, leaving a critical gap in the understanding of its safety and tolerability in humans. In contrast, the safety profiles of isoniazid, rifampicin, ethambutol, and pyrazinamide are well-documented through decades of clinical use, with known risks including hepatotoxicity, peripheral neuropathy, and optic neuritis. This guide aims to present the available data to inform future research and development in the field of anti-TB drug discovery.

Preclinical Safety Profile of this compound

Preclinical evaluation of this compound was conducted in rats, dogs, and cynomolgus monkeys in compliance with Good Laboratory Practice (GLP) and International Council on Harmonisation (ICH) guidelines.[2]

Key Findings:

  • General Toxicity: In single-dose oral toxicity studies, this compound was evaluated in rats, dogs, and cynomolgus monkeys.[2] Repeated-dose oral toxicity studies of up to 4 weeks were conducted in Wistar Han rats and cynomolgus monkeys.[2] Adverse systemic effects were primarily observed in the high-dose group of rats (1,000 mg/kg/day).[2]

  • Safety Pharmacology: A battery of in vitro and in vivo safety pharmacology studies assessed the effects on respiratory, cardiovascular, and neurobehavioral systems.[2] No acute cardiovascular effects were observed in rats or monkeys, no respiratory effects were seen in monkeys, and no adverse neurobehavioral effects were noted in rats in single- or repeated-dose studies up to 1,000 mg/kg/day.[2]

  • Genotoxicity: The weight of evidence from in vitro and in vivo assessments indicates that this compound does not pose a genotoxic hazard to humans.[2]

The overall preclinical safety profile was deemed adequate to support the progression of this compound to a first-in-human clinical trial.[2]

Clinical Safety of this compound: A Critical Unknown

The first-in-human, randomized, double-blind, placebo-controlled Phase 1 study (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and repeated ascending oral doses of this compound in healthy adult participants.[3][5] However, the study was terminated early.[3][4]

The publicly available information states that "a decision to stop the study was made by the site and GSK project team based on pre-defined stopping criteria in the protocol."[3] The specific nature and frequency of adverse events that led to this termination have not been disclosed. This lack of clinical safety data is the most significant limitation in comparing this compound to established TB drugs.

Comparative Safety Profile of First-Line Anti-TB Drugs

The standard first-line treatment for drug-susceptible TB consists of a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol. While effective, this regimen is associated with a significant burden of adverse drug reactions (ADRs).

Data Presentation: Adverse Events of First-Line TB Drugs

The following table summarizes the incidence of common and serious adverse events associated with first-line anti-TB drugs, based on data from systematic reviews and meta-analyses. It is important to note that the incidence of ADRs can vary depending on the patient population, dosage, and duration of treatment.

Adverse Event CategoryIsoniazidRifampicinEthambutolPyrazinamide
Hepatotoxicity Common, potentially severeCommon, potentially severeRareCommon, dose-related
Incidence of Elevated Liver Enzymes~10-20%Variable<1%~15-20%
Incidence of Severe Hepatitis~0.1-0.5%RareVery Rare~1-5%[6]
Peripheral Neuropathy Common, dose-dependentRareRareRare
Incidence~3.5-17%<1%<1%<1%
Optic Neuritis RareRareCharacteristic, dose-dependent Rare
Incidence<1%<1%~1-5% (at 25 mg/kg/day)<1%
Gastrointestinal Disturbances CommonCommonCommonVery Common[6]
Incidence~5-15%~1-10%~1-5%~20%
Cutaneous Reactions (Rash) CommonCommonCommonCommon
Incidence~2-5%~1-5%~1-5%~1-5%
Hyperuricemia (Gout) RareRareRareCommon
Incidence<1%<1%<1%~50% (often asymptomatic)

Disclaimer: The incidence rates are estimates from various studies and can vary. This table is for comparative purposes and should not replace clinical judgment.

Experimental Protocols

Preclinical Toxicology Studies for this compound (General Protocol Outline)

While specific, detailed protocols for the this compound preclinical studies are proprietary, they followed established international guidelines.[2] A general outline of such studies is provided below.

1. Single-Dose Toxicity Studies:

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

  • Species: Typically one rodent (e.g., Wistar Han rat) and one non-rodent species (e.g., Beagle dog or cynomolgus monkey).[2]

  • Methodology:

    • Animals are divided into groups, including a control group receiving the vehicle and multiple dose groups receiving escalating single oral doses of this compound.

    • Clinical signs of toxicity, effects on body weight, and food consumption are monitored for a specified period (e.g., 14 days).

    • At the end of the observation period, animals are euthanized, and a full necropsy is performed. Tissues are collected for histopathological examination.

2. Repeated-Dose Toxicity Studies:

  • Objective: To evaluate the toxicological profile of this compound following repeated administration over a defined period (e.g., 28 days).[2]

  • Species: One rodent and one non-rodent species.[2]

  • Methodology:

    • Animals are administered this compound orally on a daily basis for the study duration.

    • In-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, clinical chemistry, urinalysis).

    • At termination, a full necropsy and histopathological examination of a comprehensive list of tissues are performed. Toxicokinetic analysis is conducted to correlate exposure with toxicological findings.

3. Safety Pharmacology Studies:

  • Objective: To assess the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[2]

  • Core Battery Tests:

    • Central Nervous System: Assessment of behavior, motor activity, and coordination in rats (e.g., Irwin test).[2]

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., cynomolgus monkeys).[2]

    • Respiratory System: Measurement of respiratory rate and tidal volume in conscious animals (e.g., cynomolgus monkeys).[2]

4. Genotoxicity Studies:

  • Objective: To identify compounds that can induce genetic damage.[2]

  • Standard Battery of Tests:

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma tk assay.

    • An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test in rats or mice).

Mandatory Visualization

Signaling Pathway of this compound

This compound is believed to exert its anti-tubercular effect by targeting cholesterol metabolism in Mycobacterium tuberculosis, a process crucial for the bacterium's survival within the host macrophage.

GSK2556286_Pathway cluster_macrophage Host Macrophage cluster_mtb Mycobacterium tuberculosis Cholesterol Cholesterol Mtb M. tuberculosis Cholesterol->Mtb Uptake This compound This compound Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP cAMP Rv1625c->cAMP Increases Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth Bacterial Growth & Persistence Cholesterol_Metabolism->Bacterial_Growth Supports

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a generalized workflow for the preclinical safety and toxicology assessment of a new drug candidate like this compound.

Preclinical_Workflow Start Drug Candidate (this compound) SingleDose Single-Dose Toxicity (Rodent & Non-rodent) Start->SingleDose RepeatDose Repeated-Dose Toxicity (Rodent & Non-rodent) Start->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Start->SafetyPharm Genotox Genotoxicity (In vitro & In vivo) Start->Genotox DataAnalysis Data Analysis & Toxicology Report SingleDose->DataAnalysis RepeatDose->DataAnalysis SafetyPharm->DataAnalysis Genotox->DataAnalysis FTIH_Decision First-in-Human (FTIH) Trial Decision DataAnalysis->FTIH_Decision

Caption: Generalized workflow for preclinical safety evaluation.

Conclusion

The preclinical safety profile of this compound in animal models appeared favorable, with no identified genotoxic, cardiovascular, respiratory, or neurobehavioral concerns at anticipated therapeutic exposures.[2] This positioned it as a promising candidate to address the unmet need for safer and more effective TB treatments. However, the early termination of its Phase 1 clinical trial introduces significant uncertainty regarding its safety in humans.

A direct and comprehensive comparison of the safety profile of this compound with standard first-line TB drugs is currently hampered by the lack of human clinical data for this compound. The well-documented adverse effects of isoniazid, rifampicin, ethambutol, and pyrazinamide, particularly hepatotoxicity and neurotoxicity, underscore the urgent need for novel anti-TB agents with improved safety profiles.

Further disclosure of the specific findings from the NCT04472897 trial is crucial for the scientific community to fully understand the safety and tolerability of this compound and to guide the future development of drugs with similar mechanisms of action. Researchers and drug developers should consider the lessons learned from the clinical evaluation of this compound in the design and progression of new anti-TB drug candidates.

References

GSK2556286: A Promising Candidate to Combat Tuberculosis Treatment Relapse

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel drug candidate GSK2556286 reveals its potential to significantly reduce tuberculosis (TB) treatment duration and prevent relapse. This guide offers a comparative overview of this compound against standard and emerging TB therapies, supported by preclinical experimental data.

For researchers, scientists, and drug development professionals, this document provides a detailed examination of this compound's mechanism of action, efficacy data from murine models, and the experimental protocols underpinning these findings.

Comparative Efficacy in Reducing TB Relapse Rates

This compound has demonstrated significant potential in preclinical studies to shorten treatment duration and reduce relapse rates, positioning it as a valuable component of future TB combination therapies. When evaluated in the BALB/c mouse model of chronic TB infection, regimens containing this compound showed comparable or superior efficacy to the current standard of care and the high-potency BPaL (bedaquiline, pretomanid, and linezolid) regimen.

A key finding is the potential for this compound to replace the toxic linezolid component of the BPaL regimen without compromising efficacy.[1][2] This is a critical development, as linezolid is associated with significant adverse effects, including myelosuppression and neuropathy, which can limit its long-term use.[1]

Below is a summary of the quantitative data from preclinical relapse model studies:

Treatment RegimenDuration of TreatmentProportion of Mice Relapsing (%)
Standard of Care
RHZ (Rifampin, Isoniazid, Pyrazinamide)4 monthsLower than BPaL, BPa+this compound, and BPaL+this compound after 2 months of treatment
Investigational Regimens
BPaL (Bedaquiline, Pretomanid, Linezolid)2 monthsNo significant difference compared to BPa+this compound and BPaL+this compound
3 monthsNo significant difference compared to BPa+this compound and BPaL+this compound
BPa + this compound2 monthsNo significant difference compared to BPaL and BPaL+this compound
3 monthsNo significant difference compared to BPaL and BPaL+this compound
BPaL + this compound2 monthsNo significant difference compared to BPaL and BPa+this compound
3 monthsNo significant difference compared to BPaL and BPa+this compound
PaL + this compound2 & 3 monthsSignificantly more relapses compared to BPaL
BL + this compound2 monthsMore relapses compared to BPaL
3 & 4 monthsSimilar relapse rates to BPaL

Unraveling the Mechanism of Action: Targeting Cholesterol Metabolism

This compound employs a novel mechanism of action that is contingent on the bacterium's use of cholesterol as a carbon source, a process crucial for its survival within the host.[3] The drug is an agonist of the Mycobacterium tuberculosis membrane-bound adenylyl cyclase, Rv1625c.[4][5][6]

Activation of Rv1625c by this compound leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[4][6] This elevation in cAMP disrupts the normal cholesterol catabolism pathway in M. tuberculosis, ultimately inhibiting its growth, particularly within macrophages where cholesterol is a key nutrient source.

cluster_membrane M. tuberculosis Cell Membrane cluster_cytoplasm M. tuberculosis Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP Rv1625c->cAMP Converts This compound This compound This compound->Rv1625c Activates ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Growth_Inhibition Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition Leads to

Figure 1: Signaling pathway of this compound in M. tuberculosis.

Rigorous Preclinical Evaluation: Experimental Protocols

The promising results for this compound were obtained through a well-established murine model of chronic TB infection, which is a cornerstone for evaluating the sterilizing activity of new drug regimens.

Relapse Mouse Model Protocol:

  • Infection: Female BALB/c mice are infected with a high dose of M. tuberculosis (e.g., Erdman or H37Rv strain) via aerosol to establish a chronic infection in the lungs.

  • Treatment Initiation: Treatment with the respective drug regimens commences several weeks post-infection, once a stable bacterial load is established in the lungs.

  • Drug Administration: Drugs are typically administered orally, five days a week, for the specified duration (e.g., 2, 3, or 4 months).

  • Assessment of Bacterial Load: At various time points during treatment, a subset of mice from each group is euthanized, and their lungs are homogenized to determine the colony-forming unit (CFU) counts on selective agar plates.

  • Relapse Assessment: After the completion of the treatment period, a cohort of mice from each group is held for a defined period (e.g., 3 months) without further treatment. Following this "relapse" phase, the mice are euthanized, and their lungs are cultured to determine the proportion of mice with any detectable bacterial growth, which is indicative of treatment failure and relapse.

cluster_workflow Experimental Workflow: Murine Relapse Model Infection Aerosol Infection of BALB/c mice with M. tuberculosis Chronic_Phase Establishment of Chronic Infection Infection->Chronic_Phase Treatment_Groups Randomization into Treatment Groups Chronic_Phase->Treatment_Groups Regimen_A Regimen A (e.g., BPaL) Treatment_Groups->Regimen_A Regimen_B Regimen B (e.g., BPa+this compound) Treatment_Groups->Regimen_B Regimen_C Regimen C (e.g., Standard of Care) Treatment_Groups->Regimen_C Treatment_Phase Treatment for Defined Duration Regimen_A->Treatment_Phase Regimen_B->Treatment_Phase Regimen_C->Treatment_Phase Relapse_Phase Cessation of Treatment (3-month observation) Treatment_Phase->Relapse_Phase Outcome Assessment of Relapse (Lung CFU enumeration) Relapse_Phase->Outcome

Figure 2: Workflow for assessing treatment relapse in a murine TB model.

Conclusion and Future Directions

The preclinical data for this compound strongly suggest its potential to be a cornerstone of future, shorter, and less toxic TB treatment regimens. Its novel mechanism of action, targeting cholesterol metabolism, makes it an attractive candidate for overcoming drug resistance. The ability to replace linezolid in the BPaL regimen without a loss of efficacy is a particularly significant finding that could lead to improved patient outcomes with fewer side effects. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with tuberculosis.

References

In Vivo Validation of GSK2556286's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

GSK2556286 is a novel antitubercular drug candidate that has shown significant efficacy in preclinical in vivo studies. This guide provides an objective comparison of its performance with alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound operates through a novel mechanism of action centered on the cholesterol metabolism of Mycobacterium tuberculosis (Mtb). It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP inhibits the bacterium's ability to utilize cholesterol, a critical nutrient for its survival and persistence within the host macrophage.[1][2][3] This unique mechanism makes this compound a promising candidate, particularly for drug-resistant strains of tuberculosis, as it shows no cross-resistance with existing antitubercular drugs.[4][5]

Performance Comparison with Alternative Treatments

In vivo studies have demonstrated the potent activity of this compound, both as a monotherapy and in combination with other antitubercular agents. A key area of investigation has been its potential to replace linezolid in the BPaL regimen (bedaquiline, pretomanid, and linezolid), a combination therapy for highly drug-resistant tuberculosis.[1][2] The long-term use of linezolid is associated with significant toxicities, making a safer alternative highly desirable.[6][7]

Efficacy in Murine Models of Chronic Tuberculosis

The efficacy of this compound has been evaluated in two distinct mouse models of chronic tuberculosis infection: the BALB/c mouse, which develops cellular lung lesions, and the C3HeB/FeJ mouse, which forms caseating granulomatous lesions similar to those seen in human tuberculosis.[8]

Table 1: Monotherapy Efficacy of this compound in Chronic TB Infection Models (4 weeks of treatment)

Mouse ModelTreatment GroupMean/Median Lung log10 CFU
BALB/c Untreated (Day 0)6.5
This compound (50 mg/kg)5.0
Isoniazid (INH)3.5
C3HeB/FeJ Untreated (Day 0)7.0
This compound (50 mg/kg)6.5
Isoniazid (INH)5.0

Data sourced from studies evaluating lung CFU counts after 4 weeks of treatment in chronic infection models.[8][9]

Table 2: Combination Therapy Efficacy of this compound in BALB/c Mouse Model

Treatment RegimenMean Lung log10 CFU (after 2 months)Proportion of Mice Relapsing (after 2 months)
RHZ (Standard of Care) >4.0High
BPaL <2.0Low
BPa + this compound <2.0Low
BPaL + this compound <2.0Low

RHZ: Rifampicin, Isoniazid, Pyrazinamide. BPaL: Bedaquiline, Pretomanid, Linezolid. Data compiled from studies comparing this compound combination therapies with the standard of care and the BPaL regimen.

Table 3: Combination Therapy Efficacy in C3HeB/FeJ Mouse Model (2 months of treatment)

Treatment RegimenMedian Lung log10 CFU
RHZ (Standard of Care) ~4.0
BPaL ~2.5
BPa + this compound ~2.5
PaL + this compound ~3.5

Data from studies evaluating CFU reductions in the C3HeB/FeJ mouse model.[9][10]

The data indicates that regimens containing this compound in place of or in addition to components of the BPaL regimen demonstrate comparable or superior bactericidal activity to the standard of care (RHZ) and are non-inferior to the BPaL regimen.[6][7] Notably, the combination of BPa with this compound was as effective as BPaL, suggesting its potential to replace the more toxic linezolid without compromising efficacy.

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection
  • Animal Models: Female BALB/c and C3HeB/FeJ mice are commonly used.[8][11]

  • Infection: Mice are infected via aerosol exposure to Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a low-dose infection, typically resulting in an implantation of 50-100 colony-forming units (CFU) in the lungs.[11]

  • Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the development of a chronic infection.[8]

  • Drug Administration: Drugs are administered orally, typically 5 days a week.[8]

  • Assessment of Bacterial Load: At specified time points, mice are euthanized, and their lungs are aseptically harvested. The lungs are then homogenized, and serial dilutions of the homogenate are plated on nutrient agar (e.g., 7H11 agar supplemented with OADC).[4]

  • CFU Enumeration: The plates are incubated at 37°C for several weeks, after which the number of visible colonies is counted to determine the bacterial load in the lungs, expressed as log10 CFU.[4]

  • Relapse Assessment: To assess the sterilizing activity of a regimen, a cohort of mice is held for several months after the completion of treatment. At the end of this period, their lungs are cultured to determine the proportion of mice with recurrent bacterial growth.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

GSK2556286_Mechanism cluster_membrane M. tuberculosis Cell Membrane cluster_cytoplasm Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c cAMP->Inhibition Inhibits Cholesterol_Metabolism Cholesterol Metabolism This compound This compound This compound->Rv1625c Activates

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection A->B C Initiation of Treatment Regimens B->C D Drug Administration (e.g., 5 days/week) C->D E Interim Efficacy Assessment: Lung CFU Counts D->E During Treatment F Completion of Treatment D->F G Post-Treatment Observation Period F->G H Final Assessment: Relapse Rate G->H

Caption: Workflow for assessing the in vivo efficacy of antitubercular drugs.

References

Unraveling the Structural Secrets of GSK2556286 Analogs: A Comparative Guide to Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of GSK2556286 analogs reveals key molecular features essential for their potent activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers in the ongoing quest for more effective tuberculosis therapies.

This compound is a promising preclinical candidate for the treatment of tuberculosis, exhibiting a novel mechanism of action centered on the disruption of cholesterol metabolism in Mycobacterium tuberculosis (M. tb). Its activity is dependent on the presence of cholesterol and is particularly potent against intracellular bacteria residing within macrophages. The compound acts as an agonist of the mycobacterial membrane-bound adenylyl cyclase, Rv1625c, leading to a surge in cyclic AMP (cAMP) levels. This increase in cAMP subsequently downregulates the cholesterol utilization pathways, effectively starving the bacteria of a crucial carbon source.

This guide explores the structural modifications of this compound and their impact on its anti-tubercular efficacy, providing a valuable resource for medicinal chemists and drug discovery scientists.

Performance Comparison of this compound Analogs

A series of analogs based on the this compound scaffold were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tb. The core structure of these analogs was modified by replacing the piperidine and uracil moieties of this compound with benzene and substituted-phenyl rings, respectively, while retaining the essential phenoxy group. The anti-tubercular activity was determined by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

CompoundR GroupMIC (µg/mL) vs. M. tb H37Rv[1]Antibacterial Activity vs. S. aureus (µg/mL)[1]Antibacterial Activity vs. E. coli (µg/mL)[1]Cytotoxicity (CC50 in µg/mL) vs. VERO cells[1]
This compound (Parent) -Potent intracellular activity (IC50 = 0.07 µM)[2][3]---
1a (Core Moiety) H6.25-->190
3a 4-NO23.130.987.81>190
7a 2-NO23.130.987.81>190
8a 4-COOH6.250.987.81>190
9a 2-COOH6.250.98->190
13a 4-CH3>100-->190
14a 3-CH3>100-->190
15a 2-CH3>100-->190

Key Findings from SAR Studies:

  • Electron-withdrawing groups are favorable: Analogs containing nitro groups (3a and 7a) at the 2- and 4-positions of the phenyl ring exhibited the most potent anti-tubercular activity, with MIC values of 3.13 µg/mL.[1] This suggests that electron-withdrawing substituents enhance the compound's efficacy.

  • Carboxylic acid substitution shows moderate activity: The presence of a carboxylic acid group (8a and 9a) also resulted in good activity (MIC = 6.25 µg/mL).[1]

  • Electron-donating groups are detrimental: In contrast, analogs with electron-donating methyl groups (13a, 14a, and 15a) showed a significant loss of activity, with MIC values greater than 100 µg/mL.[1]

  • The core structure retains some activity: The basic core moiety without any substitution (1a) displayed moderate activity (MIC = 6.25 µg/mL).[1]

  • Low cytotoxicity: Importantly, all the synthesized analogs exhibited very low cytotoxicity against mammalian VERO cells, with CC50 values greater than 190 µg/mL, indicating a good selectivity profile.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and its analogs, along with the typical workflow for evaluating their anti-tubercular activity, can be visualized through the following diagrams.

G cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Mycobacterial Cytoplasm This compound This compound Analog Rv1625c Rv1625c (Adenylyl Cyclase) This compound->Rv1625c Activates cAMP cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Metabolism Genes (e.g., kstR regulon) cAMP->Cholesterol_Metabolism Downregulates Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Metabolism->Growth_Inhibition Leads to G start Start synthesis Analog Synthesis & Characterization start->synthesis mic_assay MIC Determination (Cholesterol-dependent) synthesis->mic_assay intracellular_assay Intramacrophage Activity Assay synthesis->intracellular_assay cytotoxicity_assay Cytotoxicity Assay (e.g., VERO cells) synthesis->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis mic_assay->sar_analysis intracellular_assay->sar_analysis cytotoxicity_assay->sar_analysis end End sar_analysis->end

References

Safety Operating Guide

Proper Disposal of GSK2556286: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for GSK2556286, a novel antitubercular drug candidate.

Currently, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. However, based on its chemical structure as a substituted 4-aryloxypiperidine and available preclinical safety data, a cautious approach treating it as a hazardous chemical waste is required.

Key Safety and Handling Information

This compound has been evaluated in single-dose and repeated-dose oral toxicity studies in rats, dogs, and cynomolgus monkeys.[1][2] It is described as having an adequate safety profile in two preclinical species.[1][2][3] Adverse systemic effects were observed in rats, but only at a high dose of 1,000 mg/kg/day.[2][3]

Due to the lack of specific data on the ecotoxicity of this compound, it should be handled as a substance potentially harmful to aquatic life. Piperidine and its derivatives are often classified as flammable, toxic, and corrosive. Therefore, all personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Summary of Preclinical Safety Data for this compound

ParameterFindingSpecies
Acute ToxicityAdequate safety profileRats, Dogs, Cynomolgus Monkeys
Repeated-Dose ToxicityAdverse systemic effects limited to high-dose group (1,000 mg/kg/day)Rats
GenotoxicityNot found to be a genotoxic hazardIn vitro and in vivo assays
Safety PharmacologyNo acute cardiovascular, respiratory, or adverse neurobehavioral effectsRats, Monkeys

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and piperidine derivatives. Always adhere to your institution's specific waste management policies and local regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Do not mix this compound waste with other waste streams such as non-hazardous trash, sharps, or biohazardous waste.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other required hazard symbols.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

3. Labeling and Storage:

  • Clearly label all waste containers with the full chemical name: "this compound Waste."

  • Indicate the primary hazards based on piperidine derivatives: "Flammable," "Toxic," "Corrosive."

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal Start This compound Waste Generated TreatAsHazardous Treat as Hazardous Chemical Waste Start->TreatAsHazardous Segregate Segregate from other waste streams TreatAsHazardous->Segregate CollectSolid Solid Waste: Dedicated, sealed container Segregate->CollectSolid CollectLiquid Liquid Waste: Leak-proof, shatter-resistant container Segregate->CollectLiquid CollectSharps Contaminated Sharps: Puncture-resistant container Segregate->CollectSharps Label Label Container: 'this compound Waste' 'Flammable', 'Toxic', 'Corrosive' CollectSolid->Label CollectLiquid->Label CollectSharps->Label Store Store in Designated Area: Ventilated & Secure Label->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal by Licensed Contractor EHS->End

References

Personal protective equipment for handling GSK2556286

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of GSK2556286. The following procedures are based on standard laboratory safety protocols for handling potent, novel chemical compounds.

Compound Information and Properties

This compound is an orally active inhibitor of Mycobacterium tuberculosis (M. tuberculosis).[1] It has demonstrated efficacy against multidrug-resistant (MDR), extensively drug-resistant (XDR), and drug-sensitive (DS) strains.[1][2] Its mechanism of action is cholesterol-dependent, acting as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis, which leads to increased intracellular cAMP and reduced cholesterol metabolism.[3][4]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₁₈H₂₃N₃O₃[5]
Molecular Weight 329.39 g/mol [2][5]
CAS Number 1210456-20-4[2][3][5]
IC₅₀ (in human macrophages) 0.07 µM[1][2][3][5][6]
Solubility in DMSO 3.0 mg/mL (9.1 mM) to 3.33 mg/mL (10.11 mM)[1][5]
Storage (Powder) -20°C for up to 3 years[5]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[3][5][7]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. As a novel compound with a potent biological effect, it should be handled with caution. The following PPE is mandatory.

  • Eye and Face Protection : ANSI-approved safety glasses with side shields are the minimum requirement.[8] When there is a risk of splashes, chemical safety goggles and a face shield should be worn.[9]

  • Skin and Body Protection : A full-length laboratory coat, fastened completely, is required.[9] Long pants and closed-toe shoes must be worn at all times in the laboratory.[8][9] For procedures with a higher risk of contamination, consider disposable sleeves or coveralls.[10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn when handling this compound in either powder or solution form.[9][11] Gloves should be inspected for tears or holes before use and changed immediately if contaminated. Never reuse disposable gloves.[11] Always wash hands thoroughly after removing gloves.[11]

PPE Selection Workflow

cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Handling this compound assess_risk Assess Risk of Exposure (Aerosol, Splash, Contact) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on Task ppe_check Inspect PPE Before Use select_ppe->ppe_check don_ppe Don PPE Correctly ppe_check->don_ppe procedure Perform Experimental Procedure don_ppe->procedure doff_ppe Doff PPE Carefully procedure->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: Workflow for selecting and using PPE when handling this compound.

Operational Plan: Handling and Solution Preparation

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound powder at -20°C in a clearly labeled, designated area.[5]

  • Maintain an accurate inventory of the compound.

Preparation of Stock Solutions (Example in DMSO):

  • Engineering Control : All weighing of the powder and initial solution preparation should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Protocol :

    • Calculate the required mass of this compound powder needed for the desired stock concentration (e.g., 10 mM).

    • Tare a suitable container (e.g., amber glass vial) on a calibrated analytical balance inside the ventilated enclosure.

    • Carefully weigh the this compound powder.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • To aid dissolution, sonication and gentle warming (up to 60°C) can be applied.[1][5]

    • Once fully dissolved, label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][5][7]

Experimental Workflow: In Vitro Macrophage Infection Assay

The following is a generalized protocol based on the compound's described use.[1][3][6]

  • Cell Culture : Culture human macrophage-like cells (e.g., THP-1) under standard conditions.

  • Compound Dilution : Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Infection : Infect the macrophages with M. tuberculosis at a specified multiplicity of infection (MOI).

  • Treatment : After an initial infection period, remove the inoculum and add the culture medium containing the various concentrations of this compound.

  • Incubation : Incubate the treated, infected cells for a defined period (e.g., 4-7 days).

  • Endpoint Analysis : Lyse the macrophages and plate the lysate on a suitable agar medium (e.g., 7H11) to determine the number of viable bacteria (colony-forming units, CFU).

  • Data Analysis : Calculate the percent inhibition of bacterial growth for each concentration and determine the IC₅₀ value.

Signaling Pathway of this compound

GSK This compound Rv1625c Rv1625c (Adenylyl Cyclase) GSK->Rv1625c Agonist cAMP Increased intracellular cAMP Rv1625c->cAMP Catalyzes Cholesterol Reduced Cholesterol Metabolism cAMP->Cholesterol Leads to

Caption: The proposed signaling pathway for this compound in M. tuberculosis.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[12] Never dispose of this compound down the drain or in the regular trash.[12]

  • Solid Waste :

    • Contaminated PPE (gloves, disposable lab coats), plasticware (pipette tips, tubes), and weighing paper.

    • Action : Place in a dedicated, clearly labeled hazardous waste bag or container.[12]

  • Liquid Waste :

    • Unused stock solutions, experimental media containing the compound.

    • Action : Collect in a sealed, leak-proof, and chemically compatible container (e.g., glass or polyethylene). The container must be labeled with a "Hazardous Waste" label, listing all chemical constituents.[12]

  • Sharps Waste :

    • Contaminated needles, syringes, or glass Pasteur pipettes.

    • Action : Dispose of immediately into a designated sharps container for hazardous chemical waste.

  • Empty Containers :

    • The original powder container.

    • Action : The first rinse of the container must be collected and disposed of as hazardous liquid waste. For highly potent compounds, the first three rinses should be collected.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines.[12]

Waste Disposal Decision Tree

cluster_disposal This compound Waste Disposal start Waste Generated q_type What is the waste type? start->q_type solid Solid (PPE, tubes, etc.) q_type->solid Solid liquid Liquid (solutions, media) q_type->liquid Liquid sharps Sharps (needles, glass) q_type->sharps Sharps solid_bin Dispose in Labeled Solid Hazardous Waste Container solid->solid_bin liquid_bin Dispose in Labeled Liquid Hazardous Waste Container liquid->liquid_bin sharps_bin Dispose in Labeled Sharps Hazardous Waste Container sharps->sharps_bin

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.